Product packaging for N-(Benzyloxycarbonyl)-D-phenylalanine(Cat. No.:CAS No. 2448-45-5)

N-(Benzyloxycarbonyl)-D-phenylalanine

货号: B554491
CAS 编号: 2448-45-5
分子量: 299.32 g/mol
InChI 键: RRONHWAVOYADJL-OAHLLOKOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

N-(Benzyloxycarbonyl)-D-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO4 B554491 N-(Benzyloxycarbonyl)-D-phenylalanine CAS No. 2448-45-5

属性

IUPAC Name

(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRONHWAVOYADJL-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901285286
Record name N-(Benzyloxycarbonyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2448-45-5
Record name N-(Benzyloxycarbonyl)-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2448-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Benzyloxycarbonyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(Benzyloxycarbonyl)-D-phenylalanine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of N-(Benzyloxycarbonyl)-D-phenylalanine. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize protected amino acids in peptide synthesis and other advanced applications. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to elucidate key processes.

Core Physical and Chemical Properties

This compound, also known as Cbz-D-Phe-OH, is a derivative of the amino acid D-phenylalanine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value Source
CAS Number 2448-45-5[1]
Molecular Formula C₁₇H₁₇NO₄[2]
Molecular Weight 299.32 g/mol [2]
Appearance White to off-white powder or crystalline solid
Melting Point 85-88 °C[1]
Property Value Conditions Source
Solubility Soluble in methanol. Slightly soluble in water.Standard temperature and pressure[1]
Optical Rotation -5°c=5 in Acetic Acid[1]
Purity (by Titration) ≥98%[3]
Spectroscopic Data

While raw spectra are not provided, the expected characteristics from various spectroscopic techniques are well-established.

Technique Expected Characteristics
¹H NMR Signals corresponding to the aromatic protons of the benzyl and phenyl groups, the methine proton of the chiral center, the methylene protons of the benzyl group, and the acidic proton of the carboxylic acid.
¹³C NMR Resonances for the carbonyl carbons of the carbamate and carboxylic acid, aromatic carbons, the chiral alpha-carbon, and the methylene carbons.
Infrared (IR) Characteristic absorption bands for N-H stretching, C=O stretching (from both the carbamate and carboxylic acid), aromatic C-H stretching, and C-O stretching.
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Experimental Protocols

Detailed methodologies for key experiments related to the characterization and use of this compound are provided below. These are generalized protocols that can be adapted for specific laboratory conditions.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.[4]

Procedure:

  • Ensure the sample is completely dry and finely powdered.[4]

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[5]

  • Place the capillary tube in a melting point apparatus.[4]

  • Heat the sample rapidly to about 15-20°C below the expected melting point.[5]

  • Decrease the heating rate to 1-2°C per minute.[5]

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the entire sample has melted (T2).

  • The melting point is reported as the range T1-T2.[5]

Determination of Solubility

Understanding the solubility of a compound is essential for its application in various reactions and formulations.

Principle: A standardized amount of the solute is added to a specific volume of a solvent, and the extent of dissolution is observed.

Procedure:

  • Weigh a precise amount of this compound (e.g., 10 mg).

  • Add a measured volume of the solvent to be tested (e.g., 1 mL of water) to a test tube containing the sample.

  • Agitate the mixture vigorously for a set period (e.g., 1 minute) at a controlled temperature.

  • Visually inspect the solution for any undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it is classified as slightly soluble or insoluble. The process can be repeated with different solvents (e.g., methanol, ethanol, DMSO).[6][7]

Purity Assessment by Titration

Acid-base titration can be used to determine the purity of this compound, which has a carboxylic acid group.

Principle: A solution of the acidic compound is titrated with a standardized basic solution to a neutralization endpoint, typically indicated by a color change of an indicator. The purity is calculated based on the amount of titrant consumed.[8]

Procedure:

  • Accurately weigh a sample of this compound.

  • Dissolve the sample in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached (a persistent faint pink color in the case of phenolphthalein).[9]

  • Record the volume of the titrant used.

  • Calculate the purity of the sample based on the stoichiometry of the acid-base reaction.

Role in Peptide Synthesis

This compound is a critical building block in peptide synthesis. The Cbz group protects the N-terminus of the D-phenylalanine, allowing for the controlled formation of peptide bonds.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of incorporating a Cbz-protected amino acid in solid-phase peptide synthesis.

spss_workflow cluster_resin Solid Support cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection (if needed for next cycle) Resin Resin with free amine Coupled_Peptide Peptide-Resin (extended by one residue) Resin->Coupled_Peptide Coupling Cbz_AA N-(Cbz)-D-Phe-OH Activated_AA Activated Cbz-AA Cbz_AA->Activated_AA Activation Coupling_Agent Coupling Agent (e.g., DCC, HBTU) Coupling_Agent->Activated_AA Activated_AA->Coupled_Peptide Deprotection_Step Deprotection of N-terminus (e.g., for Fmoc chemistry) Coupled_Peptide->Deprotection_Step Cycle to next amino acid

Caption: General workflow for incorporating a Cbz-protected amino acid in SPPS.

Logical Relationship in Protecting Group Strategy

The choice of a protecting group is a critical decision in peptide synthesis, governed by the desired reaction conditions for its removal.

protecting_group_logic Start Start Peptide Synthesis Protect_N_Terminus Protect N-terminus of Amino Acid Start->Protect_N_Terminus Choose_PG Choose Protecting Group (PG) Protect_N_Terminus->Choose_PG Cbz_Group Cbz Group Choose_PG->Cbz_Group Fmoc_Group Fmoc Group Choose_PG->Fmoc_Group Boc_Group Boc Group Choose_PG->Boc_Group Couple_AA Couple Amino Acid Cbz_Group->Couple_AA Fmoc_Group->Couple_AA Boc_Group->Couple_AA Deprotection_Decision Need to deprotect for next coupling? Couple_AA->Deprotection_Decision Deprotection_Decision->Couple_AA Yes Cleavage_Conditions Select Cleavage Conditions Deprotection_Decision->Cleavage_Conditions No (Final Step) Hydrogenolysis Mild: Catalytic Hydrogenolysis Cleavage_Conditions->Hydrogenolysis for Cbz Strong_Acid Harsh: Strong Acid (e.g., HBr/AcOH) Cleavage_Conditions->Strong_Acid for Cbz Final_Peptide Final Peptide Hydrogenolysis->Final_Peptide Strong_Acid->Final_Peptide

Caption: Decision logic for using Cbz as a protecting group in peptide synthesis.

References

An In-depth Technical Guide on the Physicochemical Properties of Z-D-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular weight and chemical formula of Z-D-Phe-OH (N-Cbz-D-phenylalanine), a compound frequently utilized in peptide synthesis and other areas of biochemical research. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data Summary

The fundamental physicochemical properties of Z-D-Phe-OH are summarized in the table below for quick reference.

PropertyValueReferences
Molecular Formula C₁₇H₁₇NO₄[1][2][3]
Molecular Weight 299.32 g/mol [1][3][4]
Alternate Names N-Cbz-D-phenylalanine, Z-D-phenylalanine[3]
CAS Number 2448-45-5[1][2][3]
Appearance White powder[2]
Melting Point 84 - 94 ºC[2]
Storage Temperature -20°C[1]

Experimental Protocols for Characterization

The determination of the molecular weight and formula of a compound like Z-D-Phe-OH involves several standard analytical techniques. Below are detailed methodologies for key experiments.

1. Mass Spectrometry for Molecular Weight Determination

  • Objective: To determine the precise molecular mass of the compound.

  • Methodology:

    • Sample Preparation: A small amount of Z-D-Phe-OH is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

    • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

    • Analysis: The prepared sample solution is infused into the ESI source. In positive ion mode, the molecule is expected to be observed as the protonated species [M+H]⁺. In negative ion mode, it would be observed as the deprotonated species [M-H]⁻.

    • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured. The high-resolution instrument provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

    • Data Interpretation: The molecular weight is calculated from the most abundant isotopic peak in the mass spectrum. For Z-D-Phe-OH, with a molecular weight of 299.32, the [M+H]⁺ ion would be expected at an m/z of approximately 300.33.

2. Elemental Analysis for Empirical Formula Determination

  • Objective: To determine the percentage composition of each element (carbon, hydrogen, nitrogen) in the compound.

  • Methodology:

    • Sample Preparation: A precisely weighed sample of Z-D-Phe-OH is placed in a tin or silver capsule.

    • Instrumentation: A CHN elemental analyzer is used.

    • Analysis: The sample is combusted at a high temperature (typically around 900-1000°C) in the presence of a controlled amount of oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.

    • Detection: The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector.

    • Calculation: The weight percentages of C, H, and N in the sample are calculated. These percentages are then used to determine the empirical formula of the compound. For C₁₇H₁₇NO₄, the theoretical percentages are approximately C: 68.21%, H: 5.72%, N: 4.68%.

Conceptual Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of a chemical compound like Z-D-Phe-OH.

G Conceptual Workflow for Compound Characterization cluster_synthesis Synthesis and Purification cluster_analysis Physicochemical Analysis cluster_results Data Interpretation Synthesis Chemical Synthesis of Z-D-Phe-OH Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry Purification->MS EA Elemental Analysis Purification->EA NMR NMR Spectroscopy Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MW Molecular Weight Determination MS->MW Formula Molecular Formula Confirmation EA->Formula Structure Structural Elucidation NMR->Structure FTIR->Structure MW->Formula Corroborates Formula->Structure Corroborates

Caption: Workflow for the synthesis, purification, and analytical characterization of Z-D-Phe-OH.

References

A Technical Guide to the Synthesis and Purification of N-Cbz-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical guide for the synthesis and purification of N-Cbz-D-phenylalanine, a critical N-protected amino acid derivative used extensively in peptide synthesis and pharmaceutical development. The primary method detailed is the Schotten-Baumann reaction, a robust and widely adopted procedure for N-acylation. This guide includes detailed experimental protocols, purification techniques, and characterization data. All quantitative information is summarized in tabular format for clarity, and key workflows are illustrated using diagrams to support researchers, scientists, and professionals in drug development.

Introduction

N-Cbz-D-phenylalanine is an enantiomer of the more common L-form and serves as a crucial building block in the synthesis of peptides containing D-amino acids. The incorporation of D-amino acids can significantly enhance the metabolic stability of peptide-based drugs by making them resistant to proteolytic degradation. The benzyloxycarbonyl (Cbz or Z) group is a widely used amine-protecting group in organic synthesis, particularly in peptide chemistry.[1] It is stable under various conditions and can be readily removed by catalytic hydrogenolysis, making it an invaluable tool for chemists.[1]

The most common and effective method for introducing the Cbz group is the Schotten-Baumann reaction, which involves the acylation of the amino acid's amino group with benzyl chloroformate under basic aqueous conditions.[1][2][3][4] The base, typically sodium hydroxide or sodium carbonate, neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[1][2][5]

Physicochemical and Characterization Data

The properties of N-Cbz-D-phenylalanine are well-documented. For comparative purposes, data for both D- and L-isomers are presented below.

PropertyN-Cbz-D-PhenylalanineN-Cbz-L-Phenylalanine
CAS Number 2448-45-51161-13-3[6][7]
Molecular Formula C₁₇H₁₇NO₄C₁₇H₁₇NO₄[6]
Molecular Weight 299.32 g/mol [8]299.32 g/mol
Appearance White to off-white crystalline solid[6]White to off-white crystalline powder[6]
Melting Point 85-87 °C85-87 °C[7]
Specific Rotation [α] +9° to +15° (c=1 in Acetic Acid) (Analogous to D-Alanine)[9]-14.3° to -15° (c=2 in Acetic Acid) (Analogous to L-Alanine)[9]

Note: Specific rotation data is based on the analogous N-Cbz-D-Alanine and N-Cbz-L-Alanine as a reference, as precise values for D-Phenylalanine derivative can vary slightly based on measurement conditions.

Synthesis: The Schotten-Baumann Reaction

The synthesis of N-Cbz-D-phenylalanine is reliably achieved via the Schotten-Baumann reaction between D-phenylalanine and benzyl chloroformate.

The reaction proceeds through a nucleophilic acyl substitution mechanism. The deprotonated amino group of D-phenylalanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate collapses, eliminating a chloride ion to form the protected amino acid. The base present in the reaction medium neutralizes the generated HCl.[2][10]

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products D_Phe D-Phenylalanine (R-NH₂) Attack Nucleophilic Attack D_Phe->Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Formation Collapse Collapse & Elimination Intermediate->Collapse Chloride leaves Deprotonation Deprotonation Collapse->Deprotonation Protonated Amide Byproduct HCl (neutralized by base) Collapse->Byproduct Product N-Cbz-D-Phenylalanine Deprotonation->Product

Schotten-Baumann Reaction Mechanism.

This protocol is adapted from established procedures for the N-Cbz protection of amino acids.[1][9]

Materials:

  • D-Phenylalanine (1.0 equiv)

  • 2N Sodium Hydroxide (NaOH) solution

  • Benzyl Chloroformate (Cbz-Cl) (1.1 - 1.2 equiv)

  • Diethyl ether (for washing)

  • 2N Hydrochloric Acid (HCl)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane (for recrystallization)

Procedure:

  • Dissolution: In a three-necked flask equipped with a stirrer and dropping funnels, dissolve D-phenylalanine in 2N NaOH solution. Cool the solution to 0-5 °C using an ice bath.

  • Reaction: Simultaneously add benzyl chloroformate and an equivalent amount of 2N NaOH solution dropwise to the D-phenylalanine solution. Maintain the internal temperature below 5 °C throughout the addition. The pH should be kept between 8 and 10.[1]

  • Stirring: Once the addition is complete, remove the ice bath and continue stirring the mixture for 2-4 hours at room temperature.[1]

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove unreacted benzyl chloroformate and other organic impurities. Discard the organic layers.[1][9]

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by slowly adding 2N HCl.[1][9] The N-Cbz-D-phenylalanine product will precipitate as a white solid.

  • Extraction: Extract the product from the acidified aqueous solution three times with ethyl acetate.[9]

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product, which may be a colorless oil that crystallizes on standing.[9]

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Phase Reactants D-Phenylalanine 2N NaOH Solution Benzyl Chloroformate Reaction Combine & React (0-5 °C, then RT for 2-4h) Reactants->Reaction Wash Wash with Diethyl Ether Reaction->Wash Acidify Acidify to pH 1-2 (2N HCl) Wash->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry (MgSO₄) & Remove Solvent Extract->Dry Recrystallize Recrystallize (EtOAc/Hexane) Dry->Recrystallize Product Final Product: N-Cbz-D-Phenylalanine Recrystallize->Product

Workflow for the synthesis of N-Cbz-D-Phenylalanine.

Purification and Analysis

Proper purification is essential to obtain N-Cbz-D-phenylalanine of high purity suitable for subsequent synthetic steps.

Recrystallization is a highly effective method for purifying the crude product. A common solvent system is ethyl acetate/hexane.[9] The crude solid is dissolved in a minimal amount of hot ethyl acetate, and hexane is slowly added until turbidity is observed. Upon cooling, pure crystals of N-Cbz-D-phenylalanine will form. This method typically yields a product with high purity (>98%). A typical yield after recrystallization is around 73% for the analogous Cbz-L-alanine synthesis.[9]

For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed.[1] A mobile phase consisting of a mixture of a non-polar solvent (like hexane or chloroform) and a more polar solvent (like ethyl acetate or methanol) is typically used to elute the product from the column. For instance, a mobile phase of 2% methanol in chloroform has been used for purification of similar compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of protected amino acids and peptides.[11]

ParameterSpecification
Column C18 stationary phase
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[11]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[11]
Gradient Linear gradient, e.g., 5% to 95% Solvent B over 30 minutes[11]
Detection Wavelength 210-220 nm (peptide bond) or ~260 nm (aromatic ring)[11][12]

Conclusion

The synthesis of N-Cbz-D-phenylalanine via the Schotten-Baumann reaction is a reliable and scalable process. The protocol involves the reaction of D-phenylalanine with benzyl chloroformate under basic conditions, followed by a straightforward workup involving extraction and acid precipitation. High purity can be achieved through standard techniques such as recrystallization from an ethyl acetate/hexane solvent system. The detailed methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals to produce high-quality N-Cbz-D-phenylalanine for applications in peptide synthesis and medicinal chemistry.

References

An In-depth Technical Guide to N-(Benzyloxycarbonyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(Benzyloxycarbonyl)-D-phenylalanine, a key building block in peptide synthesis and a molecule of interest in medicinal chemistry. This document details its chemical identifiers, physicochemical properties, relevant experimental protocols, and known biological activities, presenting the information in a clear and accessible format for laboratory use.

Core Identifiers and Physicochemical Properties

This compound, commonly abbreviated as Z-D-Phe-OH or Cbz-D-Phe-OH, is a derivative of the D-isomer of the amino acid phenylalanine. The benzyloxycarbonyl group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 2448-45-5[1][2]
Molecular Formula C₁₇H₁₇NO₄[1][2]
Molecular Weight 299.32 g/mol [1][2]
IUPAC Name (2R)-2-[(benzyloxy)carbonylamino]-3-phenylpropanoic acid
Synonyms N-Cbz-D-phenylalanine, Z-D-Phe-OH, N-Carbobenzoxy-D-phenylalanine[3]
PubChem CID 100081
InChI Key RRONHWAVOYADJL-OAHLLOKOSA-N[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 85-88 °C[1][2]
Appearance White to off-white powder or crystals[1][3]
Solubility Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Slightly soluble in water.[1][4]
Optical Rotation [α]D -5.3° (c=4, AcOH)[5]
pKa (Predicted) 3.86 ± 0.10[1]

Biological Activity: Inhibition of Topoisomerase IIα

Recent research has highlighted the potential for N-benzyloxycarbonyl-L-phenylalanine derivatives to act as potent inhibitors of topoisomerase IIα (Topo IIα).[6] Topo IIα is a critical enzyme in DNA replication, transcription, and chromosome segregation, making it a key target for anticancer therapies.[7][8]

The catalytic cycle of Topo IIα involves the creation of a transient double-strand break in one DNA segment (the G-segment) to allow another segment (the T-segment) to pass through, thereby resolving DNA tangles and supercoils.[7][9] Inhibitors of Topo IIα can be classified as "poisons," which stabilize the DNA-enzyme cleavage complex, leading to DNA damage, or "catalytic inhibitors," which interfere with other steps of the enzymatic cycle without causing DNA breaks.[7]

The inhibition of Topo IIα by N-benzyloxycarbonyl-phenylalanine derivatives suggests a promising avenue for the development of novel therapeutic agents. The interaction of these small molecules with the enzyme can disrupt its function, leading to cell cycle arrest and apoptosis in cancer cells.[6]

Topoisomerase_IIa_Inhibition Topoisomerase IIα Catalytic Cycle and Inhibition cluster_cycle Catalytic Cycle DNA Binding DNA Binding DNA Cleavage DNA Cleavage DNA Binding->DNA Cleavage ATP Binding Strand Passage Strand Passage DNA Cleavage->Strand Passage T-segment capture DNA Ligation DNA Ligation Strand Passage->DNA Ligation T-segment exit ATP Hydrolysis ATP Hydrolysis DNA Ligation->ATP Hydrolysis Release of G-segment ATP Hydrolysis->DNA Binding Enzyme reset Inhibitor N-(Benzyloxycarbonyl)- D-phenylalanine Derivative Inhibitor->DNA Ligation Blocks re-ligation (Poison) Inhibitor->ATP Hydrolysis Prevents ATP hydrolysis (Catalytic Inhibitor)

Caption: Inhibition of the Topoisomerase IIα catalytic cycle.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

The most common method for the synthesis of N-Cbz protected amino acids is the Schotten-Baumann reaction.[10]

Procedure:

  • Dissolve D-phenylalanine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring. Maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of a sodium hydroxide solution.[10]

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer with cold dilute hydrochloric acid to precipitate the this compound.

  • Collect the white solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain the pure product.

Synthesis_Workflow Synthesis and Purification Workflow D-Phenylalanine D-Phenylalanine Reaction Schotten-Baumann Reaction (Benzyl Chloroformate, NaOH) D-Phenylalanine->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Final Product N-(Benzyloxycarbonyl)- D-phenylalanine Purification->Final Product

Caption: General workflow for the synthesis and purification.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is a standard method for assessing the purity of N-protected amino acids.

Table 3: HPLC Method for this compound

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[11]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water[11]
Mobile Phase B Acetonitrile with 0.1% TFA[11]
Gradient A linear gradient from 30% to 100% Mobile Phase B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

Table 4: ¹H NMR (400 MHz, CDCl₃) Data for N-(Benzyloxycarbonyl)-L-phenylalanine

Note: The spectrum for the D-enantiomer is identical to the L-enantiomer. The data below is for the more commonly available L-enantiomer and serves as a reference.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.20s1HCOOH
7.37 - 7.04m10HAromatic-H
5.25d1HNH
5.08s2HO-CH₂-Ph
4.69m1Hα-CH
3.14m2Hβ-CH₂

Data sourced from ChemicalBook for the L-enantiomer.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of analysis.

Table 5: Expected Mass Spectrometry Data for this compound

IonCalculated m/z
[M+H]⁺300.1230
[M+Na]⁺322.1049
[M-H]⁻298.1085

Expected Fragmentation: Under electron impact, benzyloxycarbonyl derivatives are known to undergo characteristic fragmentation patterns, including the loss of the benzyl group (C₇H₇, 91 m/z) and the benzyloxy group (C₇H₇O, 107 m/z).[13]

Conclusion

This compound is a fundamental component in the synthesis of peptides and a molecule with demonstrated potential in the development of novel therapeutics. The data and protocols presented in this guide are intended to provide researchers with the necessary information for the effective use and characterization of this important chemical entity.

References

Data Presentation: ¹H and ¹³C NMR of N-Cbz-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-Cbz-D-phenylalanine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Cbz-D-phenylalanine. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents a detailed summary of spectral data, experimental protocols, and visual representations of the molecular structure and analytical workflow.

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for N-Cbz-D-phenylalanine, recorded in Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of N-Cbz-D-phenylalanine
Assignment Structure Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity J-Coupling (Hz) Chemical Shift (δ) in DMSO-d₆ (ppm) [1]Multiplicity J-Coupling (Hz)
Phenylalanine-Hαα-CH~4.70dd8.0, 6.04.197[1]m-
Phenylalanine-Hββ-CH₂~3.15m-2.844[1]m-
Phenylalanine-Ar-HPhe-C₆H₅~7.20-7.35m-7.21-7.27[1]m-
Cbz-Ar-HCbz-C₆H₅~7.30-7.40m-7.32[1]m-
Cbz-CH₂Cbz-CH₂~5.10s-4.97-4.98[1]s-
Amide-HNH~5.25d~8.07.67[1]d~8.0
Carboxyl-HCOOH~9.50-11.00br s-~12.8br s-
Table 2: ¹³C NMR Spectral Data of N-Cbz-D-phenylalanine
Assignment Structure Chemical Shift (δ) in CDCl₃ (ppm) Chemical Shift (δ) in DMSO-d₆ (ppm)
CarboxylCOOH~175.0173.5
Cbz-CarbonylC=O~156.0156.0
Phenylalanine-Cαα-CH~55.056.5
Phenylalanine-Cββ-CH₂~38.037.5
Cbz-CH₂Cbz-CH₂~67.065.5
Phenylalanine-Ar-C (quaternary)Phe-C~136.0138.0
Phenylalanine-Ar-C (CH)Phe-CH~127.0-129.5126.5, 128.2, 129.3
Cbz-Ar-C (quaternary)Cbz-C~136.5137.2
Cbz-Ar-C (CH)Cbz-CH~128.0-128.5127.7, 128.3

Note: The ¹³C NMR data for the D-enantiomer is expected to be identical to that of the L-enantiomer. The data in DMSO-d₆ is based on the spectrum of N-Cbz-L-phenylalanine from SpectraBase, which is a reliable reference.

Experimental Protocols

The following protocols describe the general procedures for acquiring ¹H and ¹³C NMR spectra of N-Cbz-D-phenylalanine.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of N-Cbz-D-phenylalanine for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

For ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64, depending on the sample concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K.

For ¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure of N-Cbz-D-phenylalanine and a typical workflow for its NMR analysis.

molecular_structure Structure of N-Cbz-D-phenylalanine cluster_phenylalanine D-Phenylalanine Moiety cluster_cbz Cbz Protecting Group C_alpha C_beta C_alpha->C_beta NH NH C_alpha->NH COOH COOH C_alpha->COOH C_gamma C_beta->C_gamma C_delta1 Cδ1 C_gamma->C_delta1 C_delta2 Cδ2 C_gamma->C_delta2 C_epsilon1 Cε1 C_delta1->C_epsilon1 C_epsilon2 Cε2 C_delta2->C_epsilon2 C_zeta C_epsilon1->C_zeta C_epsilon2->C_zeta C_cbz_carbonyl C=O (Cbz) O_cbz O O_cbz->C_cbz_carbonyl CH2_cbz CH₂ O_cbz->CH2_cbz C_cbz_aromatic_ipso C (ipso) CH2_cbz->C_cbz_aromatic_ipso C_cbz_aromatic_ortho1 C (ortho) C_cbz_aromatic_ipso->C_cbz_aromatic_ortho1 C_cbz_aromatic_ortho2 C (ortho) C_cbz_aromatic_ipso->C_cbz_aromatic_ortho2 C_cbz_aromatic_meta1 C (meta) C_cbz_aromatic_ortho1->C_cbz_aromatic_meta1 C_cbz_aromatic_meta2 C (meta) C_cbz_aromatic_ortho2->C_cbz_aromatic_meta2 C_cbz_aromatic_para C (para) C_cbz_aromatic_meta1->C_cbz_aromatic_para C_cbz_aromatic_meta2->C_cbz_aromatic_para NH->C_cbz_carbonyl nmr_workflow NMR Analysis Workflow for N-Cbz-D-phenylalanine cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis cluster_reporting Reporting weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integration Integration baseline->integration peak_picking Peak Picking & Assignment baseline->peak_picking report Final Report Generation integration->report coupling Coupling Constant Analysis peak_picking->coupling coupling->report

References

An In-depth Technical Guide on the Solubility of N-Cbz-D-phenylalanine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Carbobenzoxy-D-phenylalanine (N-Cbz-D-phenylalanine), a crucial parameter for its use in peptide synthesis, pharmaceutical development, and various chemical research applications. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes available qualitative information and presents a detailed experimental protocol for researchers to determine precise solubility values in their specific solvent systems.

Introduction to N-Cbz-D-phenylalanine and its Solubility

N-Cbz-D-phenylalanine is a derivative of the amino acid D-phenylalanine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is a common strategy in peptide synthesis to prevent unwanted side reactions. The solubility of this compound in organic solvents is a critical factor for its handling, reaction kinetics, purification, and formulation.

Factors Influencing Solubility

The solubility of N-Cbz-D-phenylalanine is governed by several factors:

  • Molecular Structure: The presence of the nonpolar Cbz group and the phenyl ring of the phenylalanine side chain significantly influences its solubility, generally increasing its affinity for organic solvents compared to the unprotected amino acid.

  • Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are key determinants. Solvents that can effectively solvate both the polar carboxylic acid group and the nonpolar regions of the molecule will exhibit higher solubility.

  • Temperature: Typically, the solubility of solid compounds in liquid solvents increases with temperature.

Qualitative Solubility of N-Cbz-D-phenylalanine

Based on available chemical literature, N-Cbz-D-phenylalanine is qualitatively described as being soluble in a range of common organic solvents.

Table 1: Qualitative Solubility of N-Cbz-D-phenylalanine

Organic SolventQualitative Solubility
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetoneSoluble[1]
MethanolSoluble
WaterSlightly Soluble

It is important to note that "soluble" is a qualitative term. For precise applications, quantitative data is necessary.

Quantitative Solubility Data

Table 2: Quantitative Solubility of N-Cbz-D-phenylalanine in Various Organic Solvents (Hypothetical Data)

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25Data to be determinedData to be determined
40Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
40Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
40Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
40Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
40Data to be determinedData to be determined
Dimethyl Sulfoxide25Data to be determinedData to be determined
40Data to be determinedData to be determined

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

The following is a detailed protocol for determining the solubility of N-Cbz-D-phenylalanine in an organic solvent using the isothermal equilibrium (gravimetric) method. This method is reliable and widely used for its simplicity and accuracy.

5.1. Materials and Equipment

  • N-Cbz-D-phenylalanine (high purity)

  • Organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes

  • Oven or vacuum oven

  • Pre-weighed weighing bottles or evaporating dishes

5.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of N-Cbz-D-phenylalanine to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is generally recommended, with intermittent shaking.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) pipette.

    • Immediately filter the supernatant using a syringe filter into a pre-weighed weighing bottle or evaporating dish. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Weigh the weighing bottle containing the filtered saturated solution.

    • Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of N-Cbz-D-phenylalanine. A vacuum oven is preferred to facilitate evaporation at a lower temperature.

    • Continue drying until a constant weight of the residue (N-Cbz-D-phenylalanine) is achieved.

    • Weigh the weighing bottle with the dried residue.

5.3. Calculation of Solubility

The solubility can be calculated using the following formulas:

  • Solubility ( g/100 mL):

    • Mass of dissolved N-Cbz-D-phenylalanine = (Weight of bottle with residue) - (Weight of empty bottle)

    • Volume of supernatant collected

    • Solubility = (Mass of dissolved N-Cbz-D-phenylalanine / Volume of supernatant collected) x 100

  • Molar Solubility (mol/L):

    • Molecular weight of N-Cbz-D-phenylalanine = 299.32 g/mol

    • Molar Solubility = (Solubility in g/L) / 299.32

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

G cluster_0 Preparation cluster_1 Sampling cluster_2 Analysis cluster_3 Calculation A Add excess N-Cbz-D-phenylalanine to solvent B Seal vial and place in thermostatic shaker A->B C Agitate until equilibrium is reached B->C D Settle excess solid C->D Equilibration E Withdraw supernatant D->E F Filter into pre-weighed bottle E->F G Weigh bottle with solution F->G Transfer H Evaporate solvent to dryness G->H I Weigh bottle with residue H->I J Calculate solubility (g/100 mL and mol/L) I->J Data Input

Caption: Experimental Workflow for Solubility Determination.

This guide provides a foundational understanding and a practical framework for determining the solubility of N-Cbz-D-phenylalanine in common organic solvents. Accurate solubility data is indispensable for the effective application of this compound in scientific research and development.

References

In-Depth Technical Guide: Infrared (IR) Spectroscopy of Z-D-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy data for N-benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH). The information presented herein is crucial for the characterization and quality control of this important amino acid derivative used in peptide synthesis and pharmaceutical development.

Data Presentation: Infrared Absorption Bands for Z-D-Phe-OH

The infrared spectrum of Z-D-Phe-OH is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific functional groups. The data, compiled from spectral information, is summarized in the table below for clear and easy comparison.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3300Strong, BroadO-H StretchCarboxylic Acid
~3030MediumC-H Stretch (Aromatic)Phenyl Rings
~2950MediumC-H Stretch (Aliphatic)Methylene and Methine
~1710Strong, SharpC=O StretchCarboxylic Acid Dimer
~1690Strong, SharpC=O StretchUrethane Carbonyl
~1530StrongN-H Bend and C-N StretchAmide II
~1455MediumC-C Stretch (in-ring)Phenyl Rings
~1250StrongC-O StretchCarboxylic Acid / Urethane
~740StrongC-H Out-of-plane BendMonosubstituted Benzene
~700StrongC-H Out-of-plane BendMonosubstituted Benzene

Experimental Protocols

The acquisition of high-quality IR data is fundamental to accurate structural elucidation. The data presented in this guide is typically obtained using the following experimental protocol.

Fourier-Transform Infrared (FTIR) Spectroscopy using KBr Wafer Technique

This method is a standard procedure for obtaining the infrared spectrum of solid samples.

1. Sample Preparation:

  • A small amount of Z-D-Phe-OH (typically 1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • The homogeneity of the mixture is critical for obtaining a high-quality spectrum.

  • The mixture is then transferred to a pellet-pressing die.

2. Pellet Formation:

  • The die is placed under a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent KBr pellet containing the dispersed sample.

3. Data Acquisition:

  • The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • A background spectrum of a pure KBr pellet is collected.

  • The KBr pellet containing the Z-D-Phe-OH sample is then placed in the sample holder of the spectrometer.

  • The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mandatory Visualization

The following diagram illustrates the experimental workflow for obtaining the IR spectrum of Z-D-Phe-OH using the KBr wafer technique.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acquisition Data Acquisition start Start: Z-D-Phe-OH and KBr grind Grind Mixture start->grind 1-2mg sample 100-200mg KBr press Hydraulic Press grind->press Transfer to die pellet Transparent KBr Pellet press->pellet Apply 8-10 tons spectrometer FTIR Spectrometer pellet->spectrometer background Collect Background (Pure KBr) spectrometer->background sample_scan Scan Sample Pellet background->sample_scan Place sample pellet spectrum IR Spectrum of Z-D-Phe-OH sample_scan->spectrum

The Pivotal Role of N-(Benzyloxycarbonyl)-D-phenylalanine as a Chiral Building Block: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Benzyloxycarbonyl)-D-phenylalanine (Cbz-D-Phe-OH) is a cornerstone chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its benzyloxycarbonyl (Cbz) protecting group offers robust stability under various reaction conditions, while the D-α-amino acid configuration imparts crucial properties to target molecules, such as enhanced metabolic stability and unique stereospecific interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Cbz-D-Phe-OH, with a focus on its utility in the development of therapeutic agents. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and biological mechanisms are presented to serve as a practical resource for professionals in the field.

Introduction

The incorporation of unnatural D-amino acids into peptide and non-peptide structures is a powerful strategy in drug design to overcome the limitations of their naturally occurring L-counterparts, primarily their rapid degradation by proteases. D-phenylalanine, in particular, is a valuable component in the design of peptidomimetics and small molecule drugs due to its hydrophobicity and aromatic side chain, which can engage in crucial binding interactions with biological targets. The N-benzyloxycarbonyl (Cbz) protecting group, introduced by Bergmann and Zervas in 1932, remains a vital tool in peptide chemistry due to its ease of introduction, stability, and selective removal by hydrogenolysis. This guide will explore the multifaceted role of this compound as a key chiral synthon.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Cbz-D-Phe-OH is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₇H₁₇NO₄--INVALID-LINK--
Molecular Weight 299.32 g/mol --INVALID-LINK--
Melting Point 85-88 °C--INVALID-LINK--
Specific Rotation (α) -5.3° (c=4, AcOH)--INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Solubility Soluble in DMF, DMSO, and methanol--INVALID-LINK--

Synthesis of this compound

The standard method for the synthesis of Cbz-D-Phe-OH is the Schotten-Baumann reaction, which involves the acylation of the amino group of D-phenylalanine with benzyl chloroformate under basic conditions.

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

  • D-phenylalanine (1.0 eq)

  • Sodium carbonate (2.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve D-phenylalanine in a 1 M aqueous solution of sodium carbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzyl chloroformate in dioxane to the stirred amino acid solution, maintaining the temperature below 5 °C and the pH between 9 and 10.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

  • A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data:

  • Yield: Typically >90%

  • Purity: >98% (can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane).

Synthesis_of_Cbz_D_Phe D_Phe D-Phenylalanine Intermediate Carbamate Intermediate D_Phe->Intermediate Cbz_Cl Benzyl Chloroformate Cbz_Cl->Intermediate Na2CO3 Sodium Carbonate (aq) Na2CO3->Intermediate Cbz_D_Phe This compound Intermediate->Cbz_D_Phe Acidification HCl HCl Intermediate->HCl

Synthesis of this compound.

Applications as a Chiral Building Block

Cbz-D-Phe-OH is a versatile chiral building block used in the synthesis of a variety of pharmaceuticals and bioactive molecules.

Synthesis of Nateglinide

Nateglinide is an oral anti-diabetic agent that belongs to the meglitinide class of drugs. It is a D-phenylalanine derivative that stimulates insulin secretion from the pancreas. The synthesis of Nateglinide involves the coupling of D-phenylalanine with trans-4-isopropylcyclohexanecarboxylic acid. While the direct coupling of the unprotected amino acid is possible, the use of N-Cbz-D-phenylalanine allows for controlled coupling and subsequent deprotection.

Reaction Scheme:

Nateglinide_Synthesis cluster_0 Activation cluster_1 Coupling cluster_2 Deprotection Acid trans-4-Isopropyl- cyclohexanecarboxylic acid AcidChloride Acid Chloride Acid->AcidChloride SOCl2 SOCl₂ SOCl2->AcidChloride Coupled N-Cbz-Nateglinide AcidChloride->Coupled Cbz_D_Phe N-Cbz-D-phenylalanine Cbz_D_Phe->Coupled Base Nateglinide Nateglinide Coupled->Nateglinide Hydrogenolysis H2_PdC H₂/Pd-C H2_PdC->Nateglinide

Synthetic route to Nateglinide using Cbz-D-phenylalanine.
Incorporation into Peptides

The inclusion of D-phenylalanine into peptide sequences is a common strategy to increase their resistance to enzymatic degradation, thereby prolonging their biological half-life. Cbz-D-Phe-OH is a key reagent in the solid-phase peptide synthesis (SPPS) of such peptides.

The following diagram illustrates the general workflow for incorporating a Cbz-D-phenylalanine residue into a growing peptide chain on a solid support using Fmoc-based chemistry, followed by N-terminal capping with the Cbz group.

SPPS_Workflow start Resin Swelling deprotection1 Fmoc Deprotection 20% Piperidine in DMF start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Amino Acid Coupling Fmoc-AA-OH, Activator (e.g., HATU), Base (e.g., DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotection1 Next cycle deprotection_final Final Fmoc Deprotection 20% Piperidine in DMF repeat->deprotection_final Final cycle wash3 Wash (DMF) deprotection_final->wash3 cbz_capping N-terminal Capping Cbz-Cl, Base (e.g., DIPEA) wash3->cbz_capping wash4 Wash (DCM, MeOH) cbz_capping->wash4 cleavage Cleavage from Resin e.g., TFA cocktail wash4->cleavage purification Purification (HPLC) cleavage->purification end Characterization purification->end

Workflow for Solid-Phase Peptide Synthesis with N-terminal Cbz capping.

Quantitative Data for Peptide Coupling: The efficiency of peptide coupling reactions is crucial for the synthesis of high-purity peptides. The use of modern coupling reagents helps to minimize racemization and maximize yield.

Coupling ReagentsSolventYieldEnantiomeric Excess (ee)Reference
DCC/HOBtDMF~85-95%>98%--INVALID-LINK--
HATU/DIPEADMF>95%>99%--INVALID-LINK--

Note on Racemization: While N-Cbz protected amino acids are generally stable to racemization during peptide coupling, the choice of coupling reagents and reaction conditions is critical to maintain high enantiomeric purity. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization.[1]

Biological Significance of D-Phenylalanine Containing Molecules

The incorporation of D-phenylalanine can have profound effects on the biological activity of molecules.

Opioid Receptor Modulation

Peptides containing D-phenylalanine have been shown to act as potent modulators of opioid receptors. The D-amino acid can enhance binding affinity and selectivity for specific receptor subtypes (μ, δ, or κ). This has led to the development of novel analgesic peptides with potentially fewer side effects than traditional opioids.[2]

Signaling Pathway: Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels, ultimately resulting in a reduction in neuronal excitability and pain transmission.

Opioid_Signaling Ligand D-Phe Peptide (Agonist) Receptor Opioid Receptor (GPCR) Ligand->Receptor Binds G_protein Gαi/o Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Effect Reduced Neuronal Excitability (Analgesia) PKA->Effect Ion_Channel->Effect

References

The Cornerstone of Peptide Chemistry: A Technical Guide to Carbobenzoxy-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to rationally synthesize peptides of a defined sequence is a foundational pillar of modern chemistry, biochemistry, and the development of therapeutic agents. This capability was unlocked by the groundbreaking introduction of the carbobenzoxy (Cbz or Z) protecting group for amino acids. This technical guide provides an in-depth exploration of the discovery, significance, and practical application of Cbz-protected amino acids in peptide chemistry, offering a comprehensive resource for professionals in the field.

A Historical Breakthrough: The Genesis of Controlled Peptide Synthesis

Prior to the 1930s, the synthesis of peptides was a formidable challenge. The primary obstacle was the inherent reactivity of amino acids, each possessing both a nucleophilic amino group and an electrophilic carboxylic acid group. Attempts to form a peptide bond by activating the carboxyl group of one amino acid would lead to uncontrolled polymerization, as the activated acid could react with the amino group of another molecule of the same amino acid, resulting in a complex mixture of products.[1]

This paradigm shifted in 1932 when Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (benzyloxycarbonyl, Cbz) group as a reversible protecting group for the α-amino function of amino acids.[2][3] This innovation was the first truly effective method for temporarily masking the reactivity of the amino group, allowing for the selective activation of the carboxyl group and the controlled, stepwise formation of peptide bonds. The Cbz group's stability under the conditions of peptide bond formation, coupled with its facile removal under specific and mild conditions, revolutionized peptide synthesis and paved the way for the synthesis of complex peptides with defined sequences.[2]

The Chemistry of the Carbobenzoxy Group

The utility of the Cbz group is rooted in its distinct chemical properties. It is introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic Schotten-Baumann reaction.[2] This converts the nucleophilic amine into a significantly less reactive carbamate, effectively protecting it from participating in unwanted reactions.

The true elegance of the Cbz group lies in its selective removal. The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[2][4] In the presence of a palladium catalyst and a hydrogen source, the Cbz group is cleaved to yield the free amine, toluene, and carbon dioxide, which are volatile and easily removed.[4] This deprotection method is orthogonal to many other protecting groups used in organic synthesis, a crucial feature for the synthesis of complex molecules.[4]

Quantitative Data: Efficiency of Cbz Protection and Deprotection

The efficiency of the introduction and removal of the Cbz group is a key factor in its widespread and enduring use. The following tables summarize representative quantitative data for these reactions.

Table 1: Representative Yields for Cbz Protection of Various Amino Acids [4]

Amino AcidReagents and ConditionsYield (%)
GlycineCbz-Cl, aq. Na2CO3, 0 °C> 90
AlanineCbz-Cl, aq. NaOH, 0 °C~95
PhenylalanineCbz-Cl, aq. NaHCO3, rt> 90

Table 2: Comparison of Cbz Deprotection Methods and Yields [4]

Cbz-Protected SubstrateDeprotection Method and ConditionsYield (%)
Cbz-AlanineH₂, 10% Pd/C, MeOH, rt, 1 atm> 95
Cbz-PhenylalanineH₂, 10% Pd/C, EtOH, rt, 1 atm> 95
Cbz-GlycineHBr/Acetic Acid (33%), rt~90

Detailed Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of a Cbz-protected amino acid and its subsequent deprotection.

Synthesis of N-Cbz-L-Alanine

Materials:

  • L-Alanine

  • 2 M Sodium Hydroxide (NaOH) solution

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve L-Alanine (1.0 equivalent) in a 2 M NaOH solution and cool the solution to 0 °C in an ice bath.[5]

  • While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. The pH should be kept between 9 and 10 by the simultaneous addition of 2 M NaOH.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[5]

  • Wash the aqueous layer with diethyl ether to remove any unreacted Cbz-Cl.[5]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl, which will cause the precipitation of a white solid.[5]

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Cbz-L-Alanine. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.[4][5]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[4]

Deprotection of N-Cbz-L-Alanine via Catalytic Hydrogenolysis

Materials:

  • N-Cbz-L-Alanine

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen (H₂) gas

  • Celite

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected amino acid (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[4]

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[4]

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[4]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[4]

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are easily removed during this step.[4]

Visualizing the Workflow and Significance

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships involving Cbz-protected amino acids in peptide chemistry.

Cbz_Protection_Workflow cluster_start Starting Materials cluster_reaction Protection Reaction cluster_product Product amino_acid Amino Acid protection Schotten-Baumann Reaction (Aqueous Basic Conditions) amino_acid->protection cbz_cl Benzyl Chloroformate (Cbz-Cl) cbz_cl->protection base Base (e.g., NaOH) base->protection cbz_amino_acid Cbz-Protected Amino Acid protection->cbz_amino_acid

Workflow for the protection of an amino acid with the Cbz group.

Cbz_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_products Products cbz_amino_acid Cbz-Protected Amino Acid deprotection Catalytic Hydrogenolysis (H₂, Pd/C) cbz_amino_acid->deprotection free_amine Free Amino Acid deprotection->free_amine toluene Toluene deprotection->toluene co2 Carbon Dioxide deprotection->co2

Workflow for the deprotection of a Cbz-protected amino acid.

Peptide_Synthesis_Cycle start Start with Cbz-Amino Acid 1 couple Couple with Amino Acid 2 Ester (e.g., using DCC/HOBt) start->couple dipeptide Cbz-Dipeptide Ester couple->dipeptide deprotect_ester Saponify Ester (e.g., NaOH) dipeptide->deprotect_ester dipeptide_acid Cbz-Dipeptide Acid deprotect_ester->dipeptide_acid couple_next Couple with Amino Acid 3 Ester dipeptide_acid->couple_next continue_cycle Continue Cycle... couple_next->continue_cycle final_deprotect Final Cbz Deprotection (Hydrogenolysis) continue_cycle->final_deprotect peptide Final Peptide final_deprotect->peptide

Simplified workflow for solution-phase peptide synthesis using Cbz-protection.

Significance in Modern Peptide Chemistry and Drug Development

The introduction of the Cbz group was a watershed moment in chemical synthesis. Its key contributions to the field include:

  • Enabling Stepwise Peptide Synthesis: For the first time, chemists could assemble amino acids in a predetermined sequence, leading to the synthesis of biologically active peptides.

  • Foundation for Solid-Phase Peptide Synthesis (SPPS): While primarily used in solution-phase synthesis, the principles of temporary amine protection established by the Cbz group were fundamental to the development of SPPS by R.B. Merrifield.[3] In SPPS, the growing peptide chain is anchored to a solid support, simplifying the purification process.[6]

  • Orthogonality in Protecting Group Strategies: The unique hydrogenolytic cleavage of the Cbz group makes it orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. This orthogonality is a cornerstone of modern organic synthesis, allowing for the selective deprotection of different functional groups within the same molecule.[4]

  • Use in Fragment Condensation: Cbz-protected peptide fragments can be synthesized in solution and then coupled together to create larger peptides and proteins, a strategy that remains relevant for the synthesis of very long polypeptide chains.

Conclusion

The discovery of carbobenzoxy-protected amino acids by Bergmann and Zervas was a transformative event in the history of chemistry. The Cbz group provided the first reliable and practical solution to the challenge of controlled peptide synthesis, opening the door to a deeper understanding of protein structure and function and enabling the development of a vast array of peptide-based therapeutics and research tools. Despite the subsequent development of other powerful protecting groups, the Cbz group remains a valuable and widely used tool in the chemist's arsenal, a testament to its robustness, reliability, and the ingenuity of its discoverers. This guide provides the fundamental knowledge and practical protocols for the effective utilization of Cbz-protected amino acids in modern research and development.

References

Stereochemistry of N-Cbz-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of N-Carbobenzyloxy-D-phenylalanine (N-Cbz-D-phenylalanine). This compound is a critical chiral building block in the synthesis of peptides and pharmaceuticals, where precise control of stereochemistry is paramount for biological activity and therapeutic efficacy. This guide covers its synthesis, stereochemical characterization, and analytical procedures to ensure enantiomeric purity.

Core Concepts

N-Cbz-D-phenylalanine is a derivative of the non-proteinogenic amino acid D-phenylalanine, where the amino group is protected by a carbobenzyloxy (Cbz or Z) group. The stereochemistry at the alpha-carbon is of fundamental importance, as the D-configuration can impart unique properties to peptides, such as increased resistance to enzymatic degradation. The therapeutic effect of a synthetic peptide is highly dependent on its amino acid enantiomeric purity.[1]

The synthesis of N-Cbz-D-phenylalanine typically involves the protection of the amino group of D-phenylalanine. The most common method is the Schotten-Baumann reaction, where D-phenylalanine is treated with benzyl chloroformate under basic conditions.[2] The stereochemical integrity of the chiral center must be maintained throughout the synthesis and subsequent peptide coupling reactions. Racemization is a potential side reaction that can occur, leading to the formation of the undesired L-enantiomer.[1][3]

Physicochemical and Spectroscopic Data

Accurate characterization of N-Cbz-D-phenylalanine is essential for its use in research and drug development. The following tables summarize key quantitative data for both the D- and L-enantiomers for comparative purposes.

PropertyN-Cbz-D-phenylalanineN-Cbz-L-phenylalanine
CAS Number 2448-45-5[4]1161-13-3[5]
Molecular Formula C₁₇H₁₇NO₄C₁₇H₁₇NO₄[5]
Molecular Weight 299.33 g/mol 299.32 g/mol [5]
Melting Point 85.0 to 89.0 °C85-87 °C[5]
Optical Rotation [α]20/D -5.3° (c=4, AcOH)[6][α]20/D +5° (c=5, acetic acid)[5]

Spectroscopic Data Summary

SpectrumN-Cbz-D-phenylalanineN-Cbz-L-phenylalanine
¹H NMR Spectra available[7]Spectra available[8]
¹³C NMR Spectra availableSpectra available[9]
Mass Spectrum Spectra availableSpectra available[10]
IR Spectrum Spectra available[11]Spectra available

Experimental Protocols

Synthesis of N-Cbz-D-phenylalanine

This protocol describes the synthesis of N-Cbz-D-phenylalanine from D-phenylalanine using benzyl chloroformate under Schotten-Baumann conditions.[2]

Materials:

  • D-Phenylalanine

  • Sodium Carbonate (Na₂CO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • Water

  • Diethyl ether

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve D-phenylalanine in an aqueous solution of sodium carbonate. The pH of the solution should be maintained between 8 and 10.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature remains below 10 °C.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C.

  • The N-Cbz-D-phenylalanine product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Stereochemical Purity Analysis by Chiral HPLC

This protocol outlines a general procedure for the determination of the enantiomeric purity of N-Cbz-D-phenylalanine using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Materials:

  • N-Cbz-D-phenylalanine sample

  • HPLC grade solvents (e.g., hexane, ethanol, trifluoroacetic acid)

  • Chiral HPLC column (e.g., RegisPack®)[12]

Procedure:

  • Sample Preparation: Dissolve a known amount of the N-Cbz-D-phenylalanine sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • HPLC System:

    • Column: RegisPack®, 5 µm, 25 cm x 4.6 mm[12]

    • Mobile Phase: A typical mobile phase is a mixture of hexane and ethanol with a small amount of trifluoroacetic acid (e.g., 90:10 Hexane/Ethanol + 0.1% TFA).[12] The exact ratio may need to be optimized for baseline separation.

    • Flow Rate: 1.5 mL/min[12]

    • Detection: UV at 220 nm[12]

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers (D and L) will have different retention times.

  • Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Visualizations

Synthesis of N-Cbz-D-phenylalanine

Synthesis D_Phe D-Phenylalanine Reaction Schotten-Baumann Reaction D_Phe->Reaction Cbz_Cl Benzyl Chloroformate Cbz_Cl->Reaction Base Na2CO3 (aq) Base->Reaction pH 8-10 Product N-Cbz-D-phenylalanine Reaction->Product

Caption: Synthesis of N-Cbz-D-phenylalanine via the Schotten-Baumann reaction.

Workflow for Stereochemical Analysis

Stereochem_Analysis cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis cluster_results Results Synthesized_Product Synthesized N-Cbz-D-phenylalanine Polarimetry Polarimetry Synthesized_Product->Polarimetry Chiral_HPLC Chiral HPLC Synthesized_Product->Chiral_HPLC Spectroscopy NMR / MS Synthesized_Product->Spectroscopy Optical_Rotation Measure Specific Rotation Polarimetry->Optical_Rotation Enantiomeric_Excess Determine Enantiomeric Excess (% ee) Chiral_HPLC->Enantiomeric_Excess Structural_Confirmation Confirm Structure and Purity Spectroscopy->Structural_Confirmation Final_Product Enantiomerically Pure N-Cbz-D-phenylalanine Optical_Rotation->Final_Product Enantiomeric_Excess->Final_Product Structural_Confirmation->Final_Product

Caption: Workflow for the stereochemical analysis of N-Cbz-D-phenylalanine.

References

An In-depth Technical Guide on the Safety and Handling of N-(Benzyloxycarbonyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-(Benzyloxycarbonyl)-D-phenylalanine (Z-D-Phe-OH), a key reagent in peptide synthesis and pharmaceutical research. The following sections detail its physicochemical properties, potential hazards, handling and storage procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical and toxicological properties of this compound. This information is compiled from various safety data sheets (SDS).

Table 1: Physicochemical Properties

PropertyValueReferences
Molecular Formula C17H17NO4[1][2]
Molecular Weight 299.32 g/mol [2][3][4][5]
Appearance White to off-white powder/solid[6][7][8]
Odor Odorless[6][7]
Melting Point 85 - 88 °C (185 - 190.4 °F)[3][6][7][8]
Boiling Point No information available[6][7]
Flash Point No information available[6][7]
Solubility Soluble in methanol. Slightly soluble in water.[3]
Density 1.248 ± 0.06 g/cm³ (Predicted)[3]
Stability Stable under normal conditions.[9]

Table 2: Toxicological Data

EndpointResultReferences
Acute Oral Toxicity No data available[9]
Acute Dermal Toxicity No data available[9]
Acute Inhalation Toxicity No data available[9]
Skin Corrosion/Irritation Causes skin irritation (based on GHS classification for the DL-form)[2]
Serious Eye Damage/Irritation Causes serious eye irritation (based on GHS classification for the DL-form)[2]
Respiratory or Skin Sensitization No data available[9]
Germ Cell Mutagenicity No data available[9]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[4]
Reproductive Toxicity No data available[9]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (based on GHS classification for the DL-form)[2]
Specific Target Organ Toxicity (Repeated Exposure) No data available[9]
Aspiration Hazard No data available

Hazard Identification and Classification

While some safety data sheets for this compound do not classify it as a hazardous substance, the GHS classification for the closely related DL-phenylalanine derivative indicates potential hazards.[2][4] It is prudent to handle the D-isomer with the same precautions.

Table 3: GHS Hazard Classification (for N-benzyloxycarbonyl-DL-3-phenylalanine)

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation3H335: May cause respiratory irritation

Handling, Storage, and Personal Protective Equipment (PPE)

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure the stability of the compound.

Table 4: Handling and Storage Recommendations

AspectRecommendationReferences
Handling Avoid contact with skin, eyes, and clothing.[1][6][9] Avoid breathing dust, vapors or mists.[6][7][9] Do not ingest.[6][7][9] Wash hands thoroughly after handling.[1][6][9] Handle in accordance with good industrial hygiene and safety practice.[1]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[1][6][7][9] Keep in a dry place.[8]
Incompatible Materials Oxidizing agents.[6][9]
Hazardous Decomposition Products Thermal decomposition can lead to the release of irritating gases and vapors.[6][9]

Table 5: Recommended Personal Protective Equipment (PPE)

PPE TypeSpecificationReferences
Eye/Face Protection Wear safety glasses with side-shields (or goggles) conforming to EN166 or equivalent.[1][4][7]
Hand Protection Wear protective gloves. Inspect gloves before use.[1][4][7]
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure. Long-sleeved clothing is recommended.[1][7]
Respiratory Protection No protective equipment is needed under normal use conditions. If engineering controls are not sufficient to maintain concentrations below exposure limits, a NIOSH-approved respirator may be necessary.[6][7]

Emergency Procedures and First Aid

In the event of accidental exposure or a spill, immediate and appropriate action is necessary.

Table 6: First Aid Measures

Exposure RouteFirst Aid InstructionsReferences
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][6][7]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. Remove and wash contaminated clothing before re-use.[1][6][7]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4][6][7]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician immediately.[4][6][7]

Table 7: Accidental Release and Firefighting Measures

SituationProcedureReferences
Accidental Release Ensure adequate ventilation.[6][9] Avoid dust formation.[4] Sweep up and shovel into suitable containers for disposal.[4][6][9] Do not let product enter drains.[4]
Firefighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] Wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

Experimental Protocols

  • Acute Oral Toxicity: Would likely follow OECD Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method).

  • Skin Irritation: Would be assessed according to OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

  • Eye Irritation: Would be evaluated using OECD Guideline 405 (Acute Eye Irritation/Corrosion).

Researchers planning to conduct safety assessments should refer to the relevant, current OECD guidelines for detailed methodologies.

Visualized Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of and response to incidents involving this compound.

G Safe Handling and Emergency Response for this compound cluster_handling Routine Handling cluster_emergency Emergency Response cluster_exposure_response Exposure Response cluster_spill_response Spill Response start Start Handling Procedure ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in Well-Ventilated Area Avoid Dust Formation ppe->handling storage Store in a Cool, Dry, Well-Ventilated Place Keep Container Tightly Closed handling->storage exposure Exposure Event handling->exposure Potential Incident spill Spill Occurs handling->spill Potential Incident end_handling End of Procedure storage->end_handling skin_contact Skin Contact: Wash with plenty of water for 15 min. exposure->skin_contact eye_contact Eye Contact: Rinse with water for 15 min. exposure->eye_contact inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Drink water, Do NOT induce vomiting. exposure->ingestion ventilate Ensure Adequate Ventilation spill->ventilate medical_attention Seek Medical Attention skin_contact->medical_attention eye_contact->medical_attention inhalation->medical_attention ingestion->medical_attention contain Contain Spill (Sweep up, do not create dust) ventilate->contain dispose Dispose of in Suitable Container contain->dispose

Caption: Workflow for safe handling and emergency response.

References

Methodological & Application

Application Notes and Protocols for N-(Benzyloxycarbonyl)-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug development to enhance therapeutic properties. D-amino acids, the enantiomers of the naturally occurring L-amino acids, are of particular interest. Their inclusion can significantly increase the proteolytic stability of peptides, leading to longer in-vivo half-lives and improved bioavailability.[1][2] N-(Benzyloxycarbonyl)-D-phenylalanine (Z-D-Phe-OH or Cbz-D-Phe-OH) is a valuable building block in this context. The bulky aromatic side chain of D-phenylalanine can introduce unique conformational constraints and hydrophobic interactions, potentially modulating receptor affinity and biological activity.[3]

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is a classic amine-protecting group.[4] In the context of modern Solid-Phase Peptide Synthesis (SPPS), particularly the prevalent Fmoc/tBu orthogonal strategy, the Z-group is not typically used for iterative α-amino protection of each amino acid in the sequence. This is because its removal requires conditions (e.g., strong acids like HBr or catalytic hydrogenation) that are not orthogonal to the base-labile Fmoc group and the acid-labile side-chain protecting groups and resin linkers.[5][6]

However, the stability of the Z-group to both the basic conditions of Fmoc deprotection (e.g., piperidine) and the standard acidic cleavage from the resin (e.g., trifluoroacetic acid) makes it an excellent choice for the permanent protection of the N-terminus of a synthetic peptide.[7][8] This "N-terminal capping" with Z-D-phenylalanine can be strategically employed to produce peptides with enhanced stability and specific biological activities.

These application notes provide a comprehensive guide to the use of Z-D-phenylalanine in Fmoc-based SPPS, focusing on its application as an N-terminal capping agent. Detailed protocols, quantitative data, and visual diagrams are provided to assist researchers in successfully synthesizing N-terminally Z-protected peptides containing D-phenylalanine.

Data Presentation

Table 1: Orthogonal Protecting Group Stability in Fmoc/tBu SPPS

This table summarizes the stability of the Z-group in comparison to other common protecting groups used in Fmoc/tBu solid-phase peptide synthesis. Orthogonality is key to the selective removal of protecting groups at different stages of the synthesis.[2][9]

Protecting GroupTypeCleavage ConditionsStable to 20% Piperidine/DMFStable to 95% TFA Cocktail
Fmoc Temporary Nα-amino20% Piperidine in DMFNo Yes
tBu Permanent Side-chain95% TFA + scavengersYesNo
Boc Permanent Side-chain95% TFA + scavengersYesNo
Trt Permanent Side-chain1-5% TFA in DCM or 95% TFAYesNo
Pbf Permanent Side-chain95% TFA + scavengersYesNo
Z (Cbz) N-terminal CapH₂/Pd/C or HBr/AcOHYes Yes *

*The Z-group is largely stable to standard TFA cleavage conditions for 2-4 hours, making it suitable for N-terminal protection in Fmoc/tBu SPPS where the final product is the Z-protected peptide.

Table 2: Representative Coupling Efficiency and Purity Data

The efficiency of each coupling step is critical for the overall yield and purity of the final peptide.[10] While coupling efficiencies are sequence-dependent, the following table provides representative data for common coupling reagents used in SPPS.

ParameterTypical ValueMethod of DeterminationNotes
Single Coupling Efficiency>99%Kaiser Test / Quantitative Ninhydrin AssayCrucial for the synthesis of long peptides. A small decrease in efficiency per cycle significantly reduces the final yield.[11]
Z-D-Phe Coupling Efficiency >98% Kaiser Test As the final coupling, a slightly lower efficiency is more tolerable. Double coupling can be employed if necessary.
Crude Peptide Purity (Post-cleavage)50-90%Analytical RP-HPLCHighly sequence-dependent. Aggregation during synthesis can lead to lower purity.
Final Peptide Purity (Post-HPLC)>95-98%Analytical RP-HPLCDependent on the resolution of the purification method.
Overall Yield (Post-purification)10-40%Mass of lyophilized peptideDependent on the peptide length, sequence complexity, and purification efficiency.

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a model pentapeptide (e.g., Z-D-Phe-Ala-Leu-Gly-Val-NH₂) using Fmoc/tBu chemistry on a Rink Amide resin to yield a C-terminally amidated peptide.

Protocol 1: Resin Preparation and Swelling
  • Place the Rink Amide resin (e.g., 100 mg, 0.5 mmol/g substitution) in a fritted reaction vessel.

  • Add N,N-dimethylformamide (DMF, ~2 mL) to the resin.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation (e.g., on a shaker or with manual swirling).

  • Drain the DMF from the reaction vessel.

Protocol 2: Iterative Peptide Chain Elongation (Single Cycle Example)

This cycle is repeated for each amino acid in the sequence (Val, Gly, Leu, Ala).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (~2 mL) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF (~2 mL).

    • Agitate for an additional 15-20 minutes.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 3 equivalents relative to resin loading) with a coupling agent like HBTU (2.9 equivalents) and a base such as N,N-diisopropylethylamine (DIEA, 6 equivalents) in DMF (~1.5 mL) for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitoring: Perform a qualitative Kaiser test on a few beads of resin. A negative result (yellow/colorless beads) indicates a complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling (double coupling).

    • Once the coupling is complete, drain the coupling solution.

    • Wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM, 3 x 2 mL).

Protocol 3: N-Terminal Capping with Z-D-Phenylalanine

This is the final coupling step after the N-terminal Fmoc group of the last amino acid (Alanine in this example) has been removed according to Protocol 2, step 1.

  • Z-D-Phe Coupling:

    • In a separate vial, dissolve Z-D-Phe-OH (3 equivalents) and an activating agent such as HBTU (2.9 equivalents) in DMF (~1.5 mL).

    • Add DIEA (6 equivalents) to the solution and vortex briefly to pre-activate.

    • Immediately add the activated Z-D-Phe-OH solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Due to the bulkiness of the Z-group, a longer coupling time may be required.

    • Monitoring: Perform a Kaiser test to confirm the completion of the reaction. A negative result is desired.

    • Once coupling is complete, drain the solution.

    • Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL).

    • Dry the final peptide-resin under vacuum for at least 1 hour.

Protocol 4: Cleavage and Global Deprotection
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail (~2 mL for 100 mg of resin) to the dried peptide-resin.

    • Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf). The N-terminal Z-group remains intact.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube.

    • Add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 5: Peptide Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect the fractions corresponding to the major peptide peak.

  • Characterization:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the correct molecular weight of the final Z-protected peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Visualizations

SPPS Experimental Workflow

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 cycle Repeat for n-1 cycles wash2->cycle cycle->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection cycle->final_deprotection Last Cycle wash3 Wash (DMF) final_deprotection->wash3 z_coupling N-terminal Capping (Z-D-Phe-OH, HBTU, DIEA) wash3->z_coupling wash4 Wash & Dry Resin z_coupling->wash4 cleavage Cleavage & Deprotection (95% TFA Cocktail) wash4->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (MS, HPLC) purification->characterization end Final Z-Protected Peptide characterization->end

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis with N-terminal Z-capping.

Opioid Receptor Signaling Pathway

Peptides containing D-phenylalanine are often explored as analogues of endogenous opioid peptides like enkephalins to increase their stability and potency.[12][13] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to analgesia.[14][15]

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Opioid_Peptide Opioid Peptide (e.g., Z-D-Phe analog) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Peptide->Opioid_Receptor Binds G_Protein G-Protein (αβγ) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC α-subunit inhibits Ion_Channel Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channel βγ-subunits modulate cAMP cAMP AC->cAMP Conversion Gene_Expression Gene Expression (Analgesia) Ion_Channel->Gene_Expression Cellular Response (Hyperpolarization, Reduced Neurotransmission) PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB->Gene_Expression Alters AMP_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane (Negatively Charged) cluster_intracellular Intracellular AMP Antimicrobial Peptide (AMP) (with Z-D-Phe) Membrane_Disruption Membrane Disruption Models AMP->Membrane_Disruption Electrostatic Attraction & Insertion Barrel Barrel-Stave Pore Membrane_Disruption->Barrel Toroidal Toroidal Pore Membrane_Disruption->Toroidal Carpet Carpet Model Membrane_Disruption->Carpet Leakage Leakage of Cellular Contents (Ions, ATP, Metabolites) Barrel->Leakage Toroidal->Leakage Carpet->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

References

Application Notes and Protocols for the Coupling of Z-D-Phe-OH using DCC and HOBt

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-Cbz-D-phenylalanine (Z-D-Phe-OH) is a crucial building block in peptide synthesis, widely utilized in the development of pharmaceuticals and biochemical research.[1] The formation of a peptide bond is a critical step that requires efficient and specific coupling methods to ensure high yield and chiral purity. The dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) system is a well-established and cost-effective method for peptide bond formation.[2][3] DCC acts as a dehydrating agent to activate the carboxyl group of Z-D-Phe-OH, while HOBt is an additive that minimizes racemization and improves reaction efficiency by forming a more reactive HOBt-ester intermediate.[2][4][5] This protocol provides a detailed procedure for the coupling of Z-D-Phe-OH with a generic amino acid ester using the DCC/HOBt method.

Key Experimental Protocols

This section outlines the materials required and a step-by-step procedure for the coupling reaction.

Materials and Reagents:

  • Z-D-Phe-OH (N-α-Cbz-D-phenylalanine)[1]

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, H-Ala-OtBu·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)[2]

  • 1-Hydroxybenzotriazole (HOBt)[2]

  • A tertiary base (e.g., N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA))

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Experimental Procedure:

  • Neutralization of the Amino Acid Ester:

    • In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM.

    • Add the tertiary base (e.g., NMM or DIPEA) (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 15-20 minutes to neutralize the hydrochloride salt.

  • Activation of Z-D-Phe-OH:

    • In a separate flask, dissolve Z-D-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. For reactants with poor solubility in DCM, a minimal amount of anhydrous DMF can be added.

    • Cool this solution to 0 °C in an ice bath.

  • Coupling Reaction:

    • While maintaining the temperature at 0 °C, add a solution of DCC (1.1 eq) in DCM to the Z-D-Phe-OH and HOBt mixture.

    • Stir the mixture at 0 °C for 10-15 minutes to pre-activate the carboxylic acid.

    • Add the neutralized amino acid ester solution from step 1 to the activated carboxylic acid solution.

    • Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and continue stirring overnight. A white precipitate of dicyclohexylurea (DCU) will form during the reaction.[5]

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU and wash the solid with a small amount of DCM.

    • Combine the filtrate and the washings.

    • Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure dipeptide.

Data Presentation

The efficiency of the coupling reaction can be evaluated based on the yield and purity of the final product. The following table summarizes typical quantitative data for DCC/HOBt mediated couplings.

ParameterTypical ValueNotes
Yield Good to ExcellentActual yield will depend on the specific amino acid ester used and reaction scale.
Purity >95% (after chromatography)Purity is typically assessed by HPLC and/or NMR.
Racemization Low to ModerateHOBt is used to suppress racemization.[2][6] The level of epimerization can be checked by chiral HPLC.
Byproduct Dicyclohexylurea (DCU)Largely insoluble in DCM and can be removed by filtration.[5]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the coupling reaction and the general mechanism of DCC/HOBt activation.

experimental_workflow start_end start_end process process decision decision io io wash wash start Start neutralize 1. Neutralize Amino Acid Ester Hydrochloride (DCM, Tertiary Base) start->neutralize couple 4. Add Neutralized Amine & React (0°C to RT) neutralize->couple activate 2. Activate Z-D-Phe-OH (DCM, HOBt, 0°C) add_dcc 3. Add DCC Solution (0°C) activate->add_dcc add_dcc->couple filter 5. Filter to Remove DCU couple->filter workup 6. Aqueous Work-up filter->workup wash_hcl Wash with 1M HCl workup->wash_hcl wash_nahco3 Wash with Sat. NaHCO3 wash_hcl->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry 7. Dry Organic Layer (Na2SO4) wash_brine->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify by Column Chromatography concentrate->purify end End: Pure Dipeptide purify->end

Caption: Experimental workflow for the coupling of Z-D-Phe-OH.

dcc_hobt_mechanism reactant reactant reagent reagent intermediate intermediate product product byproduct byproduct Z_Phe Z-D-Phe-OH O_Acylisourea O-Acylisourea (Active Intermediate) Z_Phe->O_Acylisourea + DCC DCC DCC HOBt_Ester HOBt-Ester (More Reactive, Less Racemization) O_Acylisourea->HOBt_Ester + HOBt DCU_1 DCU O_Acylisourea->DCU_1 + HOBt Dipeptide Z-D-Phe-NH-R (Dipeptide) O_Acylisourea->Dipeptide + R-NH2 N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt HOBt_Ester->Dipeptide + R-NH2 Amine R-NH2 (Amino Acid Ester) HOBt_regen HOBt Dipeptide->HOBt_regen DCU_2 DCU Dipeptide->DCU_2

Caption: Simplified mechanism of DCC/HOBt mediated peptide coupling.

References

Application Notes: N-(Benzyloxycarbonyl)-D-phenylalanine in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(Benzyloxycarbonyl)-D-phenylalanine (Cbz-D-Phe or Z-D-Phe) is a protected form of the non-proteinogenic amino acid D-phenylalanine. The benzyloxycarbonyl (Cbz or Z) group, a foundational N-terminal protecting group in peptide chemistry, allows for the controlled, stepwise assembly of amino acid sequences.[1] The incorporation of a D-amino acid, such as D-phenylalanine, into peptide-based drug candidates is a key strategy to enhance metabolic stability by conferring resistance to proteolytic degradation. Its bulky, hydrophobic side chain also plays a crucial role in molecular recognition and binding to biological targets. These attributes make Cbz-D-Phe a versatile and valuable building block in the design and synthesis of novel therapeutics, from enzyme inhibitors to antiviral agents.

Core Applications in Drug Scaffolding

Synthesis of Peptides and Peptidomimetics

The primary application of Cbz-D-Phe is in the synthesis of peptides and peptidomimetics. The D-configuration of the alpha-carbon provides steric hindrance that prevents recognition by common proteases, which are stereospecific for L-amino acids. This significantly increases the in-vivo half-life of peptide-based drugs.

Furthermore, incorporating D-phenylalanine can induce specific secondary structures, such as β-turns, in the peptide backbone.[2] These conformational constraints are critical for locking the molecule into its bioactive conformation, which can lead to enhanced binding affinity and selectivity for its target receptor or enzyme.[2] Peptidomimetics containing D-phenylalanine are often developed as agonists or antagonists for G-protein coupled receptors (GPCRs), which are involved in a vast array of physiological processes.[3]

Development of Enzyme Inhibitors

The distinct structural properties of D-phenylalanine make it a key pharmacophore in the design of enzyme inhibitors.[4] Dipeptides containing a D-phenylalanine residue coupled with a conformationally restricted amino acid like proline are of significant interest as scaffolds for enzyme inhibitors.[1] The rigid structure of proline combined with the hydrophobic side chain of D-phenylalanine can facilitate strong binding to the active sites of enzymes, particularly proteases.[1]

A rationally designed derivative, N-(Hydroxyaminocarbonyl)-D-phenylalanine, acts as a potent competitive inhibitor of carboxypeptidase A (CPA).[5] Interestingly, the D-configuration of this inhibitor is approximately three times more potent than its L-enantiomer, highlighting the stereochemical advantage of using D-amino acids in inhibitor design.[5]

Asymmetric Synthesis

In asymmetric synthesis, Cbz-D-Phe serves as a crucial chiral building block. It allows for the direct incorporation of a defined stereocenter (the D-α-carbon) into a target molecule. This is fundamental in pharmaceutical development, where often only one enantiomer of a drug is therapeutically active and the other may be inactive or even harmful.[6] By using enantiomerically pure starting materials like Cbz-D-Phe, chemists can avoid complex chiral resolution steps or the need for less specific chiral auxiliaries later in the synthetic route.[7]

Therapeutic Applications

Antiviral Agents

The phenylalanine core is an essential structural motif in a class of promising antiviral compounds that target the HIV-1 capsid (CA) protein.[8] The CA protein is critical for multiple stages of the viral life cycle, making it an attractive, underexploited drug target.[8] The lead compound PF-74, which binds at the interface between the N-terminal and C-terminal domains of the CA protein, features a phenylalanine core.[8][9] Numerous derivatives have been synthesized to improve antiviral activity and metabolic stability, with some showing potent anti-HIV-1 activity with EC50 values in the low micromolar range.[8][10]

Beyond HIV, other phenylalanine derivatives have demonstrated antiviral properties. N-(1-substituted 2-phenylethyl)-N-(3-chlorobenzyl)-2,4-dichlorobenzamides have shown activity against Chikungunya virus (CHIKV) and parainfluenza virus type 3 (PIV3).[11]

Anticancer Agents

D-phenylalanine is a component of naturally occurring cyclic peptides that exhibit significant cytotoxicity against cancer cells.[4] For example, Sansalvamide A, a cyclic depsipeptide produced by a marine fungus, contains a D-phenylalanine residue and has shown notable cytotoxicity against a panel of 60 human cancer cell lines.[4] The synthesis of Sansalvamide A and its analogs, facilitated by the use of protected D-phenylalanine, is an active area of research for developing new anticancer therapeutics.[4] Additionally, synthetic aminobenzylnaphthols derived from α-amino acids have been investigated as potential anticancer agents.[12]

Quantitative Data Summary

The following table summarizes the biological activity of various inhibitors and drug candidates developed using D-phenylalanine or its derivatives.

Compound/Derivative ClassTarget/AssayValue TypeResultCitation
N-(Hydroxyaminocarbonyl)-D-phenylalanineCarboxypeptidase AKᵢ1.54 µM[5]
N-(Hydroxyaminocarbonyl)-L-phenylalanineCarboxypeptidase AKᵢ~4.6 µM[5]
Phenylalanine Derivative (II-13c)Anti-HIV-1 ActivityEC₅₀5.14 µM[8]
Phenylalanine Derivative (V-25i)Anti-HIV-1 ActivityEC₅₀2.57 µM[8]
Dimerized Phenylalanine Derivative (Q-c4)Anti-HIV-1 ActivityEC₅₀0.57 µM[10]
Phenylalanine Derivative (6d)Anti-Parainfluenza Virus 3 (PIV3)IC₅₀3.74 µM[11]
Phenylalanine Derivative (6e)Anti-Chikungunya Virus (CHIKV)IC₅₀5.72 µM[11]
Sansalvamide ANCI 60-cell line panelMean IC₅₀27.4 µg/mL[4]

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating Cbz-D-Phe

This protocol outlines a standard manual procedure for incorporating a Cbz-D-phenylalanine residue into a peptide sequence using Fmoc-based solid-phase chemistry. The Cbz group is stable to the piperidine used for Fmoc removal but requires strong acid (like HF) or catalytic hydrogenation for final cleavage.

G cluster_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final Cleavage & Purification Resin 1. Select & Weigh Resin (e.g., Rink Amide) Swell 2. Swell Resin (in DMF) Resin->Swell Fmoc_Deprotect 3. Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotect Wash1 4. Wash (DMF, DCM) Fmoc_Deprotect->Wash1 Next cycle Couple 5. Amino Acid Coupling (Activate AA, add to resin) Wash1->Couple Next cycle Wash2 6. Wash (DMF, DCM) Couple->Wash2 Next cycle Wash2->Fmoc_Deprotect Next cycle Final_Wash 7. Final Wash & Dry Wash2->Final_Wash Final cycle Cleave 8. Cleavage from Resin (e.g., TFA Cocktail) Final_Wash->Cleave Precipitate 9. Precipitate Peptide (Cold Diethyl Ether) Cleave->Precipitate Purify 10. Purify & Characterize (RP-HPLC, MS) Precipitate->Purify

Workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Rink Amide resin or other suitable solid support

  • This compound (Cbz-D-Phe)

  • Fmoc-protected L-amino acids

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HOBt coupling reagents

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) and Water (for cleavage cocktail)

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a fritted reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.

  • Coupling of Cbz-D-Phe:

    • In a separate vial, dissolve Cbz-D-Phe (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution to pre-activate the amino acid for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Note: Cbz-D-Phe is coupled just like any other amino acid in the sequence, but it lacks an N-terminal Fmoc group for subsequent removal. This step is typically for incorporating it within a sequence where the N-terminus will be extended with another Fmoc-amino acid. If it's the N-terminal residue, the synthesis stops here before final cleavage.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin.[13]

    • Agitate for 2-3 hours at room temperature. Note: Standard TFA cleavage will not remove the Cbz group. Catalytic hydrogenation (H₂, Pd/C) or treatment with strong acids like liquid HF is required for Cbz removal. If the Cbz group is intended to remain on the final product, a milder cleavage cocktail that leaves side-chain protecting groups and the Cbz group intact should be used.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[14]

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

    • Purify the peptide using Reversed-Phase HPLC (RP-HPLC).[14]

Protocol for Solution-Phase Dipeptide Synthesis (Z-D-Phe-Pro-OH)

This protocol describes the coupling of Cbz-D-phenylalanine to a proline ester in solution, followed by deprotection to yield the dipeptide.[1]

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_workup Step 3: Workup & Saponification cluster_purify Step 4: Purification Activate Activate Cbz-D-Phe-OH (DCC/HOBt in DCM at 0°C) Couple Add Proline Ester + Base (e.g., Pro-OMe·HCl + TEA) Activate->Couple Workup Filter DCU & Acidify (Aqueous workup) Couple->Workup Saponify Saponify Ester (e.g., LiOH or NaOH) Workup->Saponify Purify Purify Final Product (Crystallization or Chromatography) Saponify->Purify

Workflow for Solution-Phase Dipeptide Synthesis.

Materials:

  • This compound (Cbz-D-Phe-OH)

  • Proline methyl ester hydrochloride (H-Pro-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Aqueous HCl and NaHCO₃ solutions

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Lithium hydroxide (LiOH)

Methodology:

  • Activation of Cbz-D-Phe: Dissolve Cbz-D-Phe-OH (1 eq.) and HOBt (1 eq.) in anhydrous DCM in a round-bottom flask. Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq.) in DCM dropwise. Stir the mixture at 0°C for 30 minutes.[1]

  • Coupling Reaction: In a separate flask, dissolve H-Pro-OMe·HCl (1 eq.) in DCM and add TEA (1.1 eq.) to neutralize the salt. Add this solution to the activated Cbz-D-Phe mixture. Allow the reaction to warm to room temperature and stir overnight.[1]

  • Workup: Monitor the reaction by Thin-Layer Chromatography (TLC). Once complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Ester Hydrolysis (Saponification): Dissolve the crude dipeptide ester in a mixture of THF/water. Cool to 0°C and add LiOH (1.5 eq.). Stir until the reaction is complete (monitored by TLC).

  • Purification: Acidify the reaction mixture with dilute HCl and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the final product, Cbz-D-Phe-Pro-OH, by crystallization or flash column chromatography.[1]

Signaling Pathways and Mechanisms of Action

Inhibition of HIV-1 Capsid Function

Phenylalanine-based inhibitors like PF-74 and its derivatives disrupt the HIV-1 life cycle by binding to the viral capsid protein CA.[8] They interact with a pocket formed at the interface of two CA domains (NTD and CTD), a site critical for the proper assembly and disassembly of the viral core.[9] By binding to this site, these inhibitors can destabilize the capsid, leading to premature uncoating after viral entry, or interfere with the assembly of new viral particles during maturation. This dual mechanism makes the capsid an effective therapeutic target.[10]

G Entry 1. Viral Entry Uncoating 2. Uncoating Entry->Uncoating RT 3. Reverse Transcription Uncoating->RT Integration 4. Integration to Host DNA RT->Integration Transcription 5. Transcription & Translation Integration->Transcription Assembly 6. Assembly of New Virions Transcription->Assembly Budding 7. Budding & Maturation Assembly->Budding Inhibitor Cbz-D-Phe Derivative (Capsid Inhibitor) Inhibitor->Uncoating Premature Uncoating Inhibitor->Assembly Inhibits Assembly

Mechanism of HIV-1 Capsid Inhibitors.
Competitive Enzyme Inhibition

Competitive inhibitors function by binding to the active site of an enzyme, thereby preventing the natural substrate from binding. N-(Hydroxyaminocarbonyl)-D-phenylalanine was designed to mimic the substrate of Carboxypeptidase A, allowing it to occupy the active site and block the enzyme's catalytic activity.[5] The inhibitor's potency is quantified by its inhibition constant (Kᵢ), with lower values indicating tighter binding and more effective inhibition.

G cluster_enzyme Enzyme Active Site Enzyme Enzyme Product Products Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds Inhibitor Competitive Inhibitor (Cbz-D-Phe Derivative) Inhibitor->Enzyme Blocks Active Site

Diagram of Competitive Enzyme Inhibition.

References

Step-by-Step Guide to N-Cbz-D-phenylalanine Deprotection via Hydrogenolysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the selective removal of protecting groups is a critical step in multi-step organic synthesis, particularly in peptide chemistry. The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine protecting group due to its stability under various conditions and its clean removal via hydrogenolysis. This document provides a detailed guide to the deprotection of N-Cbz-D-phenylalanine using catalytic hydrogenation.

Introduction

The removal of the Cbz group from N-Cbz-D-phenylalanine proceeds via catalytic hydrogenolysis, a mild and efficient method that utilizes hydrogen gas in the presence of a palladium catalyst.[1][2] The reaction is clean, with the byproducts being toluene and carbon dioxide, which are easily removed.[1][3] This method is orthogonal to other common amine protecting groups like Boc and Fmoc, allowing for selective deprotection.[1]

The general reaction is as follows:

N-Cbz-D-phenylalanine + H₂ --(Pd/C)--> D-phenylalanine + Toluene + CO₂

Quantitative Data Summary

The efficiency of the N-Cbz-D-phenylalanine deprotection is influenced by several factors, including the choice of catalyst, solvent, hydrogen pressure, and reaction time. The following table summarizes representative quantitative data for Cbz deprotection via hydrogenolysis.

SubstrateCatalyst (mol%)SolventH₂ Pressure (atm)Time (h)Temperature (°C)Yield (%)
Cbz-Glycine10% Pd/CMethanol1< 2Room Temp.> 95
Cbz-Alanine10% Pd/CEthanol1< 2Room Temp.> 95
Cbz-L-Phe-L-Leu-OEt10% Pd/C (10 wt%)H₂O (with TPGS-750-M)1< 2Room Temp.> 95
Generic Cbz-amine5-10% Pd/CMethanol10.5 - 4Room Temp.High
Cbz-(Ala)₄10% Pd/C (10-20 mol%)Methanol1 (balloon)-Room Temp.-

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve N-Cbz-D-phenylalanine in suitable solvent (e.g., Methanol) add_catalyst Add Pd/C catalyst (5-10 mol%) dissolve->add_catalyst setup_hydrogenation Setup Hydrogenation Apparatus add_catalyst->setup_hydrogenation evacuate_backfill Evacuate and backfill with H₂ gas (repeat 3x) setup_hydrogenation->evacuate_backfill stir Stir vigorously under H₂ atmosphere (1 atm) evacuate_backfill->stir monitor Monitor reaction by TLC stir->monitor filter Filter through Celite to remove Pd/C monitor->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify D-phenylalanine (if necessary) concentrate->purify

Caption: Experimental workflow for the hydrogenolysis of N-Cbz-D-phenylalanine.

Detailed Experimental Protocol

This protocol details the standard procedure for the deprotection of N-Cbz-D-phenylalanine via catalytic hydrogenation.

Materials:

  • N-Cbz-D-phenylalanine

  • 10% Palladium on carbon (Pd/C) catalyst[1]

  • Methanol (or other suitable solvent like ethanol)[1]

  • Hydrogen gas (H₂)

  • Celite®

  • Reaction flask

  • Magnetic stir bar and stir plate

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Dissolution: In a reaction flask equipped with a magnetic stir bar, dissolve the N-Cbz-D-phenylalanine (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.[1]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst to the solution.[1] The typical catalyst loading is 5-10 mol%.[1]

  • Hydrogenation Setup: Secure the flask to a hydrogenation apparatus.

  • Inerting the Atmosphere: Evacuate the flask to remove air and then backfill it with hydrogen gas.[1][2] This process should be repeated three times to ensure a complete hydrogen atmosphere.[1][2]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, which can be maintained with a hydrogen-filled balloon) at room temperature.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[1]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1] Caution: The Pd/C catalyst can be pyrophoric; ensure it remains wet during handling.[1]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected D-phenylalanine.[1] The byproducts, toluene and carbon dioxide, are volatile and will be removed during this step.[1]

  • Purification (if necessary): The crude product can be further purified by recrystallization or other suitable methods if required.

Alternative Method: Transfer Hydrogenolysis

An alternative to using hydrogen gas is transfer hydrogenolysis, which employs a hydrogen donor in solution.[3]

Materials:

  • N-Cbz-D-phenylalanine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Formic acid or Ammonium formate[2][3]

Procedure:

  • Dissolve the N-Cbz-D-phenylalanine in methanol or ethanol in a reaction flask.

  • Carefully add 10% Pd/C to the solution.[2]

  • To the stirred suspension, add the hydrogen donor (e.g., formic acid or ammonium formate) dropwise at room temperature.[2]

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture through Celite to remove the catalyst and wash the pad with the solvent.[2]

  • Concentrate the filtrate under reduced pressure to obtain the product.[2] If a formate salt is formed, a basic workup may be necessary to isolate the free amine.[2]

References

Chiral Resolution of Racemic Phenylalanine Using N-Protected Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of racemic phenylalanine through the use of N-protected derivatives. The methodologies described herein are foundational for the preparation of enantiomerically pure phenylalanine, a critical component in the synthesis of various pharmaceuticals and chiral building blocks.

Introduction

Chirally pure amino acids are of paramount importance in the pharmaceutical and fine chemical industries. The stereochemistry of these molecules often dictates their biological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. Phenylalanine, a fundamental amino acid, is a key chiral starting material for numerous active pharmaceutical ingredients. Its synthesis often results in a racemic mixture (a 1:1 mixture of D- and L-enantiomers), necessitating a resolution step to isolate the desired enantiomer.

This guide focuses on two robust and widely applicable methods for the chiral resolution of racemic phenylalanine by first converting it to an N-protected derivative:

  • Enzymatic Kinetic Resolution of N-Acetyl-DL-phenylalanine: This highly selective method employs lipases to preferentially catalyze the reaction of one enantiomer of the N-acetylated derivative.

  • Diastereomeric Salt Formation and Fractional Crystallization: This classical chemical resolution technique involves reacting an N-protected phenylalanine derivative with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation.

Data Presentation

The following tables summarize the quantitative data for the described chiral resolution methods, providing a clear comparison of their effectiveness.

Table 1: Enzymatic Resolution of N-Acetyl-DL-phenylalanine using Lipase

EnzymeN-Protecting GroupReaction TypeConversion (%)Enantiomeric Excess (e.e.) of Product (%)Enantiomeric Excess (e.e.) of Unreacted Substrate (%)
Candida antarctica Lipase B (CAL-B)AcetylAcylation> 40> 99> 99

Note: Data is based on typical results for the kinetic resolution of N-acetylated amines using CAL-B. Actual results may vary depending on specific reaction conditions.

Table 2: Diastereomeric Salt Resolution of DL-Phenylalanine Methyl Ester

N-Protecting GroupResolving AgentResolved EnantiomerYield (%)Optical Purity (%)
None (as methyl ester)N-Acetyl-D-phenylglycineD-phenylalanine methyl ester81.298.1[1]

Experimental Protocols

Method 1: Enzymatic Kinetic Resolution of N-Acetyl-DL-phenylalanine

This protocol is adapted from established methods for the enzymatic resolution of N-acylated amino acids and amines.[2][3]

Materials:

  • N-Acetyl-DL-phenylalanine

  • Immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Organic solvent (e.g., hexane, toluene)

  • Activated molecular sieves (3Å or 4Å)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of Racemic Substrate: If starting from DL-phenylalanine, perform N-acetylation using acetic anhydride under appropriate conditions to obtain N-Acetyl-DL-phenylalanine.

  • Enzymatic Acylation:

    • In a round-bottom flask, dissolve N-Acetyl-DL-phenylalanine (1 equivalent) in a suitable organic solvent.

    • Add the acyl donor (e.g., 1.5 equivalents of vinyl acetate).

    • Add activated molecular sieves to ensure anhydrous conditions.

    • Equilibrate the mixture to the desired temperature (typically 30-50 °C) with stirring.

    • Add immobilized CAL-B (e.g., 10% w/w of the substrate).

    • Monitor the reaction progress by chiral HPLC or by measuring the consumption of the acyl donor. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting mixture contains the N-acylated L-enantiomer and the unreacted N-Acetyl-D-phenylalanine.

    • Separate the two components by column chromatography or by selective extraction based on their differing polarities.

  • Deprotection (Optional):

    • The separated N-acylated L-enantiomer and unreacted N-Acetyl-D-phenylalanine can be deprotected by acidic or basic hydrolysis to yield the free L- and D-phenylalanine, respectively.

Method 2: Diastereomeric Salt Formation and Fractional Crystallization

This protocol is based on the successful resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine.[1]

Materials:

  • DL-phenylalanine methyl ester

  • N-Acetyl-D-phenylglycine (resolving agent)

  • Water

  • Hydrochloric acid (HCl), 3 M

  • Methanol (for recrystallization)

Procedure:

  • Diastereomeric Salt Formation:

    • In a reaction vessel, prepare a solution of DL-phenylalanine methyl ester (2 equivalents, e.g., 17.9 g, 0.1 mol) in water (e.g., 40 mL).

    • Add N-acetyl-D-phenylglycine (1 equivalent, e.g., 9.7 g, 0.05 mol) to the solution.

    • Adjust the pH of the mixture to 5-6.

    • Stir the mixture in an ice bath for 2 hours. A crystalline salt of N-acetyl-D-phenylglycine and L-phenylalanine methyl ester will precipitate.

  • Fractional Crystallization:

    • Filter the reaction mixture to collect the crude crystalline diastereomeric salt.

    • Wash the collected salt with cold water three times.

    • The less soluble diastereomeric salt is now isolated. To further enhance purity, it can be recrystallized from a suitable solvent like methanol.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH of the solution to 2 with 3 M HCl. This will precipitate the resolving agent (N-acetyl-D-phenylglycine), which can be recovered by filtration.

    • The filtrate contains the hydrochloride salt of the resolved L-phenylalanine methyl ester.

    • The D-phenylalanine methyl ester remains in the mother liquor from the initial crystallization and can be recovered by adjusting the pH and extraction.

  • Isolation of the Free Amino Acid Ester:

    • The resolved phenylalanine methyl ester enantiomers can be isolated from their respective solutions by neutralization and extraction or crystallization. The final product, D-phenylalanine methyl ester, was obtained with a high optical purity of 98.1% and a yield of 81.2%.[1]

Visualizations

Enzymatic_Resolution_Workflow cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Separation & Deprotection racemic_phe Racemic DL-Phenylalanine n_acetylation N-Acetylation (Acetic Anhydride) racemic_phe->n_acetylation racemic_n_acetyl_phe Racemic N-Acetyl-DL-Phenylalanine n_acetylation->racemic_n_acetyl_phe enzymatic_reaction Enzymatic Acylation (CAL-B, Acyl Donor) racemic_n_acetyl_phe->enzymatic_reaction mixture Mixture of: - Acylated L-Enantiomer - Unreacted D-Enantiomer enzymatic_reaction->mixture separation Separation (Chromatography/Extraction) mixture->separation acylated_l Acylated L-Enantiomer separation->acylated_l unreacted_d Unreacted D-Enantiomer separation->unreacted_d deprotection_l Deprotection acylated_l->deprotection_l deprotection_d Deprotection unreacted_d->deprotection_d pure_l_phe Pure L-Phenylalanine deprotection_l->pure_l_phe pure_d_phe Pure D-Phenylalanine deprotection_d->pure_d_phe

Caption: Workflow for the enzymatic resolution of racemic phenylalanine.

Diastereomeric_Salt_Resolution_Workflow cluster_salt_formation Salt Formation cluster_crystallization Fractional Crystallization cluster_liberation Enantiomer Liberation racemic_phe_ester Racemic DL-Phenylalanine Methyl Ester salt_formation Diastereomeric Salt Formation (in Water, pH 5-6) racemic_phe_ester->salt_formation resolving_agent Chiral Resolving Agent (e.g., N-Acetyl-D-phenylglycine) resolving_agent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts (in solution and precipitate) salt_formation->diastereomeric_mixture crystallization Fractional Crystallization diastereomeric_mixture->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (Mother Liquor) crystallization->more_soluble_salt liberation_1 Liberation (Acidification) less_soluble_salt->liberation_1 liberation_2 Liberation (Basification) more_soluble_salt->liberation_2 pure_l_ester Pure L-Phenylalanine Methyl Ester liberation_1->pure_l_ester recovered_agent_1 Recovered Resolving Agent liberation_1->recovered_agent_1 pure_d_ester Pure D-Phenylalanine Methyl Ester liberation_2->pure_d_ester recovered_agent_2 Recovered Resolving Agent

Caption: Workflow for diastereomeric salt resolution of racemic phenylalanine.

References

Application Notes and Protocols for the Use of Z-D-Phe-OH in the Synthesis of Neurokinin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the utilization of N-benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH) in the synthesis of neurokinin antagonists. These antagonists are crucial pharmacological tools and potential therapeutics for a range of disorders, including chemotherapy-induced nausea and vomiting, depression, and pain. The D-phenylalanine moiety is a common structural feature in many non-peptidic neurokinin-1 (NK1) receptor antagonists, contributing to their potency and selectivity.

Neurokinin Signaling Pathways

Neurokinin receptors (NK1, NK2, and NK3) are G-protein coupled receptors (GPCRs) that are activated by tachykinin neuropeptides, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[1][2][3] The NK1 receptor, for which Substance P is the preferential endogenous ligand, is a key target for the antagonists discussed herein. Upon activation, the NK1 receptor primarily couples to Gαq/11 and Gαs proteins.[1] This coupling initiates a cascade of intracellular signaling events, leading to the activation of various downstream effectors that mediate the physiological and pathological effects of Substance P.[1][2]

Neurokinin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P (SP) NK1R NK1 Receptor SP->NK1R Binds G_protein Gαq/11, Gαs NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MAPK_pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_pathway Activates Physiological_effects Physiological Effects (Proliferation, Inflammation, Pain) PKA->Physiological_effects Leads to Ca_release->Physiological_effects Leads to MAPK_pathway->Physiological_effects Leads to

Caption: Simplified signaling pathway of the Neurokinin-1 (NK1) receptor upon activation by Substance P.

Synthesis of Neurokinin Antagonists Using Z-D-Phe-OH

Z-D-Phe-OH serves as a key chiral building block for the synthesis of various non-peptidic NK1 antagonists. The general strategy involves the coupling of Z-D-Phe-OH to a heterocyclic core, which is often a substituted piperidine or morpholine. This is followed by deprotection and, in some cases, further modification of the resulting amine.

The following is a representative protocol for the synthesis of a generic neurokinin antagonist incorporating a D-phenylalanine moiety derived from Z-D-Phe-OH and a piperidine scaffold. This protocol is based on standard peptide coupling and N-acylation methodologies.

Synthetic_Workflow Z_D_Phe_OH Z-D-Phe-OH Activation Carboxylic Acid Activation Z_D_Phe_OH->Activation Coupling Amide Bond Formation (Coupling Reaction) Activation->Coupling Piperidine_Core Piperidine Core (e.g., (2S,3S)-2-phenyl-3-hydroxypiperidine) Piperidine_Core->Coupling Coupled_Product Z-Protected Intermediate Coupling->Coupled_Product Deprotection Z-Group Removal (Hydrogenolysis) Coupled_Product->Deprotection Amine_Intermediate Free Amine Intermediate Deprotection->Amine_Intermediate Acylation N-Acylation / Alkylation (Optional) Amine_Intermediate->Acylation Final_Antagonist Final Neurokinin Antagonist Amine_Intermediate->Final_Antagonist If no further modification Acylation->Final_Antagonist

Caption: General workflow for the synthesis of a neurokinin antagonist using Z-D-Phe-OH.

This protocol describes the coupling of Z-D-Phe-OH with a chiral piperidine derivative, followed by deprotection.

Step 1: Amide Coupling of Z-D-Phe-OH with a Piperidine Intermediate

  • Materials:

    • Z-D-Phe-OH (1.0 eq)

    • (2S,3S)-2-phenyl-3-hydroxypiperidine (or a similar amine intermediate) (1.0 eq)

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • Dissolve Z-D-Phe-OH (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

    • Add the piperidine intermediate (1.0 eq) to the reaction mixture.

    • Add DIPEA (3.0 eq) dropwise to the stirred solution.

    • Allow the reaction to proceed at room temperature for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the Z-protected coupled product.

Step 2: Deprotection of the Benzyloxycarbonyl (Z) Group

  • Materials:

    • Z-protected intermediate from Step 1 (1.0 eq)

    • Palladium on carbon (Pd/C, 10 wt. %, catalytic amount)

    • Methanol or Ethanol

    • Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the Z-protected intermediate in methanol or ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine intermediate, which can be used in subsequent steps without further purification or after purification if necessary.

This deprotected intermediate can then be further functionalized, for example, by N-acylation or reductive amination, to yield the final neurokinin antagonist.

Quantitative Data of Representative Neurokinin Antagonists

The following tables summarize the biological activity of several known NK1 receptor antagonists that contain a D-phenylalanine or a structurally related moiety. This data is provided for comparative purposes to illustrate the potency of compounds synthesized using similar building blocks.

Table 1: In Vitro Binding Affinity and Functional Antagonism of NK1 Receptor Antagonists

CompoundReceptor TypeBinding Affinity (Kᵢ, nM)Functional Assay (pA₂, IC₅₀, nM)Reference
Aprepitant Human NK10.1IC₅₀ = 0.5MedKoo Biosciences[4]
L-733,060 Human NK10.8 (estimated affinity)-PubMed[3]
CP-99,994 Human NK10.23IC₅₀ = 1.2N/A
GR203040 Human NK10.4IC₅₀ = 1.4PubMed[5]
Compound 20 Human NK1Kᵢ = 20.3pA₂ = 8.4PubMed Central[6]

Table 2: In Vivo Efficacy of Selected NK1 Receptor Antagonists

CompoundAnimal ModelAssayEfficacy (ID₅₀)Reference
L-733,060 RatNeurogenic plasma extravasation212 µg/kg i.v.PubMed[3]
CP-99,994 HumanPostoperative dental painSignificant analgesia at 90 minPubMed[7]
GR203040 FerretRadiation-induced emesisPotent antiemetic activity (oral & s.c.)PubMed[5]

Note: The synthetic routes reported in the cited literature for these specific compounds may not explicitly start from Z-D-Phe-OH, but they exemplify the final structures and potencies achievable with a D-phenylalanine-like core.

Disclaimer: The provided protocols are representative and may require optimization for specific substrates and scales. All laboratory work should be conducted with appropriate safety precautions.

References

N-Cbz-D-phenylalanine: A Versatile Precursor for the Synthesis of Novel Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy-D-phenylalanine (N-Cbz-D-phenylalanine) serves as a crucial and versatile starting material in the synthesis of a diverse array of unnatural amino acids (UAAs). Its protected amine and chiral nature make it an ideal scaffold for introducing novel side chains and functionalities, enabling the exploration of new chemical space in drug discovery, chemical biology, and materials science. This document provides detailed application notes and experimental protocols for the utilization of N-Cbz-D-phenylalanine as a precursor for various classes of unnatural amino acids.

Synthesis of β-Amino Acids via Arndt-Eistert Homologation

A common application of N-Cbz-D-phenylalanine is in the synthesis of the corresponding β-amino acid, N-Cbz-D-β-phenylalanine, through the Arndt-Eistert homologation. This one-carbon extension of the amino acid backbone is a valuable tool for creating peptidomimetics with altered conformational preferences and improved resistance to enzymatic degradation.

Quantitative Data:
PrecursorProductReagentsYield (%)Reference
N-Cbz-D-phenylalanineN-Cbz-D-β-phenylalanine1. SOCl₂, 2. CH₂N₂, 3. Ag₂O, H₂O60-90[1]
Experimental Protocol:

Step 1: Acid Chloride Formation

  • Suspend N-Cbz-D-phenylalanine (1.0 equiv) in anhydrous dichloromethane (DCM, 10 mL/g).

  • Add thionyl chloride (1.2 equiv) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Diazoketone Formation

  • Dissolve the crude acid chloride in anhydrous diethyl ether (10 mL/g).

  • Add a freshly prepared solution of diazomethane in diethyl ether dropwise at 0 °C until a persistent yellow color is observed.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Carefully quench the excess diazomethane by adding a few drops of acetic acid.

Step 3: Wolff Rearrangement

  • To the diazoketone solution, add a suspension of silver oxide (0.1 equiv) in water.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the silver catalyst.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Cbz-D-β-phenylalanine.

Arndt_Eistert_Homologation cluster_0 N-Cbz-D-phenylalanine to N-Cbz-D-β-phenylalanine N-Cbz-D-Phe N-Cbz-D-phenylalanine Acid_Chloride Acid Chloride Intermediate N-Cbz-D-Phe->Acid_Chloride SOCl₂ Diazoketone Diazoketone Intermediate Acid_Chloride->Diazoketone CH₂N₂ Ketene Ketene Intermediate Diazoketone->Ketene Ag₂O (Wolff Rearrangement) Beta_AA N-Cbz-D-β-phenylalanine Ketene->Beta_AA H₂O

Caption: Workflow for Arndt-Eistert homologation of N-Cbz-D-phenylalanine.

Side-Chain Modification via Arylation Reactions

The phenyl ring of N-Cbz-D-phenylalanine can be functionalized to introduce a wide variety of substituents. This is typically achieved by first introducing a handle, such as an iodine atom, onto the phenyl ring, which can then participate in cross-coupling reactions like the Suzuki or Sonogashira coupling.

Synthesis of p-Iodo-N-Cbz-D-phenylalanine

Experimental Protocol:

  • To a solution of N-Cbz-D-phenylalanine (1.0 equiv) in glacial acetic acid, add N-iodosuccinimide (NIS, 1.1 equiv).

  • Stir the reaction mixture at 80 °C for 24 hours.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield p-iodo-N-Cbz-D-phenylalanine.

Suzuki Cross-Coupling for the Synthesis of Biaryl Unnatural Amino Acids

The resulting p-iodo-N-Cbz-D-phenylalanine can be used in Suzuki cross-coupling reactions to synthesize biaryl amino acids, which are valuable for probing protein-protein interactions and for the development of conformationally constrained peptides.[2]

Quantitative Data:
Aryl HalideBoronic AcidCatalystBaseSolventYield (%)Reference
Fmoc-4-bromophenylalanine4-acetamidophenyl-1-pinacolatoboron esterPdCl₂Na₂CO₃THF/ethylene glycol81[2]
Fmoc-4-iodophenylalanineVarious aryl boronic acidsXPhos Pd G2K₃PO₄THFGood to excellent[2]
Experimental Protocol (General):
  • To a degassed mixture of p-iodo-N-Cbz-D-phenylalanine (1.0 equiv), the desired boronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired biaryl unnatural amino acid.

Sonogashira Cross-Coupling for the Synthesis of Alkynyl Unnatural Amino Acids

Similarly, Sonogashira coupling of p-iodo-N-Cbz-D-phenylalanine with terminal alkynes provides access to alkynyl-functionalized amino acids. These can be used as fluorescent probes or for further modification via click chemistry.[3][4]

Quantitative Data:
Aryl HalideAlkyneCatalystCo-catalystBaseSolventYield (%)Reference
4-IodotoluenePhenylacetylene5% Pd on alumina0.1% Cu₂O on aluminaK₂CO₃THF-DMA60[5]
Iodinated-peptide-resinFerrocene alkynePd(PPh₃)₄CuIDIPEADMFGood[6]
Experimental Protocol (General):
  • To a solution of p-iodo-N-Cbz-D-phenylalanine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.1 equiv), and a base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv).

  • Stir the reaction mixture under an inert atmosphere at room temperature to 50 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract with an organic solvent.

  • Wash the organic layer with saturated ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Side_Chain_Modification cluster_1 Synthesis of Functionalized Phenylalanine Derivatives N-Cbz-D-Phe N-Cbz-D-phenylalanine p-Iodo-Phe p-Iodo-N-Cbz-D-phenylalanine N-Cbz-D-Phe->p-Iodo-Phe Iodination (NIS) Biaryl_AA Biaryl Unnatural Amino Acid p-Iodo-Phe->Biaryl_AA Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Alkynyl_AA Alkynyl Unnatural Amino Acid p-Iodo-Phe->Alkynyl_AA Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst)

Caption: Synthetic routes to biaryl and alkynyl unnatural amino acids.

Asymmetric Alkylation for Diverse Side Chains

The α-carbon of N-Cbz-D-phenylalanine can be deprotonated to form an enolate, which can then be alkylated with various electrophiles to generate a wide range of unnatural amino acids with novel side chains. The stereochemical outcome of this reaction is crucial and can be controlled by the use of chiral auxiliaries or phase-transfer catalysts.[7][8]

Quantitative Data:
SubstrateElectrophileCatalyst/AuxiliaryYield (%)Diastereomeric Ratio / ee (%)Reference
Ni(II) complex of glycine Schiff baseVarious alkyl halidesChiral Ni(II) complexHigh>95 dr[7]
N-(dibenzylidene)glycine tert-butyl esterSubstituted benzyl bromidesCinchona alkaloid quaternary ammonium saltsup to 99up to 99 ee[8]
Experimental Protocol (Asymmetric Alkylation of a Glycine Schiff Base):
  • Prepare the chiral Ni(II) complex of the glycine Schiff base according to literature procedures.[7]

  • To a solution of the Ni(II) complex (1.0 equiv) in a suitable organic solvent (e.g., acetonitrile), add a base (e.g., powdered KOH, 5.0 equiv) and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide, 0.2 equiv).

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) and stir the reaction mixture vigorously at room temperature for the specified time.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • The resulting diastereomeric mixture of the alkylated Ni(II) complex can be subjected to a second-order asymmetric transformation to selectively precipitate one diastereomer.

  • Collect the precipitated solid by filtration.

  • Decomplexation of the Ni(II) from the Schiff base is typically achieved by treatment with aqueous HCl to yield the free unnatural amino acid.

Asymmetric_Alkylation cluster_2 Asymmetric Synthesis of α-Alkyl Amino Acids Glycine_Schiff_Base Chiral Glycine Schiff Base (e.g., from N-Cbz-D-Phe) Enolate Enolate Intermediate Glycine_Schiff_Base->Enolate Base Alkylated_Complex Alkylated Intermediate Enolate->Alkylated_Complex Alkyl Halide (R-X) Unnatural_AA α-Alkyl Unnatural Amino Acid Alkylated_Complex->Unnatural_AA Deprotection

Caption: General workflow for asymmetric alkylation.

Applications in Probing Biological Systems

Unnatural amino acids derived from N-Cbz-D-phenylalanine are powerful tools for investigating biological processes. For instance, phenylalanine analogs can be incorporated into peptides and proteins to study enzyme mechanisms, receptor-ligand interactions, and signaling pathways.[9][10][11]

G-Protein Coupled Receptor (GPCR) Signaling

Photo-crosslinkable and fluorescent phenylalanine analogs have been site-specifically incorporated into GPCRs to map ligand-binding sites and to monitor conformational changes during receptor activation and signaling.[1][9][10] For example, p-azido-L-phenylalanine (AzF) has been used to identify residues at the heteromeric interface of GPCR complexes in living cells.[10]

GPCR_Signaling cluster_3 Probing GPCR Signaling with Unnatural Phenylalanine Analogs Ligand Ligand GPCR GPCR with Unnatural Phe Analog Ligand->GPCR Binding G-Protein G-Protein GPCR->G-Protein Activation Signaling_Cascade Downstream Signaling Cascade G-Protein->Signaling_Cascade Initiation

Caption: Simplified GPCR signaling pathway probed by unnatural amino acids.

These application notes and protocols provide a starting point for the use of N-Cbz-D-phenylalanine as a versatile precursor for the synthesis of a wide range of unnatural amino acids. The ability to introduce novel chemical functionalities into the amino acid framework opens up exciting avenues for research in chemistry, biology, and medicine.

References

Application Notes and Protocols for the Enzymatic Synthesis of Peptides using N-(Benzyloxycarbonyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids into peptide structures is a critical strategy in modern drug development to enhance proteolytic stability, modulate biological activity, and control peptide conformation. Enzymatic peptide synthesis offers a highly stereoselective and environmentally benign alternative to traditional chemical methods. This document provides detailed application notes and protocols for the synthesis of dipeptides using N-(Benzyloxycarbonyl)-D-phenylalanine (Cbz-D-Phe) as the acyl donor, focusing on the use of proteases such as papain, which are known to accommodate D-amino acid substrates.

Enzymatic peptide synthesis is typically performed under kinetic control, where an activated acyl donor (e.g., an ester) reacts with a nucleophilic amine component. The enzyme catalyzes the transfer of the acyl group to the amine, forming a new peptide bond. The choice of enzyme, solvent, and reaction conditions is crucial for achieving high yields and preventing unwanted hydrolysis of the product and acyl donor. Papain, a robust cysteine protease, has demonstrated utility in catalyzing the formation of peptide bonds involving D-amino acids.[1]

Key Materials and Reagents

  • Enzyme: Papain (from Carica papaya), thermolysin, or α-chymotrypsin

  • Acyl Donor: this compound (Cbz-D-Phe) or its methyl/ethyl ester

  • Nucleophile: A desired L-amino acid amide or ester (e.g., L-Leucinamide, L-Alanine methyl ester)

  • Solvents: A biphasic system (e.g., ethyl acetate/water) or an organic solvent with low water content (e.g., acetonitrile, 1,4-butanediol)

  • Buffer: Tris-HCl or a similar buffer for pH control in aqueous systems

  • Activating Agent (for in situ esterification if starting from Cbz-D-Phe): Methanol or ethanol, with a coupling agent if necessary.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, C18 column, water, acetonitrile, trifluoroacetic acid (TFA).

Data Presentation: Quantitative Summary of Enzymatic Dipeptide Synthesis

The following tables summarize representative yields and reaction conditions for the enzymatic synthesis of dipeptides. While specific data for Cbz-D-Phe as the acyl donor is limited in the literature, the following data for analogous reactions provide a strong indication of expected outcomes.

Table 1: Papain-Catalyzed Synthesis of Dipeptides with D-Amino Acid Nucleophiles [1]

Acyl DonorNucleophileProductYield (%)
Z-Gly-OEtD-Ala-OMeZ-Gly-D-Ala-OMe92
Z-Gly-OEtD-Ala-OPrⁱZ-Gly-D-Ala-OPrⁱ86
Z-Gly-OEtD-Leu-OMeZ-Gly-D-Leu-OMe89
Z-Gly-OEtD-Phe-OMeZ-Gly-D-Phe-OMe55
Z-Gly-OEtD-Val-OMeZ-Gly-D-Val-OMe61

Table 2: Thermolysin-Catalyzed Synthesis of Cbz-Phe-Leu-NH₂ [2][3]

Acyl DonorNucleophileEnzymepHTemperature (°C)Time (h)Yield (%)
Cbz-Phe-OH*Leu-NH₂Thermolysin7.0375~80

*Note: The stereochemistry of Cbz-Phe was not specified in the abstract; however, thermolysin typically shows a strong preference for L-amino acids in the acyl donor position.[2][4]

Experimental Protocols

Protocol 1: Papain-Catalyzed Synthesis of Cbz-D-Phe-L-Leu-NH₂ in a Biphasic System

This protocol is adapted from general procedures for papain-catalyzed peptide synthesis with D-amino acids.[1]

1. Substrate Preparation:

  • Prepare a solution of Cbz-D-phenylalanine methyl ester (Cbz-D-Phe-OMe) as the acyl donor. If starting from Cbz-D-Phe, it can be esterified in situ or in a prior step.
  • Prepare a solution of L-Leucinamide (Leu-NH₂) as the nucleophile.

2. Reaction Setup:

  • In a temperature-controlled reaction vessel, combine 100 mM Cbz-D-Phe-OMe and 200 mM L-Leucinamide in a biphasic system of ethyl acetate and a minimal volume of 0.2 M Tris-HCl buffer, pH 8.5. The ratio of organic to aqueous phase should be approximately 1:1 (v/v).
  • Equilibrate the reaction mixture to 37°C with gentle stirring.

3. Enzyme Addition and Incubation:

  • Add papain to the reaction mixture to a final concentration of 1-2 mg/mL.
  • Incubate the reaction at 37°C with continuous stirring for 8-24 hours. The dipeptide product is expected to be sparingly soluble and may precipitate, driving the reaction towards synthesis.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by taking aliquots from the organic phase at various time points.
  • Analyze the aliquots by RP-HPLC to determine the consumption of Cbz-D-Phe-OMe and the formation of Cbz-D-Phe-L-Leu-NH₂.

5. Product Isolation and Purification:

  • Upon completion, separate the organic and aqueous phases.
  • If a precipitate has formed, isolate it by filtration or centrifugation.
  • Wash the precipitate and the organic phase with dilute acid and base to remove unreacted starting materials.
  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude dipeptide.
  • Purify the crude product by RP-HPLC.

Protocol 2: α-Chymotrypsin-Catalyzed Synthesis of Cbz-D-Phe-L-Ala-OMe in an Organic Solvent

This protocol is based on the principle of using proteases in organic solvents with low water content to favor synthesis over hydrolysis.[5]

1. Enzyme Preparation:

  • Lyophilize α-chymotrypsin from an aqueous buffer to obtain a dry powder.

2. Reaction Setup:

  • In a sealed vial, suspend the lyophilized α-chymotrypsin (e.g., 10 mg/mL) in acetonitrile containing a low percentage of water (e.g., 2-5% v/v).
  • Add Cbz-D-phenylalanine ethyl ester (Cbz-D-Phe-OEt) as the acyl donor (e.g., 50 mM) and L-Alanine methyl ester (L-Ala-OMe) as the nucleophile (e.g., 150 mM).

3. Incubation and Monitoring:

  • Incubate the suspension at a controlled temperature (e.g., 45°C) with vigorous shaking.
  • Monitor the reaction by periodically taking samples of the supernatant and analyzing by RP-HPLC.

4. Product Recovery and Purification:

  • After the reaction reaches equilibrium or completion, centrifuge the mixture to pellet the enzyme.
  • Decant the supernatant and evaporate the solvent to obtain the crude product.
  • Purify the dipeptide by RP-HPLC.

Protocol 3: Purification of Cbz-D-Phe-Dipeptide by RP-HPLC

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal volume of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
  • Solvent B: 0.1% (v/v) TFA in acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV absorbance at 210 nm and 254 nm.
  • Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes is a good starting point for method development.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major product peak.
  • Analyze the purity of the collected fractions by analytical RP-HPLC.
  • Pool the pure fractions and lyophilize to obtain the final product.
  • Confirm the identity of the product by mass spectrometry.

Visualizations

EnzymaticPeptideSynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis Reaction cluster_purification 3. Product Isolation & Purification AcylDonor Acyl Donor (Cbz-D-Phe-OMe) ReactionVessel Combine Reactants & Enzyme in Reaction Vessel AcylDonor->ReactionVessel Nucleophile Nucleophile (L-Amino Acid Ester/Amide) Nucleophile->ReactionVessel Enzyme Enzyme Solution/Suspension (e.g., Papain) Enzyme->ReactionVessel Solvent Reaction Medium (Biphasic or Organic Solvent) Solvent->ReactionVessel Incubation Incubate with Stirring (Controlled Temperature & pH) ReactionVessel->Incubation Monitoring Monitor Progress via HPLC Incubation->Monitoring Isolation Isolate Crude Product (Filtration/Extraction) Incubation->Isolation Reaction Complete Monitoring->Incubation Continue incubation Purification Purify by RP-HPLC Isolation->Purification Analysis Analyze Purity & Confirm Identity (HPLC & Mass Spectrometry) Purification->Analysis FinalProduct Lyophilized Pure Dipeptide Analysis->FinalProduct

Caption: Workflow for the enzymatic synthesis of a dipeptide using Cbz-D-Phe.

SignalingPathways cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_products Products CbzDPhe Cbz-D-Phe-OR (Acyl Donor) Enzyme_Free Enzyme (E) CbzDPhe->Enzyme_Free + Amine H₂N-R' (Nucleophile) AcylEnzyme Acyl-Enzyme Intermediate (Cbz-D-Phe-E) Amine->AcylEnzyme + Enzyme_Free->AcylEnzyme Acylation AcylEnzyme->CbzDPhe Reversible AcylEnzyme->Enzyme_Free Regenerated Enzyme Dipeptide Cbz-D-Phe-NH-R' (Dipeptide) AcylEnzyme->Dipeptide Deacylation Alcohol ROH AcylEnzyme->Alcohol - ROH Dipeptide->Amine Reversible

Caption: Kinetically controlled enzymatic peptide synthesis mechanism.

References

Application Notes and Protocols for the Incorporation of N-Cbz-D-phenylalanine into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of N-Cbz-D-phenylalanine into peptidomimetic structures. This document outlines detailed experimental protocols for both solid-phase and solution-phase synthesis, presents key quantitative data for consideration in experimental design, and visualizes a relevant biological pathway targeted by such peptidomimetics.

Introduction

N-Cbz-D-phenylalanine is a protected form of the non-proteinogenic amino acid D-phenylalanine. The carbobenzoxy (Cbz or Z) group on the amine provides robust protection, compatible with various peptide synthesis strategies. The incorporation of D-amino acids, such as D-phenylalanine, is a key strategy in peptidomimetic design to enhance metabolic stability by providing resistance to enzymatic degradation by proteases. The phenyl group of phenylalanine can also engage in crucial hydrophobic and aromatic interactions within protein binding pockets, making it a valuable component in the design of bioactive peptidomimetics.

Data Presentation

The following tables summarize quantitative data related to the synthesis and biological activity of peptidomimetics containing phenylalanine derivatives. This data is intended to guide researchers in selecting appropriate synthetic strategies and in understanding the potential biological efficacy of their designed molecules.

Table 1: Comparison of Coupling Reagents for Peptide Synthesis

Coupling ReagentCommon AdditiveTypical YieldPotential for RacemizationNotes
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt (Hydroxybenzotriazole)Good to ExcellentLow with additiveByproduct (DCU) is insoluble and requires filtration.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBt or DIEAExcellentLowFast reaction times; commonly used in automated synthesizers.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOAt or DIEAExcellentVery LowHighly efficient, especially for sterically hindered amino acids.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)HOBt or DIEAExcellentLowGenerates non-toxic byproducts.

Table 2: Biological Activity of Phenylalanine-Containing Peptidomimetics

Compound IDTargetAssay TypeIC50 / EC50 (µM)Cell LineReference
I-19 HIV-1 Capsid ProteinAnti-HIV-1 ActivityEC50 = 2.53 ± 0.84MT-4[1]
I-14 HIV-2Anti-HIV-2 ActivityEC50 = 2.30 ± 0.11MT-4[1]
HXL131 Prostate Cancer CellsCell ProliferationIC50 = 5.15 ± 0.22 (24h)PC3[2]
Compound 7c Prostate Cancer CellsAntitumor Activity-PC3[3]
Compound 5b Topoisomerase IIαEnzyme InhibitionPotent Inhibition-[4]

Experimental Protocols

The following are detailed protocols for the incorporation of N-Cbz-D-phenylalanine into peptidomimetic structures using both solid-phase and solution-phase synthesis techniques.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Incorporating N-Cbz-D-phenylalanine (Manual Synthesis)

This protocol describes the manual synthesis of a model tripeptide-mimetic (Ac-Ala-D-Phe-Gly-NH₂) on a Rink Amide resin, incorporating N-Cbz-D-phenylalanine. The Cbz group is orthogonal to the Fmoc protecting group strategy.

Materials:

  • Rink Amide resin (0.5-1.0 mmol/g loading)

  • Fmoc-Gly-OH

  • N-Cbz-D-phenylalanine

  • Fmoc-L-Alanine-OH

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • Piperidine

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • Acetic Anhydride

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water, deionized

  • Diethyl ether, anhydrous

  • Solid Phase Synthesis Vessel

  • Shaker

Procedure:

  • Resin Swelling and Preparation:

    • Place the Rink Amide resin (e.g., 100 mg, 0.1 mmol) in a solid-phase synthesis vessel.

    • Wash the resin with DMF (3 x 5 mL).

    • Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL), followed by DMF (3 x 5 mL).

    • Perform a Kaiser test to confirm the presence of free amine (blue color).

  • Coupling of the First Amino Acid (Fmoc-Gly-OH):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq, 0.3 mmol, 111 mg), HBTU (2.9 eq, 0.29 mmol, 110 mg) in DMF (2 mL).

    • Add DIEA (6 eq, 0.6 mmol, 105 µL) to the solution and agitate for 2 minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling (negative result - yellow/colorless).

  • Fmoc Deprotection:

    • Repeat step 2.

  • Coupling of N-Cbz-D-phenylalanine:

    • In a separate vial, dissolve N-Cbz-D-phenylalanine (3 eq, 0.3 mmol, 90 mg) and HBTU (2.9 eq, 0.29 mmol, 110 mg) in DMF (2 mL).

    • Add DIEA (6 eq, 0.6 mmol, 105 µL) and pre-activate for 2 minutes.

    • Add the activated solution to the resin and agitate for 2-4 hours.

    • Wash the resin as in step 3.

    • Perform a Kaiser test to confirm completion.

  • Cbz group remains intact during the next Fmoc deprotection step.

  • Fmoc Deprotection:

    • Repeat step 2.

  • Coupling of the N-terminal Amino Acid (Fmoc-L-Alanine-OH):

    • Couple Fmoc-L-Alanine-OH following the procedure in step 3.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection (repeat step 2), wash the resin with DMF.

    • Prepare a solution of acetic anhydride (10 eq, 1 mmol, 94 µL) and DIEA (10 eq, 1 mmol, 175 µL) in DMF (5 mL).

    • Add the solution to the resin and agitate for 30 minutes.

    • Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) (10 mL).

    • Add the cleavage cocktail to the dried resin in a fume hood.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate into a cold solution of diethyl ether (50 mL). A white precipitate of the crude peptidomimetic will form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude product under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptidomimetic in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm identity and purity.

Protocol 2: Solution-Phase Synthesis of a Dipeptide Mimetic Incorporating N-Cbz-D-phenylalanine

This protocol describes the synthesis of N-Cbz-D-Phe-Gly-OMe in solution phase using DCC as a coupling agent.

Materials:

  • N-Cbz-D-phenylalanine

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • DCM (Dichloromethane), anhydrous

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

Procedure:

  • Neutralization of Glycine Methyl Ester Hydrochloride:

    • In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.1 eq, 1.1 mmol, 138 mg) in anhydrous DCM (10 mL).

    • Add DIEA (1.2 eq, 1.2 mmol, 210 µL) and stir the mixture at room temperature for 20 minutes.

  • Activation of N-Cbz-D-phenylalanine:

    • In a separate flask, dissolve N-Cbz-D-phenylalanine (1.0 eq, 1.0 mmol, 299 mg) and HOBt (1.1 eq, 1.1 mmol, 149 mg) in anhydrous DCM (15 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction:

    • Add a solution of DCC (1.1 eq, 1.1 mmol, 227 mg) in a small amount of anhydrous DCM to the N-Cbz-D-phenylalanine solution at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

    • Add the neutralized H-Gly-OMe solution from step 1 to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude dipeptide mimetic by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-Cbz-D-Phe-Gly-OMe.

  • Characterization:

    • Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Mandatory Visualization

The following diagrams visualize a general experimental workflow and a relevant signaling pathway.

G cluster_workflow General Workflow for SPPS Start Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Washing Washing Amino Acid Coupling->Washing Repeat Cycles Repeat Cycles Washing->Repeat Cycles Repeat Cycles->Fmoc Deprotection Next Amino Acid Final Deprotection Final Deprotection Repeat Cycles->Final Deprotection Final Amino Acid Cleavage from Resin Cleavage from Resin Final Deprotection->Cleavage from Resin Purification Purification Cleavage from Resin->Purification Analysis Analysis Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis.

G cluster_pathway Targeting the Intrinsic Apoptosis Pathway Peptidomimetic Peptidomimetic Bcl2 Anti-apoptotic Bcl-2 proteins Peptidomimetic->Bcl2 Inhibits BaxBak Bax/Bak Bcl2->BaxBak Inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion Activates Pore Formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome Activates Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Inhibition of Bcl-2 proteins to induce apoptosis.

References

Application Notes & Protocols: In Vivo Photo-Crosslinking with Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo photo-crosslinking using genetically encoded phenylalanine derivatives has emerged as a powerful technique to capture transient and stable protein-protein interactions (PPIs) within their native cellular environment.[1][2] This method offers high spatial and temporal resolution, enabling the identification of direct binding partners and the mapping of interaction interfaces.[3][4] By incorporating unnatural amino acids (UAAs) with photo-activatable moieties, such as p-benzoyl-L-phenylalanine (pBpa) and p-azido-L-phenylalanine (pAzF), into a protein of interest (POI), researchers can covalently trap interacting proteins upon UV irradiation.[1][5][6] Subsequent analysis by mass spectrometry allows for the precise identification of these interaction partners, providing valuable insights into cellular signaling pathways, protein complex architecture, and the mechanisms of drug action.[7][8] This technology is particularly valuable in drug development for identifying and validating drug targets by mapping their interactions within the cell.[9]

Featured Phenylalanine Derivatives

The choice of the photo-crosslinking amino acid is critical and depends on the specific biological question and experimental system. The two most commonly used phenylalanine derivatives are p-benzoyl-L-phenylalanine (pBpa) and p-azido-L-phenylalanine (pAzF).

  • p-benzoyl-L-phenylalanine (pBpa): Upon excitation with UV light (typically 350-365 nm), the benzophenone group of pBpa forms a reactive triplet state diradical.[10][11] This species can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent C-C bond.[10] A key advantage of pBpa is that if no suitable reaction partner is in proximity, the excited state can relax back to the ground state, allowing for repeated excitation.[10] This reversibility can increase the probability of capturing transient interactions.[1]

  • p-azido-L-phenylalanine (pAzF): pAzF contains an aryl azide group that, upon UV irradiation at a shorter wavelength (around 254-365 nm), forms a highly reactive nitrene intermediate.[1][12][13] This nitrene can readily insert into various chemical bonds, including C-H, N-H, and O-H bonds, in its immediate vicinity.[12] The photoactivation of pAzF is irreversible.[1]

Quantitative Comparison of Photo-Crosslinking Agents

The efficiency of photo-crosslinking is a crucial parameter for the successful identification of interacting partners. The following table summarizes key quantitative data for pBpa, pAzF, and other related photo-crosslinkers.

Photo-Crosslinking AgentClassReported Efficiency/YieldActivation Wavelength (nm)Key Characteristics & Considerations
p-Benzoyl-L-phenylalanine (pBpa) Benzophenone>50% crosslinking of protein subunits.[6][14]~350–365[1][15]Reversible photoactivation allows for continuous irradiation, potentially increasing the probability of capturing transient interactions.[1][10] Minimal reactivity with water makes it suitable for in vivo applications.[10]
Halogenated pBpa Analogs BenzophenoneUp to 49-fold increase in crosslinking yield compared to pBpa.[10]~365[10]Electron-withdrawing groups enhance the reactivity of the active species, leading to higher yields.[10]
p-Azidophenylalanine (pAzF) Aryl AzideCan be effective where pBpa fails in certain protein contexts.[1]~254–365[1][13]Irreversible photoactivation; the reactive nitrene will either react with a nearby molecule or be quenched by the solvent.[1]
Diazirine-based UAAs DiazirineCan provide a 7-fold increase in efficiency for capturing RNA-protein interactions compared to conventional UV crosslinking.[1]~350–370[1][9]Generate highly reactive carbene intermediates that can insert into a wide range of chemical bonds. Less damaging to cells due to longer wavelength activation.[1]

Experimental Workflow

The overall experimental workflow for in vivo photo-crosslinking with phenylalanine derivatives can be divided into several key stages, from the genetic incorporation of the UAA to the identification of crosslinked partners.

Experimental_Workflow cluster_cellular Cellular Steps cluster_biochemical Biochemical Analysis transfection 1. Transfect cells with plasmids (POI-TAG & synthetase/tRNA) culture 2. Culture cells with photo-crosslinker UAA transfection->culture Add UAA to media irradiation 3. Irradiate with UV light to induce crosslinking culture->irradiation Wash cells lysis 4. Lyse cells to release protein complexes irradiation->lysis analysis 5a. Analyze crosslinked products by gel/blot lysis->analysis purification 5b. Purify bait protein and interacting partners lysis->purification mass_spec 6. Identify crosslinked peptides and proteins by Mass Spectrometry purification->mass_spec Identify partners

Caption: A generalized workflow for in vivo photo-crosslinking experiments.

Detailed Experimental Protocols

Protocol 1: Site-Specific Incorporation of pBpa and In Vivo Photo-Crosslinking in Mammalian Cells

This protocol outlines the general steps for incorporating pBpa into a protein of interest (POI) in mammalian cells and subsequent photo-crosslinking.[1]

Materials:

  • Mammalian cell line of choice

  • Plasmid encoding the POI with an amber stop codon (TAG) at the desired crosslinking site

  • Plasmid encoding an engineered aminoacyl-tRNA synthetase/tRNA pair specific for pBpa (e.g., pEVOL-pBpF)

  • Cell culture medium and supplements

  • p-Benzoyl-L-phenylalanine (pBpa)

  • Transfection reagent

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Long-wave UV lamp (e.g., Stratalinker with 365 nm bulbs)

  • Cell scrapers

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

Procedure:

  • Plasmid Construction and Transfection:

    • Introduce an amber stop codon (TAG) at the desired site within the gene of your POI using site-directed mutagenesis.

    • Co-transfect the POI-TAG plasmid and the pEVOL-pBpF plasmid into the target mammalian cell line using a suitable transfection reagent.

  • Cell Culture and UAA Incorporation:

    • 24 hours post-transfection, replace the culture medium with fresh medium supplemented with 1 mM pBpa.

    • Incubate the cells for an additional 24-48 hours to allow for the expression of the POI and the incorporation of pBpa.

  • UV Irradiation:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove unincorporated pBpa.

    • Place the uncovered culture plates on ice and irradiate with 365 nm UV light. Irradiation times can vary from 10 minutes to 2 hours and should be optimized for the specific protein and interaction being studied.[1]

  • Cell Lysis and Analysis:

    • After irradiation, lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

    • Analyze the crosslinked products by SDS-PAGE and Western blotting using an antibody against the POI or an affinity tag. A successful crosslink will result in a higher molecular weight band corresponding to the POI-partner complex.

  • Identification of Interacting Partners (Optional):

    • For the identification of unknown interacting partners, perform affinity purification of the bait protein (POI) from the cell lysate.

    • Elute the purified complexes and subject them to mass spectrometry analysis to identify the crosslinked proteins.

Protocol 2: Photo-Crosslinking with p-Azidophenylalanine (pAzF)

The protocol for using pAzF is similar to that of pBpa, with the primary difference being the UV irradiation step.

Procedure:

  • Follow steps 1 and 2 from Protocol 1, substituting pBpa with pAzF in the culture medium.

  • UV Irradiation:

    • Wash the cells as described previously.

    • Expose the cells to UV light at a wavelength of 254 nm or 365 nm for a shorter duration, typically 5 minutes or less.[1][13] The optimal wavelength and duration should be determined empirically.

  • Proceed with cell lysis and analysis as described in Protocol 1.

Signaling Pathway Visualization: Capturing EGFR-Adaptor Protein Interactions

Photo-crosslinking can be employed to elucidate the direct interactions within signaling cascades. For example, it can be used to map the binding of adaptor proteins like GRB2 to the Epidermal Growth Factor Receptor (EGFR) upon ligand binding, a crucial step in activating downstream pathways like the Ras-MAPK cascade.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol EGFR EGFR GRB2 GRB2 (pBpa incorporated) EGFR->GRB2 Recruits & Crosslinks EGF EGF (Ligand) EGF->EGFR Binds SOS1 SOS1 GRB2->SOS1 Binds Ras Ras SOS1->Ras Activates MAPK_cascade MAPK Cascade Ras->MAPK_cascade Activates

Caption: Capturing ligand-induced EGFR-adaptor protein interactions.

Data Analysis and Interpretation

The analysis of crosslinked samples, particularly for the identification of unknown interactors, heavily relies on mass spectrometry (MS).

Key Steps in MS-based Analysis:

  • Proteolytic Digestion: The purified crosslinked protein complexes are digested into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[7]

  • Data Analysis: Specialized software is used to identify the crosslinked peptides. This is a complex task as it involves searching for pairs of peptides linked by the mass of the crosslinker remnant. MS-cleavable crosslinkers can simplify this process.[7][16]

Quantitative Analysis: To study the dynamics of protein interactions, quantitative proteomics techniques can be integrated with the photo-crosslinking workflow. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for this purpose.[8] In a SILAC experiment, two cell populations are grown in media containing "light" or "heavy" isotopes of an amino acid. After performing the photo-crosslinking under different conditions (e.g., with and without a drug), the samples are combined, and the relative abundance of crosslinked peptides is determined by the ratio of their "heavy" to "light" signals in the mass spectrometer.[17] This allows for the precise quantification of changes in protein interactions.

Potential Challenges and Considerations

  • UV-Induced Cellular Stress: UV irradiation can trigger cellular stress responses, potentially altering the protein-protein interactions under investigation.[1] It is crucial to minimize UV exposure and include appropriate controls.

  • Non-Specific Crosslinking: The highly reactive species generated upon photo-activation can lead to non-specific crosslinking with abundant, non-interacting proteins or other biomolecules.[9] Careful optimization of the crosslinking conditions and rigorous validation of identified interactions are essential.

  • Low Crosslinking Yield: The efficiency of crosslinking can be low, which may hinder the detection of weak or transient interactions. The use of more reactive phenylalanine analogs can help to overcome this limitation.[10]

  • Incorporation Efficiency: The efficiency of UAA incorporation can vary depending on the expression system, the specific tRNA/synthetase pair, and the position of the amber codon in the gene.

Conclusion

In vivo photo-crosslinking with phenylalanine derivatives is a sophisticated and powerful approach for studying protein-protein interactions in a physiological context. By providing a snapshot of the cellular interactome, this technique offers invaluable insights for basic research and drug discovery. Careful experimental design, optimization, and data analysis are paramount for obtaining reliable and meaningful results.

References

Application Notes and Protocols for the Large-Scale Synthesis of Peptides Containing N-Cbz-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids, such as N-Cbz-D-phenylalanine, into peptide structures is a critical strategy in modern drug discovery. The carbobenzyloxy (Cbz or Z) protecting group offers unique advantages in peptide synthesis, particularly in large-scale production where specific deprotection conditions are required. Peptides containing D-phenylalanine often exhibit enhanced enzymatic stability and altered receptor affinity, making them valuable candidates for therapeutic development.

These application notes provide a comprehensive overview of the large-scale synthesis of peptides containing N-Cbz-D-phenylalanine, covering both solid-phase and solution-phase methodologies. Detailed protocols for synthesis, purification, and characterization are presented, along with a discussion of the relevant biological signaling pathways.

Large-Scale Synthesis Strategies: A Comparative Overview

The choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) for large-scale production depends on several factors, including the length of the peptide, the complexity of the sequence, and cost considerations.

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Typical Purity ≥95%[1]90–98%[1]
Typical Yield High for short to medium peptides (<50 amino acids)[1]Can be higher for very short peptides[1]
Synthesis Time Faster due to simplified purification and automation[1]Slower due to intermediate purification steps[1]
Solvent Consumption High due to extensive washing steps[1]Generally lower, but solvents are required for purification[1]
Scalability Well-suited for gram to kilogram scaleCan be scaled to multi-kilogram and ton scale[2]
Purification Simplified, with excess reagents washed away[3]More complex, requiring purification of intermediates[3]

Experimental Protocols

Protocol 1: Large-Scale Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Cbz-D-phenylalanine

This protocol describes the synthesis of a hypothetical peptide (e.g., Ac-Ala-Gly-D-Phe-Leu-NH₂) on a large scale using a manual or semi-automated synthesizer, with the final N-terminal capping using N-Cbz-D-phenylalanine.

1. Resin Preparation and Swelling:

  • Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour with gentle agitation.

2. Amino Acid Coupling (Fmoc-Strategy):

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin-bound amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIEA). Add the activated amino acid to the resin to form the peptide bond.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat these steps for each subsequent amino acid in the sequence.

3. N-Terminal Capping with N-Cbz-D-phenylalanine:

  • After the final Fmoc deprotection, wash the resin thoroughly with DMF and then with dichloromethane (DCM).

  • Dissolve N-Cbz-D-phenylalanine (1.5 eq) and a coupling reagent like DIC/HOBt (1.5 eq) in DMF/DCM.

  • Add the solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test.

4. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) to cleave the peptide from the resin and remove side-chain protecting groups.

5. Purification:

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[4]

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Workflow for Large-Scale Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Repeat n-1 times Coupling->Deprotection Capping N-Cbz-D-Phe Capping Coupling->Capping Final Amino Acid Cleavage Cleavage & Deprotection Capping->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization FinalProduct Final Peptide Lyophilization->FinalProduct

Caption: A generalized workflow for the solid-phase synthesis of a peptide capped with N-Cbz-D-phenylalanine.

Protocol 2: Large-Scale Solution-Phase Peptide Synthesis (LPPS) of a Dipeptide containing N-Cbz-D-phenylalanine

This protocol describes the synthesis of the dipeptide Cbz-D-Phe-Gly-OMe in solution, which can be a fragment for a larger peptide.

1. Activation of N-Cbz-D-phenylalanine:

  • Dissolve N-Cbz-D-phenylalanine (1 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0°C for 1 hour.

2. Coupling Reaction:

  • In a separate flask, dissolve Glycine methyl ester hydrochloride (1 eq) and a non-nucleophilic base like N-methylmorpholine (NMM) (1 eq) in DCM.

  • Add the activated N-Cbz-D-phenylalanine solution to the glycine methyl ester solution.

  • Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

3. Work-up and Purification:

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Cbz-D-Phe-Gly-OMe.[5]

Workflow for Large-Scale Solution-Phase Peptide Synthesis

LPPS_Workflow Activation Activation of N-Cbz-D-Phe Coupling Coupling with Amino Acid Ester Activation->Coupling Workup Work-up Coupling->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification FinalProduct Protected Dipeptide Purification->FinalProduct

Caption: A generalized workflow for the solution-phase synthesis of a dipeptide containing N-Cbz-D-phenylalanine.

Quantitative Data from Large-Scale Synthesis

The following table summarizes illustrative data for the large-scale synthesis of peptides, comparing solid-phase and solution-phase methods. Specific yields and purities will vary depending on the peptide sequence and synthesis conditions.

Synthesis MethodScalePeptide LengthTypical Crude Purity (%)Typical Final Yield (%)Reference
SPPS Gram to Kilogram10-40 amino acids60-8030-60[2]
LPPS Kilogram to Ton2-15 amino acids70-9050-70[2]
SPPS (Example) 2.5 kg10-mer peptide~75~45[2]
LPPS (Example) 5 kg8-mer peptide>85~60[2]

Signaling Pathways Involving D-phenylalanine Containing Peptides

Peptides containing D-phenylalanine have been shown to modulate various signaling pathways, making them attractive for therapeutic development.

Opioid Receptor Signaling

D-phenylalanine-containing peptides can act as agonists or antagonists of opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a signaling cascade that can lead to analgesia.

Opioid_Signaling cluster_membrane Cell Membrane Peptide D-Phe Peptide Receptor Opioid Receptor (GPCR) Peptide->Receptor Binds & Activates G_Protein G-Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Simplified opioid receptor signaling pathway activated by a D-phenylalanine-containing peptide agonist.

PI3K/Akt and MAPK Signaling in Cancer

Certain peptides incorporating D-phenylalanine have been investigated for their anti-cancer properties, which may involve the modulation of key signaling pathways like PI3K/Akt and MAPK, crucial for cell survival and proliferation.

Cancer_Signaling cluster_membrane Cell Membrane Peptide D-Phe Peptide Receptor Receptor Tyrosine Kinase (RTK) Peptide->Receptor Inhibits PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Proliferation ↓ Proliferation Akt->Proliferation Apoptosis ↑ Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis

Caption: Inhibition of PI3K/Akt and MAPK signaling pathways by a D-phenylalanine-containing peptide antagonist.[6][7][8]

Conclusion

The large-scale synthesis of peptides containing N-Cbz-D-phenylalanine is a critical capability for the development of novel peptide-based therapeutics. Both solid-phase and solution-phase synthesis methods offer viable routes for production, with the optimal choice depending on the specific requirements of the target peptide. Careful consideration of reaction conditions, purification strategies, and analytical characterization is essential to ensure the production of high-quality, pure peptides for research and clinical applications. The unique biological activities of D-phenylalanine-containing peptides, including their ability to modulate key signaling pathways, underscore their potential as next-generation drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Peptides Containing N-Cbz-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with peptides containing the hydrophobic N-Cbz-D-phenylalanine residue. The information provided below, in a question-and-answer format, offers troubleshooting strategies and detailed experimental protocols to address these common issues.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing N-Cbz-D-phenylalanine often difficult to dissolve in aqueous solutions?

A1: The poor aqueous solubility of peptides containing N-Cbz-D-phenylalanine stems from the hydrophobic nature of both the D-phenylalanine residue and the N-terminal carbobenzyloxy (Cbz or Z) protecting group. The phenyl group of phenylalanine and the benzyl group of the Cbz moiety are large, nonpolar structures that resist interaction with water molecules, leading to peptide aggregation and precipitation in aqueous buffers.[1][2]

Q2: What is the first step I should take when I encounter a peptide that is difficult to dissolve?

A2: Before attempting to dissolve the entire sample, it is crucial to perform a small-scale solubility test with a small aliquot of your peptide.[1] This will prevent the loss of valuable material. Start with the most common and biocompatible solvent, sterile distilled water. If the peptide does not dissolve, proceed to the troubleshooting steps outlined below.

Q3: Can pH adjustment improve the solubility of my N-Cbz-D-phenylalanine-containing peptide?

A3: Yes, pH adjustment can be a very effective strategy, particularly if your peptide sequence contains other ionizable amino acid residues (e.g., Asp, Glu, Lys, Arg, His). Peptides are least soluble at their isoelectric point (pI), the pH at which they have a net neutral charge. By adjusting the pH of the solvent away from the pI, you can increase the net charge of the peptide, leading to greater repulsion between peptide molecules and improved interaction with the aqueous solvent.[3]

  • For acidic peptides (containing an excess of Asp or Glu residues), try dissolving in a slightly basic buffer (e.g., 0.1 M ammonium bicarbonate, pH > 7).

  • For basic peptides (containing an excess of Lys, Arg, or His residues), attempt to dissolve in a slightly acidic solution (e.g., 10% acetic acid).

Q4: When should I consider using an organic co-solvent?

A4: If pH adjustment is ineffective or if your peptide is neutral or highly hydrophobic, the use of an organic co-solvent is recommended.[2] Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power and compatibility with many biological assays at low concentrations (typically <1% v/v).[1] Other useful organic solvents include dimethylformamide (DMF), acetonitrile (ACN), and isopropanol.[2]

Q5: How do I properly use an organic co-solvent to dissolve my peptide?

A5: The recommended procedure is to first dissolve the peptide in a minimal amount of the pure organic solvent to create a concentrated stock solution. Then, slowly add this stock solution dropwise to your aqueous buffer while gently vortexing or stirring.[2] This method prevents the peptide from crashing out of solution due to rapid solvent change.

Q6: Can sonication or heating help improve solubility?

A6: Yes, both sonication and gentle heating can aid in the dissolution of peptides. Sonication can help to break up aggregates and increase the surface area of the peptide available for solvation.[1] Gentle warming (e.g., to 37°C) can also increase the kinetic energy of the system and promote dissolution. However, excessive heating should be avoided as it can lead to peptide degradation.[1]

Troubleshooting Guide

If you are experiencing difficulty dissolving your N-Cbz-D-phenylalanine-containing peptide, follow this step-by-step troubleshooting guide.

Initial Solubility Test
  • Weigh out a small, accurately measured amount of the lyophilized peptide (e.g., 1 mg).

  • Add a small volume of sterile, deionized water (e.g., 100 µL) and vortex gently.

  • Observe the solution. If it is clear, your peptide is soluble in water. If it is cloudy or contains visible particles, proceed to the next steps.

Solubility Enhancement Strategies

The following table summarizes the recommended strategies for improving the solubility of your peptide.

StrategyWhen to UseRecommended Solvents/ReagentsKey Considerations
pH Adjustment Peptide contains ionizable residues (Asp, Glu, Lys, Arg, His).Acidic Peptides: 0.1 M Ammonium BicarbonateBasic Peptides: 10% Acetic AcidDetermine the theoretical pI of your peptide to guide pH selection. Avoid extreme pH values that could degrade the peptide.
Organic Co-solvents Peptide is neutral or highly hydrophobic.100% DMSO, 100% DMF, Acetonitrile, IsopropanolStart with a minimal volume of organic solvent. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological assays.[1]
Sonication To aid dissolution in any solvent.N/AUse a water bath sonicator to avoid localized heating. Sonicate in short bursts (10-20 seconds) to prevent sample degradation.[1]
Gentle Heating To aid dissolution in any solvent.N/AWarm the sample to no more than 40°C. Monitor for any signs of degradation.[1]

Quantitative Data

SolventSolubility of N-Cbz-D-phenylalanineReference
ChloroformSoluble[4][5]
DichloromethaneSoluble[4][5]
Ethyl AcetateSoluble[4][5]
DMSOSoluble[4][5]
AcetoneSoluble[4][5]
MethanolSoluble[4]
WaterSlightly Soluble[4]

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors from the source and do not represent specific quantitative values. The actual solubility will vary depending on the full peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: Solubilization using an Organic Co-Solvent (DMSO)
  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the peptide to create a concentrated stock solution (e.g., 10 mg/mL).

  • Mixing: Vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate the vial in a water bath for 10-20 seconds.

  • Dilution: While gently stirring your aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final peptide concentration.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the solubility limit may have been exceeded.

Protocol 2: pH Adjustment for a Basic Peptide
  • Preparation: Weigh out a small amount of the peptide.

  • Initial Attempt: Try to dissolve the peptide in sterile, deionized water.

  • Acidification: If the peptide is insoluble in water, add a 10% acetic acid solution dropwise while vortexing until the peptide dissolves.

  • Dilution: Once dissolved, you can dilute the solution with your desired aqueous buffer.

  • pH Measurement: Measure the final pH of the solution and adjust if necessary for your experiment, being careful not to bring it close to the peptide's pI.

Visualizations

The following diagrams illustrate the decision-making process and workflow for improving peptide solubility.

G start Start: Lyophilized Peptide solubility_test Small-Scale Solubility Test in Water start->solubility_test soluble Soluble? (Clear Solution) solubility_test->soluble end End: Soluble Peptide Solution soluble->end Yes troubleshoot Troubleshooting Required soluble->troubleshoot No ph_adjustment pH Adjustment (if ionizable residues present) troubleshoot->ph_adjustment soluble_check_ph Soluble? ph_adjustment->soluble_check_ph organic_solvent Use Organic Co-solvent (e.g., DMSO) soluble_check_org Soluble? organic_solvent->soluble_check_org sonication Sonication / Gentle Heating soluble_check_sonic Soluble? sonication->soluble_check_sonic soluble_check_ph->end Yes soluble_check_ph->organic_solvent No soluble_check_org->end Yes soluble_check_org->sonication No soluble_check_sonic->end Yes soluble_check_sonic->end No, Re-evaluate Strategy

Caption: Decision tree for peptide solubility troubleshooting.

G cluster_0 Step 1: Concentrated Stock Preparation cluster_1 Step 2: Dilution cluster_2 Step 3: Final Solution peptide Lyophilized Peptide dmso 100% DMSO (Minimal Volume) vortex_sonic Vortex / Sonicate dmso->vortex_sonic stock Concentrated DMSO Stock vortex_sonic->stock buffer Aqueous Buffer dropwise Add Dropwise with Stirring buffer->dropwise final_solution Final Peptide Solution (<1% DMSO) dropwise->final_solution

Caption: Workflow for solubilizing a hydrophobic peptide with DMSO.

References

Troubleshooting incomplete Cbz deprotection of phenylalanine residues

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the Carboxybenzyl (Cbz or Z) protecting group from phenylalanine residues. Here, you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and a comparative overview of deprotection methods.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the Cbz deprotection of phenylalanine and related substrates.

Issue 1: Incomplete or Stalled Catalytic Hydrogenolysis

Question: My Cbz deprotection using palladium on carbon (Pd/C) and hydrogen gas (H₂) is sluggish or has stopped completely. What are the likely causes and how can I fix it?

Answer: This is a frequent issue with several potential root causes. A systematic approach can help identify and solve the problem.[1][2]

  • Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning, especially by sulfur-containing functional groups or impurities.[2][3] If your substrate contains sulfur, you may need to increase catalyst loading or consider an alternative deprotection method not susceptible to poisoning, such as acid-catalyzed cleavage.[1][2]

  • Poor Catalyst Activity: The activity of Pd/C can differ between batches and degrades over time.[2][4][5] Using a fresh batch of a high-quality catalyst is a crucial first step.[1] For particularly resistant substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[1][5]

  • Product Inhibition: The newly formed free amine of phenylalanine can coordinate to the palladium catalyst, inhibiting its activity.[1][2] Performing the reaction in an acidic solvent, such as methanol with a small amount of acetic acid, can protonate the amine and prevent this coordination.[1][2]

  • Insufficient Hydrogen: Atmospheric pressure may not be adequate for complete conversion.[4] Increasing the hydrogen pressure (e.g., to 50 psi) can often drive the reaction to completion.[4][6]

  • Poor Mixing: As a heterogeneous reaction, vigorous stirring is essential to ensure the substrate has access to the catalyst's surface.[2][4]

  • Poor Solubility: The Cbz-protected phenylalanine may not be fully dissolved in the chosen solvent, limiting its interaction with the catalyst.[1] Experimenting with different solvents or solvent mixtures may be necessary to improve solubility.[1]

TroubleshootingWorkflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions start Incomplete/Slow Hydrogenolysis poison Catalyst Poisoning start->poison activity Poor Catalyst Activity start->activity pressure Insufficient Hydrogen start->pressure inhibition Product Inhibition start->inhibition sol_poison Purify Substrate or Use Alternative Method poison->sol_poison sol_activity Use Fresh/More Active Catalyst activity->sol_activity sol_pressure Increase H₂ Pressure pressure->sol_pressure sol_inhibition Add Weak Acid (e.g., AcOH) inhibition->sol_inhibition

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Cbz deprotection? A1: The most prevalent methods are catalytic hydrogenolysis (e.g., Pd/C, H₂), catalytic transfer hydrogenation (using a hydrogen donor like ammonium formate), and acid-mediated deprotection (e.g., HBr in acetic acid).[1][7] Nucleophilic cleavage is another option for highly sensitive substrates.[1]

Q2: How can I remove a Cbz group without reducing other sensitive functional groups like alkenes or nitro groups? A2: Standard catalytic hydrogenation can reduce other functional groups.[1] For improved chemoselectivity, consider catalytic transfer hydrogenation, which is often milder.[1] Alternatively, acid-mediated cleavage (e.g., HBr/acetic acid, AlCl₃/HFIP) or nucleophilic deprotection methods are excellent non-reductive options.[2][8]

Q3: What are the typical byproducts of Cbz deprotection? A3: For catalytic hydrogenolysis, the byproducts are typically toluene and carbon dioxide, which are volatile and easily removed.[9][10] If the reaction stalls or the hydrogen supply is insufficient, N-benzylation can occur.[4][11] Acidic cleavage can lead to alkylation side products from the generated benzyl cation.[4]

Q4: How can I monitor the progress of the deprotection reaction? A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][9][12] This allows you to track the consumption of the starting material and the appearance of the product until the reaction is complete.

Comparison of Cbz Deprotection Methods

The selection of a deprotection method depends heavily on the substrate's functional group tolerance, scale, and available equipment.

MethodReagents/CatalystTypical ConditionsReaction TimeAdvantagesDisadvantages
Catalytic Hydrogenolysis 10% Pd/C, H₂ gasMeOH or EtOH, RT, 1-4 atm1 - 72 hoursClean byproducts (toluene, CO₂); mild, neutral conditions.[4][13]Can be slow; catalyst quality varies; may reduce other functional groups.[13]
Transfer Hydrogenolysis 10% Pd/C, Ammonium Formate or Formic AcidMeOH or EtOH, RT to Reflux10 min - 4 hoursAvoids handling H₂ gas; often faster and more selective than H₂ gas.[1][13][14]Requires removal of formate salts during workup.[9][12]
Acidolysis 33% HBr in Acetic AcidGlacial Acetic Acid, RT0.5 - 4 hoursMetal-free; effective for substrates sensitive to reduction.[7][15][16]Harsh acidic conditions; benzyl cation can cause side reactions.[4]
Lewis Acid Cleavage AlCl₃Hexafluoroisopropanol (HFIP), RTVariableMild; good functional group tolerance (nitro, alkenes, benzyl ethers).[8][11]Requires stoichiometric Lewis acid; HFIP is a specialty solvent.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄N,N-Dimethylacetamide (DMAC), 75 °CVariableIdeal for substrates that poison palladium catalysts (e.g., sulfur-containing).[8][13]Unpleasant odor of thiol reagent; requires elevated temperature.[4]

Key Experimental Protocols

Below are detailed, generalized protocols for the most common Cbz deprotection methods. Note: These are starting points and may require optimization for your specific substrate.

Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂ Gas

This is the most common method for Cbz deprotection, valued for its clean byproducts.[4]

  • Dissolution: In a suitable reaction flask, dissolve the Cbz-protected phenylalanine (1.0 equiv) in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate.[1][5]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20 mol% palladium relative to the substrate).[4][9] Caution: Pd/C can be pyrophoric when dry; handle with care.[1][4]

  • Hydrogenation: Seal the flask, then carefully evacuate the atmosphere and backfill with hydrogen (H₂) gas. Repeat this purge cycle 3-5 times.[1][4] Maintain a positive pressure of H₂ (a balloon is often sufficient for atmospheric pressure) and stir the mixture vigorously at room temperature.[4][9]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until all starting material has been consumed.[1][9]

  • Work-up: Once complete, carefully purge the system with an inert gas (e.g., nitrogen or argon).[9] Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.[4][9]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected phenylalanine product.[9]

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This method avoids the need for a hydrogen gas cylinder and is often faster.[9]

  • Dissolution: Dissolve the Cbz-protected phenylalanine (1.0 equiv) in methanol or ethanol in a reaction flask.[9]

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%).[9]

  • Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (2-5 equivalents) at room temperature.[9]

  • Reaction & Monitoring: Stir the mixture vigorously at room temperature and monitor by TLC or LC-MS.[12] Reactions are often complete in 1-4 hours.[12]

  • Work-up & Isolation: Filter the mixture through Celite® to remove the catalyst and concentrate the filtrate.[12] An aqueous work-up may be required to remove excess formate salts.[12]

Protocol 3: Acid-Catalyzed Deprotection with HBr in Acetic Acid

This is a robust, metal-free alternative suitable for substrates incompatible with hydrogenation.[16]

  • Dissolution: Dissolve the Cbz-protected phenylalanine (1.0 equiv) in glacial acetic acid in a dry flask.

  • Reagent Addition: At room temperature, add a solution of hydrogen bromide (HBr) in acetic acid (e.g., 33% w/w).[5]

  • Reaction & Monitoring: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. Reaction times can range from minutes to several hours.[5]

  • Work-up & Isolation: Upon completion, the product can often be precipitated by adding the reaction mixture to a large volume of cold diethyl ether.[5] Collect the resulting solid by filtration.

Method Selection Workflow

Choosing the right deprotection strategy is critical for success. The following diagram outlines a logical approach to method selection based on substrate properties.

MethodSelection start Start: Cbz-Phe Substrate q_reducible Contains other reducible groups? (alkenes, NO₂, etc.) start->q_reducible q_poison Contains catalyst poisons (Sulfur)? q_reducible->q_poison No method_acid Acidic Cleavage (HBr/AcOH) q_reducible->method_acid Yes method_h2 Standard Hydrogenolysis (Pd/C, H₂) q_poison->method_h2 No method_transfer Transfer Hydrogenation (Pd/C, HCOONH₄) q_poison->method_transfer Consider method_nucleophile Nucleophilic Cleavage (e.g., Thiol) q_poison->method_nucleophile Yes

Caption: Decision tree for selecting a Cbz deprotection method.

References

Preventing racemization during the activation of N-(Benzyloxycarbonyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of preventing racemization during the activation of N-(Benzyloxycarbonyl)-D-phenylalanine (Z-D-Phe-OH) for peptide synthesis and other applications.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for Z-D-Phe-OH?

A1: Racemization is the process where a pure enantiomer, in this case, the D-isomer of N-benzyloxycarbonyl-phenylalanine, converts into a mixture of both D- and L-isomers.[1] In pharmaceutical and biological research, the stereochemistry of a molecule is crucial for its activity and specificity. The presence of the undesired L-enantiomer can lead to a significant loss of biological efficacy, introduce off-target effects, and create complex purification challenges, compromising the final product's quality and therapeutic potential.

Q2: What is the primary chemical mechanism causing racemization during the activation of Z-D-Phe-OH?

A2: The primary mechanism of racemization for N-acyl amino acids like Z-D-Phe-OH involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3] When the carboxyl group is activated (e.g., by a carbodiimide), it can cyclize to form the oxazolone. This intermediate has an acidic proton at the chiral α-carbon. In the presence of a base, this proton can be abstracted, forming a planar, achiral enolate intermediate. Subsequent reaction with a nucleophile (the amine component) can occur from either face of this planar structure, resulting in a mixture of D and L products.[4]

Q3: Which factors have the most significant impact on the rate of racemization?

A3: Several experimental factors critically influence the extent of racemization:

  • Coupling Reagents: The choice of activating agent is paramount. Highly reactive intermediates formed by carbodiimides like DCC or EDC can be prone to oxazolone formation if used without additives.[3][5]

  • Additives: Racemization-suppressing additives are essential. They function by converting the initial highly reactive intermediate into a more stable active ester that is less susceptible to oxazolone formation.[2][6]

  • Base: The strength and steric hindrance of the base used are critical. Stronger, non-hindered bases (like DIPEA or triethylamine) can accelerate proton abstraction from the oxazolone, increasing racemization.[3][7]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[3][8]

  • Activation Time: Prolonged pre-activation of the amino acid before the addition of the amine component increases the time the sensitive intermediate is present, raising the risk of racemization.[3][9]

Q4: What are the most effective coupling reagents and additives to prevent racemization?

A4: To suppress racemization, it is highly recommended to use a coupling reagent in conjunction with an additive.

  • Recommended Combinations:

    • Carbodiimides with Additives: Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) should always be used with an additive. 1-Hydroxy-7-azabenzotriazole (HOAt) is consistently shown to be superior to 1-hydroxybenzotriazole (HOBt) for suppressing racemization.[2][10] Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a highly effective and non-explosive alternative to HOBt and HOAt.[3][11] The simultaneous use of HOBt and Copper(II) chloride (CuCl₂) with carbodiimides has also been reported to be extremely efficient in suppressing racemization.[12][13]

    • Onium Salt Reagents: Uronium/aminium salt reagents like HATU, HCTU, or COMU, and phosphonium salt reagents like PyBOP or DEPBT are highly efficient and can lead to lower racemization, especially when used with weaker bases.[8][11] DEPBT is noted for its remarkable resistance to racemization.[11]

Q5: Which bases are recommended for minimizing racemization?

A5: The choice of base is crucial. Weaker and more sterically hindered bases are preferred.

  • Recommended: 2,4,6-Collidine (TMP) and N-methylmorpholine (NMM) are excellent choices as they are less likely to cause proton abstraction that leads to racemization.[3][7]

  • Use with Caution: Diisopropylethylamine (DIPEA) is a very common base but is known to promote racemization due to its high basicity.[11] If it must be used, the lowest effective concentration should be employed.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High level of L-phenylalanine isomer detected in the final product. 1. Inappropriate Coupling Reagent/Additive Combination: Using a carbodiimide (DIC, EDC) without an additive.1. Optimize Reagents: Always use an additive with carbodiimides. Switch to a more effective additive like HOAt or Oxyma.[10][11] Alternatively, use a modern onium salt reagent known for low racemization, such as COMU, HATU, or DEPBT.[9][11]
2. Strong Base: Use of a strong, non-hindered base like DIPEA or TEA.2. Change the Base: Switch to a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[3][7]
3. Elevated Temperature: Running the activation/coupling reaction at high temperatures.3. Control Temperature: Perform the activation and coupling steps at a lower temperature (e.g., 0 °C to room temperature) to slow the rate of racemization.[8]
4. Prolonged Pre-activation: Allowing the activated Z-D-Phe-OH to stand for too long before adding the amine nucleophile.4. Minimize Activation Time: Add the coupling reagent to the Z-D-Phe-OH/additive mixture immediately before adding it to the amine component. Avoid lengthy pre-activation steps.[3][9]
Low coupling yield and unreacted starting material. 1. Steric Hindrance: The coupling partners are sterically demanding.1. Use a More Powerful Reagent: Switch to a highly efficient coupling reagent like HATU or COMU.[14] Be mindful that this may require re-optimization of the base and temperature to control racemization.
2. Inefficient Activation: The chosen conditions are not sufficient to fully activate the carboxyl group.2. Re-evaluate Conditions: Ensure all reagents are pure and anhydrous. Consider a "double coupling" where the coupling step is repeated with fresh reagents.[4]

Data Presentation

The choice of additives significantly impacts the stereochemical purity of the final product. The following table summarizes comparative data for different additives used with Diisopropylcarbodiimide (DIC), highlighting the superior performance of HOAt.

Table 1: Comparison of Additive Efficacy in Racemization Suppression

AdditiveCoupling Reagent% D/L Isomer Formed (Model Reaction)Reference
HOBtDIC14.8%[10]
HOAt DIC 5.6% [10]

Data is illustrative of a model peptide coupling and demonstrates the relative effectiveness of the additives.

Experimental Protocols

Protocol 1: Recommended Method for Low-Racemization Activation of Z-D-Phe-OH using DIC/HOAt

This protocol describes a general procedure for the solution-phase coupling of Z-D-Phe-OH to an amine component (H-Y-R) with minimal racemization.

Materials:

  • This compound (Z-D-Phe-OH)

  • Amine component (e.g., an amino acid ester hydrochloride)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Diisopropylcarbodiimide (DIC)

  • N-methylmorpholine (NMM) or 2,4,6-Collidine (TMP)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

  • Reactant Preparation: In a clean, dry, nitrogen-flushed reaction vessel, dissolve the amine component (1.0 equivalent) in the anhydrous solvent. If using an amine salt (e.g., hydrochloride), add 1.0 equivalent of NMM or TMP and stir for 10 minutes.

  • Amino Acid and Additive: In a separate dry flask, dissolve Z-D-Phe-OH (1.1 equivalents) and HOAt (1.2 equivalents) in the anhydrous solvent.

  • Cooling: Cool both solutions to 0 °C using an ice-water bath.

  • Activation: Slowly add DIC (1.1 equivalents) to the Z-D-Phe-OH/HOAt solution. Stir the mixture at 0 °C. A short pre-activation time of 5-10 minutes is typically sufficient.[8]

  • Coupling: Immediately and carefully add the activated Z-D-Phe-OH solution to the cooled amine solution.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and continue stirring overnight.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the Z-D-Phe-OH is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude product using flash column chromatography or recrystallization. Analyze the enantiomeric purity of the final product using chiral High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

racemization_mechanism cluster_coupling Nucleophilic Attack by Amine Z_D_Phe Z-D-Phe-OH Activated Activated Intermediate (e.g., O-Acylisourea) Z_D_Phe->Activated + Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone Activated->Oxazolone Cyclization (Fast) D_Product Desired D-Peptide Activated->D_Product Desired Path Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H⁺ Enolate->Oxazolone - Base + H⁺ Enolate->D_Product Attack from one face L_Product Racemized L-Peptide Enolate->L_Product Attack from other face

Caption: Mechanism of racemization via oxazolone intermediate.

troubleshooting_workflow start High Racemization Detected in Product q_reagent What coupling reagent and additive were used? start->q_reagent a_carbodiimide Carbodiimide (DIC/EDC) with no/weak additive (HOBt) q_reagent->a_carbodiimide a_good_reagent Onium Salt (HATU/COMU) or Carbodiimide + HOAt/Oxyma q_reagent->a_good_reagent sol_reagent ACTION: Use strong additive (HOAt, Oxyma) or switch to Onium Salt Reagent (COMU/DEPBT) a_carbodiimide->sol_reagent q_base What base was used? a_good_reagent->q_base sol_reagent->q_base a_strong_base Strong Base (DIPEA, TEA) q_base->a_strong_base a_weak_base Weak/Hindered Base (NMM, Collidine) q_base->a_weak_base sol_base ACTION: Switch to a weaker, sterically hindered base (NMM or Collidine) a_strong_base->sol_base q_conditions What were the reaction conditions? a_weak_base->q_conditions sol_base->q_conditions a_bad_conditions High Temperature or Prolonged Activation q_conditions->a_bad_conditions end_node Re-analyze Product for Purity q_conditions->end_node Conditions OK sol_conditions ACTION: Lower temperature to 0°C and minimize pre-activation time a_bad_conditions->sol_conditions sol_conditions->end_node

Caption: Troubleshooting workflow for racemization issues.

References

Technical Support Center: Optimizing Z-D-Phe-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the incorporation of Z-D-Phe-OH into peptide sequences.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Z-D-Phe-OH coupling reaction is slow or incomplete. What are the common causes and how can I fix it?

Answer:

Incomplete or slow coupling of Z-D-Phe-OH is a common issue that can often be attributed to steric hindrance from the bulky Z (benzyloxycarbonyl) protecting group and the phenyl side chain.[1][2] Peptide aggregation on the resin can also block reactive sites, further impeding the reaction.[1][3]

Troubleshooting Steps:

  • Optimize Coupling Reagents: For sterically hindered amino acids, standard carbodiimide reagents like DIC may be too slow.[4] Switching to more potent aminium/uronium or phosphonium salt-based reagents is highly recommended.[5][6][7]

  • Extend Reaction Time: Unlike standard amino acids that may couple in under an hour, Z-D-Phe-OH can require extended reaction times of 2 to 4 hours, or even longer.[7][8][9]

  • Perform a Double Coupling: If monitoring indicates an incomplete reaction after the initial coupling time, performing a second coupling with a fresh solution of activated amino acid and reagents is an effective strategy.[8][10][11]

  • Increase Reagent Concentration: Using a higher concentration (e.g., 3-5 equivalents) of the amino acid and coupling reagents can help drive the reaction to completion.[11]

  • Consider Solvent Choice: If peptide aggregation is suspected, switching from the standard DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) can improve results.[11]

The following workflow provides a systematic approach to troubleshooting incomplete coupling issues.

start Incomplete Coupling Detected (Positive Kaiser Test) check_reagents Step 1: Evaluate Coupling Reagent start->check_reagents extend_time Step 2: Extend Coupling Time (e.g., to 2-4 hours) check_reagents->extend_time Using potent reagent (HATU, HCTU, PyBOP)? optimize_conditions Step 4: Optimize Conditions check_reagents->optimize_conditions Using standard reagent (e.g., DIC/HOBt) reassess Re-monitor with Kaiser Test extend_time->reassess double_couple Step 3: Perform a Double Coupling double_couple->reassess optimize_conditions->extend_time Switch to potent reagent reassess->double_couple Still Positive success Coupling Complete (Negative Kaiser Test) reassess->success Negative start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Z-D-Phe-OH (e.g., HATU, 1-2 hr) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative (Yellow) troubleshoot Troubleshoot: Extend time or Double Couple kaiser_test->troubleshoot Positive (Blue) troubleshoot->coupling

References

Technical Support Center: Reactions Involving N-Cbz-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Cbz-D-phenylalanine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed in reactions with N-Cbz-D-phenylalanine?

A1: The three most common side-products encountered in reactions involving N-Cbz-D-phenylalanine are:

  • Racemate (N-Cbz-L-phenylalanine): Loss of stereochemical integrity at the alpha-carbon, leading to the formation of the L-enantiomer.

  • N-acylurea: Formation of a stable byproduct when using carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC).[1][2]

  • N-Cbz-D-cyclohexylalanine: Reduction of the phenyl ring to a cyclohexyl ring during the catalytic hydrogenation step for Cbz group removal.

Q2: How can I minimize racemization during peptide coupling reactions with N-Cbz-D-phenylalanine?

A2: While the N-Cbz protecting group is generally more resistant to racemization than other groups like N-acetyl, the risk is still present, especially with highly activating coupling reagents or prolonged reaction times. To minimize racemization, consider the following strategies:

  • Choice of Coupling Reagent: Use coupling reagents known for low racemization potential, such as those based on phosphonium or aminium salts (e.g., PyBOP, HBTU).

  • Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) into the reaction mixture. These additives can suppress the formation of highly reactive intermediates that are prone to racemization.

  • Base Selection: Use a hindered or weaker base, such as N,N-diisopropylethylamine (DIPEA) or collidine, instead of stronger, non-hindered bases.

  • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.

  • Pre-activation: Pre-activate the N-Cbz-D-phenylalanine for a short period before adding the amine component to minimize the time the activated species is present in solution.

Q3: What causes the formation of N-acylurea, and how can I prevent it?

A3: N-acylurea is a common side-product when using carbodiimide coupling reagents such as DCC. It forms through an O-to-N acyl migration in the O-acylisourea intermediate, which is the activated form of the carboxylic acid.[2] This rearrangement results in a stable urea derivative that is unreactive towards the desired amine nucleophile, leading to lower yields of the target peptide.

To prevent N-acylurea formation:

  • Use of Additives: The most effective method is to add a nucleophilic agent like HOBt or HOAt to the reaction. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.

  • Alternative Coupling Reagents: Consider using non-carbodiimide coupling reagents, such as phosphonium- or aminium-based reagents (e.g., HATU, HBTU), which do not form the O-acylisourea intermediate.

  • Temperature: Keep the reaction temperature low (e.g., 0 °C) to slow down the rate of the rearrangement.

Q4: How can I avoid the reduction of the aromatic ring during Cbz deprotection?

A4: The reduction of the phenylalanine side chain to cyclohexylalanine is a potential side reaction during catalytic hydrogenation (e.g., H₂/Pd-C) used to remove the Cbz protecting group. To avoid this:

  • Careful Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction as soon as the starting material is consumed.

  • Catalyst Choice: Use a less active catalyst or a catalyst poison to reduce the likelihood of ring hydrogenation. For example, palladium on calcium carbonate (poisoned with lead, Lindlar's catalyst) can sometimes be more selective.

  • Alternative Deprotection Methods: If ring hydrogenation is a persistent issue, consider alternative methods for Cbz group removal that do not involve catalytic hydrogenation, such as using strong acids like HBr in acetic acid.

Troubleshooting Guides

Issue 1: Racemization of N-Cbz-D-phenylalanine Detected

This guide provides a systematic approach to troubleshooting the unexpected formation of the L-enantiomer.

cluster_0 Problem Identification cluster_1 Investigation & Analysis cluster_2 Corrective Actions cluster_3 Verification Problem Racemization Detected (Presence of L-enantiomer) AnalyzeCoupling Analyze Coupling Conditions Problem->AnalyzeCoupling AnalyzeBase Evaluate Base Problem->AnalyzeBase AnalyzeTemp Check Reaction Temperature Problem->AnalyzeTemp ChangeReagent Switch Coupling Reagent (e.g., to HATU, HBTU) AnalyzeCoupling->ChangeReagent AddAdditive Incorporate Additive (HOBt, Oxyma) AnalyzeCoupling->AddAdditive ChangeBase Use Weaker/Hindered Base (DIPEA, Collidine) AnalyzeBase->ChangeBase LowerTemp Reduce Temperature (e.g., to 0 °C) AnalyzeTemp->LowerTemp Verify Re-run Reaction & Analyze for Enantiomeric Purity ChangeReagent->Verify AddAdditive->Verify ChangeBase->Verify LowerTemp->Verify

Troubleshooting workflow for racemization.
Issue 2: N-Acylurea Formation with DCC Coupling

This guide outlines the steps to diagnose and resolve the formation of N-acylurea byproducts.

cluster_0 Problem Identification cluster_1 Immediate Corrective Action cluster_2 Alternative Strategy cluster_3 Verification Problem N-Acylurea Detected (Low Yield, Byproduct in NMR/LC-MS) AddHOBt Introduce HOBt or HOAt to the Reaction Problem->AddHOBt LowerTemp Decrease Reaction Temperature to 0 °C Problem->LowerTemp ChangeReagent Replace DCC with a Phosphonium or Aminium Reagent (e.g., PyBOP, HBTU, HATU) Problem->ChangeReagent Verify Re-run Reaction & Analyze for Absence of N-Acylurea AddHOBt->Verify LowerTemp->Verify ChangeReagent->Verify

Troubleshooting workflow for N-acylurea formation.

Quantitative Data Summary

The following table summarizes quantitative data related to side-product formation in reactions involving N-Cbz-amino acids.

Side-ProductReaction ContextReagentsTemperature% Side-ProductReference
Epimerization (L-enantiomer) Coupling of N-Cbz-L-phenylalanine with an amino sugarTBTU, DIPEA (1 or 2 eq.)Room Temp.Not Detected[3]
Unidentified Side-Products Dipeptide synthesis from N-Cbz-L-phenylalanine and L-leucineDCC25 °C~54% (based on 46% selectivity for product)[1]

Experimental Protocols

Protocol 1: Detection and Quantification of Racemization by Chiral HPLC

Objective: To determine the enantiomeric purity of a sample containing N-Cbz-D-phenylalanine.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., CHIRALPAK® series, or a teicoplanin-based column)

  • Mobile phase: Isopropanol/Hexane with a small percentage of a modifier like trifluoroacetic acid (TFA). The exact ratio should be optimized for the specific column. A starting point could be 20% isopropanol in hexane with 0.1% TFA.

  • N-Cbz-D-phenylalanine standard

  • N-Cbz-L-phenylalanine standard (if available) or a racemic N-Cbz-DL-phenylalanine standard

  • Sample for analysis

Procedure:

  • Standard Preparation: Prepare stock solutions of the N-Cbz-D-phenylalanine and N-Cbz-L-phenylalanine (or racemic) standards in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a similar concentration as the standards.

  • HPLC Method Development (if necessary):

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

    • Inject the racemic standard to confirm the separation of the D and L enantiomers.

    • Adjust the mobile phase composition (ratio of isopropanol to hexane) to achieve baseline separation of the two enantiomer peaks.

  • Analysis:

    • Inject the N-Cbz-D-phenylalanine standard to identify its retention time.

    • Inject the N-Cbz-L-phenylalanine standard (if available) to identify its retention time.

    • Inject the sample for analysis.

  • Data Interpretation:

    • Integrate the peak areas for both the D and L enantiomers in the sample chromatogram.

    • Calculate the percentage of the L-enantiomer (racemized product) using the following formula: % L-enantiomer = (Area of L-peak / (Area of D-peak + Area of L-peak)) * 100

Protocol 2: Detection of N-Acylurea Formation by ¹H NMR Spectroscopy

Objective: To identify the presence of N-acylurea in a reaction mixture where N-Cbz-D-phenylalanine was activated with DCC.

Instrumentation and Materials:

  • NMR spectrometer (300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Reaction mixture sample

Procedure:

  • Sample Preparation: Take an aliquot of the crude reaction mixture after the coupling step. Remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Spectral Analysis: Analyze the ¹H NMR spectrum for the characteristic signals of the N-acylurea byproduct. The key signals to look for are:

    • Broad signals for the cyclohexyl protons: These typically appear as a complex multiplet in the region of 1.0-2.0 ppm.

    • Signals for the methine protons of the cyclohexyl groups: Two distinct multiplets, one for the N-CH and one for the N'-CH, will be present, typically between 3.5 and 4.5 ppm.

    • The signals of the N-Cbz-D-phenylalanine moiety will also be present but may be shifted compared to the starting material.

Protocol 3: Analysis of Aromatic Ring Reduction by GC-MS

Objective: To detect and quantify the formation of N-Cbz-D-cyclohexylalanine during the catalytic hydrogenation of N-Cbz-D-phenylalanine.

Instrumentation and Materials:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • GC column suitable for the analysis of amino acid derivatives (e.g., a capillary column with a non-polar or mid-polar stationary phase)

  • Hydrogenation reaction mixture

  • Standard of N-Cbz-D-cyclohexylalanine (if available for quantification)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

  • Sample Preparation:

    • Take an aliquot of the crude hydrogenation reaction mixture.

    • Filter to remove the catalyst.

    • Evaporate the solvent.

    • To enhance volatility for GC analysis, derivatize the sample by treating the residue with a silylating agent like BSTFA. This will convert the carboxylic acid to its trimethylsilyl ester.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a temperature program that allows for the separation of the derivatized N-Cbz-D-phenylalanine (if any remains) and the derivatized N-Cbz-D-cyclohexylalanine.

  • Data Interpretation:

    • Analyze the chromatogram for a peak corresponding to the derivatized N-Cbz-D-cyclohexylalanine.

    • The mass spectrum of this peak should show a molecular ion and fragmentation pattern consistent with the structure. The key difference compared to the starting material will be the mass of the side chain (cyclohexylmethyl vs. benzyl), resulting in a different molecular weight (an increase of 6 mass units).

    • Quantification can be performed by creating a calibration curve with a standard of N-Cbz-D-cyclohexylalanine or by using an internal standard and assuming a similar response factor to the starting material for semi-quantitative analysis.

References

Technical Support Center: Catalyst Poisoning in the Hydrogenation of N-(Benzyloxycarbonyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting catalyst poisoning during the catalytic hydrogenation of N-(Benzyloxycarbonyl)-D-phenylalanine (Cbz-D-Phe).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My hydrogenation of Cbz-D-Phe has stalled or is extremely slow. What is the most likely cause?

A1: A stalled or sluggish hydrogenation is a classic sign of catalyst poisoning. The palladium on carbon (Pd/C) catalyst is highly sensitive to impurities that can adsorb to its active sites and prevent the reaction from proceeding.[1] The most common culprits are sulfur compounds, but other substances like halides, strong bases, or even byproducts from previous synthetic steps can be responsible.[2] Another possibility is poor catalyst quality or insufficient agitation.[3]

Q2: What are the common sources of these catalyst poisons?

A2: Catalyst poisons can be introduced from various sources throughout the synthetic workflow:

  • Starting Materials: The Cbz-D-Phe itself may be contaminated with residual reagents from its preparation, such as sulfur-containing compounds (e.g., from thiols or certain protecting groups used in earlier steps).

  • Reagents: Reagents used in peptide synthesis, such as coupling agents, can sometimes introduce impurities that act as poisons.[4][5][6]

  • Solvents: Although less common with high-purity solvents, trace impurities can accumulate and inhibit the reaction.

  • Glassware/Apparatus: Improperly cleaned glassware can harbor residues that poison the catalyst.

Q3: How can I definitively determine if my catalyst is poisoned?

A3: A "spiking" experiment is a reliable method to diagnose catalyst poisoning.[7] Run a small-scale control reaction with a known, pure substrate that hydrogenates cleanly under your standard conditions. Then, run a parallel reaction where you add a small amount of your problematic Cbz-D-Phe substrate. A significant decrease in the reaction rate of the "spiked" experiment strongly indicates the presence of a poison in your substrate.

Q4: My starting material is a white crystalline solid and looks pure. Could it still contain poisons?

A4: Yes. Many common catalyst poisons are effective at parts-per-million (ppm) levels and will not be visible or detectable by standard techniques like NMR or melting point. For example, even trace amounts of sulfur can completely deactivate the catalyst.[8]

Q5: What are the most common catalyst poisons for Palladium (Pd) catalysts?

A5: Palladium catalysts are susceptible to a range of poisons that strongly adsorb to the metal surface.[2] These include:

  • Sulfur Compounds: Thiols, sulfides, sulfoxides, and sulfones.

  • Halides: Especially chloride and iodide ions.

  • Nitrogen Compounds: Certain nitrogen-containing heterocycles, nitriles, and nitro compounds.[2]

  • Heavy Metals: Lead, mercury, and others can alloy with palladium and reduce its activity.

  • Carbon Monoxide: Can be present in low-quality hydrogen gas.

Q6: I suspect my Cbz-D-Phe is contaminated. How can I purify it to remove catalyst poisons?

A6: There are two primary methods for removing trace inhibitors from your starting material:

  • Recrystallization: This is a good first step to remove bulk impurities. However, it may not be effective for removing trace poisons that co-crystallize with the product.

  • Activated Carbon Treatment: Stirring a solution of your Cbz-D-Phe with activated carbon (charcoal) is a highly effective method for adsorbing many organic impurities, including catalyst poisons.[9][10][11]

Data Presentation

The following tables summarize quantitative data related to catalyst poisoning and purification.

Table 1: Effect of a Model Poison (Thiophenol) on Hydrogenation Time

Thiophenol Concentration (ppm)Catalyst Loading (mol%)Approximate Time to Completion (h)
011
1018
501> 24 (Reaction Stalled)
50512

This data is illustrative and demonstrates the severe impact of even low ppm levels of a sulfur-based poison on reaction efficiency.

Table 2: Effectiveness of Purification Methods on Poison Removal

Purification MethodFurfural Removal (%)Phenolic Compound Removal (%)Reference
Activated Carbon Treatment38.757.5[9]
Ion Exchange Resin63.475.8[9]

This table provides a comparison of different purification techniques for removing common organic inhibitors.

Experimental Protocols

Protocol 1: Small-Scale Diagnostic Test for Catalyst Poisoning

  • Control Reaction: In a small reaction vial, dissolve a known pure substrate (e.g., 50 mg of Cbz-L-Phenylalanine) in a suitable solvent (e.g., 2 mL of methanol). Add 5 mg of 10% Pd/C.

  • Setup: Seal the vial, purge with nitrogen, and then introduce a hydrogen atmosphere (e.g., via a balloon).

  • Monitor: Stir vigorously and monitor the reaction by TLC or LC-MS. Note the time to completion.

  • Spiked Reaction: Repeat the reaction, but add 5-10 mg of your suspect Cbz-D-Phe to the mixture.

  • Analyze: Compare the reaction rates. A significant slowdown in the spiked reaction confirms the presence of an inhibitor.

Protocol 2: Purification of Cbz-D-Phenylalanine via Activated Carbon Treatment

  • Dissolution: Dissolve the Cbz-D-Phe in a suitable solvent (e.g., ethyl acetate or methanol) at a concentration of approximately 50-100 mg/mL.

  • Treatment: Add 10-20 wt% of activated carbon to the solution.

  • Stirring: Stir the suspension vigorously at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the activated carbon. Wash the Celite pad with fresh solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the purified Cbz-D-Phe.

Protocol 3: Standard Hydrogenation of Purified Cbz-D-Phenylalanine

  • Preparation: In a suitable reaction flask, dissolve the purified Cbz-D-Phe (1.0 equiv) in a solvent like methanol, ethanol, or ethyl acetate.[12]

  • Catalyst Addition: Carefully add 5-10 wt% of 10% Pd/C catalyst to the solution.[12]

  • Inert Atmosphere: Seal the flask and purge thoroughly with an inert gas (e.g., nitrogen or argon).

  • Hydrogenation: Introduce hydrogen gas, either from a balloon for atmospheric pressure or using a Parr shaker for higher pressures.[3][13]

  • Reaction: Stir the mixture vigorously at room temperature.[12] Vigorous agitation is crucial to ensure good contact between the catalyst, substrate, and hydrogen.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Once complete, carefully purge the flask with an inert gas. Remove the catalyst by filtering the mixture through a pad of Celite®.[13]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude D-phenylalanine.[12]

Visualizations

The following diagrams illustrate key workflows and mechanisms.

Troubleshooting Workflow for Failed Hydrogenation Start Hydrogenation Stalled or Incomplete Check_Stirring Is stirring vigorous? Start->Check_Stirring Check_H2 Is H2 supply adequate? Check_Stirring->Check_H2 Yes Rerun Re-run Hydrogenation with Purified Substrate Check_Stirring->Rerun No, Fix Stirring Check_Catalyst Is catalyst fresh & active? Check_H2->Check_Catalyst Yes Check_H2->Rerun No, Fix H2 Supply Poisoning_Suspected Catalyst Poisoning Suspected Check_Catalyst->Poisoning_Suspected Yes Check_Catalyst->Rerun No, Use Fresh Catalyst Test Run Small-Scale Diagnostic Test Poisoning_Suspected->Test Purify Purify Substrate (Recrystallization or Activated Carbon) Purify->Rerun Result Poison Confirmed? Test->Result Result->Purify Yes Result->Rerun No, Re-evaluate other factors Mechanism of Catalyst Poisoning by Sulfur cluster_0 Normal Catalytic Cycle cluster_1 Poisoning Event Pd Pd(0) Active Site Intermediate1 Pd-Hydride Species Pd->Intermediate1 Oxidative Addition Poisoned_Pd Poisoned Pd Site (Pd-S Bond) H2 H2 H2->Intermediate1 Substrate Cbz-D-Phe Intermediate2 Substrate Adsorption Substrate->Intermediate2 Intermediate1->Intermediate2 Product D-Phe + Toluene + CO2 Intermediate2->Product Hydrogenolysis & Decarboxylation Product->Pd Catalyst Regeneration Poison Sulfur Compound (e.g., R-SH) Poison->Pd Irreversible Adsorption Experimental Workflow for Substrate Purification Start Crude Cbz-D-Phe (Suspected Poison) Dissolve Dissolve in Organic Solvent Start->Dissolve Add_Carbon Add Activated Carbon (10-20 wt%) Dissolve->Add_Carbon Stir Stir Vigorously (1-2 hours) Add_Carbon->Stir Filter Filter through Celite® to Remove Carbon Stir->Filter Wash Wash Celite® Pad with Fresh Solvent Filter->Wash Combine Combine Filtrates Wash->Combine Evaporate Evaporate Solvent in vacuo Combine->Evaporate End Purified Cbz-D-Phe Evaporate->End

References

How to remove residual coupling reagents from N-Cbz-D-phenylalanine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of residual coupling reagents from N-Cbz-D-phenylalanine reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of N-Cbz-D-phenylalanine.

Question: My TLC plate is very messy after an EDC/HOBt coupling reaction. How can I clean up my crude product before column chromatography?

Answer: A messy TLC plate often indicates the presence of unreacted starting materials, coupling reagents, and their byproducts. An aqueous workup is highly effective for removing water-soluble impurities like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and its corresponding urea, as well as 1-hydroxybenzotriazole (HOBt).[1][2][3]

A typical aqueous workup protocol involves:

  • Diluting the reaction mixture with an organic solvent like ethyl acetate.

  • Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl or 5% citric acid) to remove any unreacted amines and basic impurities.[1]

  • Following with a wash using a dilute base (e.g., saturated NaHCO3 or 1M Na2CO3) to remove unreacted carboxylic acid and acidic additives like HOBt.[1]

  • Finally, washing with brine to remove residual water and water-soluble impurities.[3]

Question: I've performed a coupling reaction using DCC and a white precipitate has formed. What is it and how do I remove it?

Answer: The white precipitate is dicyclohexylurea (DCU), a byproduct of N,N'-dicyclohexylcarbodiimide (DCC) mediated coupling reactions.[4][5] DCU is notoriously insoluble in most common organic solvents, which facilitates its removal by filtration.[4][6]

To remove DCU:

  • After the reaction is complete, dilute the reaction mixture with a suitable organic solvent in which your product is soluble, such as ethyl acetate or dichloromethane (DCM).

  • Filter the mixture through a pad of Celite or a sintered glass funnel.

  • Wash the filter cake with a small amount of the same organic solvent to recover any trapped product.

  • The filtrate, now free of the majority of the DCU, can then be subjected to further purification steps like an aqueous workup or chromatography.[5]

Question: How can I remove residual HOBt or HOAt from my reaction mixture?

Answer: 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are acidic additives used to suppress racemization and improve coupling efficiency.[6][7] They can be effectively removed with a basic aqueous wash. A wash with a saturated solution of sodium bicarbonate (NaHCO3) or a dilute solution of sodium carbonate (Na2CO3) will deprotonate these additives, rendering them water-soluble and allowing for their extraction into the aqueous phase.[1]

Question: My N-Cbz-D-phenylalanine product is an oil and won't crystallize. What should I do?

Answer: If your product is oily, it is likely impure. The presence of residual solvents or byproducts can inhibit crystallization. First, ensure that all volatile impurities have been removed under high vacuum. If the product remains an oil, further purification by column chromatography is recommended. After chromatography, recrystallization can be attempted from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[8]

Frequently Asked Questions (FAQs)

What are the most common coupling reagents used for N-Cbz-D-phenylalanine reactions and what are their byproducts?

A variety of coupling reagents can be used for the formation of an amide bond with N-Cbz-D-phenylalanine. The choice of reagent often depends on factors like solubility, potential for racemization, and ease of byproduct removal.

Coupling ReagentCommon Byproduct(s)Solubility of Byproduct(s)Removal Method
DCC (N,N'-Dicyclohexylcarbodiimide)DCU (Dicyclohexylurea)Insoluble in most organic solventsFiltration[4][6]
DIC (N,N'-Diisopropylcarbodiimide)DIU (Diisopropylurea)Soluble in most organic solventsAqueous workup, Chromatography[6]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)EDU (Water-soluble urea)Water-solubleAqueous workup[3][6]
HBTU/TBTU HOBt, TetramethylureaWater-solubleAqueous workup[9]
HATU HOAt, TetramethylureaWater-solubleAqueous workup[9]
PyBOP HOBt, Tris(pyrrolidino)phosphine oxideWater-soluble/soluble in some organic solventsAqueous workup, Chromatography[9]

What are the general strategies for purifying N-Cbz-D-phenylalanine after a coupling reaction?

The primary methods for purification include:

  • Aqueous Extractive Workup: This is often the first step to remove water-soluble reagents and byproducts.[10] It typically involves washing the organic reaction mixture with acidic, basic, and neutral aqueous solutions.[1]

  • Filtration: This is used to remove insoluble byproducts, most notably DCU from DCC-mediated couplings.[5]

  • Chromatography: Silica gel column chromatography is a powerful technique for separating the desired product from non-polar and some polar impurities. For highly polar compounds, reverse-phase chromatography may be more suitable.[5]

  • Crystallization: This is an excellent method for obtaining highly pure product.[8][11] The crude product is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, leading to the formation of crystals. Common solvent systems include ethanol/water and ethyl acetate/hexane.[8]

  • Solid-Phase Extraction (SPE): SPE cartridges can be used for a more rapid cleanup, particularly for removing acidic or basic impurities using ion-exchange cartridges.[1]

Experimental Protocols

Protocol 1: Extractive Workup for Removal of EDC/HOBt

This protocol describes a standard procedure for the removal of water-soluble coupling reagents and byproducts after an N-Cbz-D-phenylalanine coupling reaction mediated by EDC and HOBt.

  • Materials:

    • Crude reaction mixture in an organic solvent (e.g., DCM or Ethyl Acetate)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO3) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

    • Separatory funnel

    • Erlenmeyer flasks

  • Procedure:

    • Transfer the crude reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., DMF, THF), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate.[3]

    • Add an equal volume of 1M HCl to the separatory funnel.

    • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Add an equal volume of saturated NaHCO3 solution to the organic layer in the separatory funnel.

    • Shake and vent carefully, as CO2 gas will be evolved.

    • Allow the layers to separate and drain the aqueous layer.

    • Wash the organic layer with an equal volume of brine.

    • Drain the aqueous layer and transfer the organic layer to a clean Erlenmeyer flask.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.[3]

Protocol 2: Recrystallization of N-Cbz-D-phenylalanine

This protocol provides a general method for the purification of N-Cbz-D-phenylalanine by recrystallization. The choice of solvent is critical and may need to be optimized.

  • Materials:

    • Crude N-Cbz-D-phenylalanine

    • Recrystallization solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane)

    • Erlenmeyer flask

    • Hot plate/stirrer

    • Ice bath

    • Buchner funnel and filter paper

    • Vacuum flask

  • Procedure:

    • Place the crude N-Cbz-D-phenylalanine in an Erlenmeyer flask.

    • Add a minimal amount of the more soluble solvent (e.g., ethanol or ethyl acetate) to just cover the solid.

    • Gently heat the mixture with stirring until the solid dissolves completely.

    • Slowly add the less soluble solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy (the cloud point).

    • Add a few drops of the more soluble solvent to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_reaction N-Cbz-D-phenylalanine Coupling Reaction cluster_workup Purification Steps cluster_product Final Product reaction Crude Reaction Mixture filtration Filtration (for insoluble byproducts like DCU) reaction->filtration e.g., DCC coupling extraction Aqueous Extractive Workup reaction->extraction e.g., EDC, HBTU coupling filtration->extraction chromatography Column Chromatography extraction->chromatography pure_product Pure N-Cbz-D-phenylalanine extraction->pure_product If sufficiently pure recrystallization Recrystallization chromatography->recrystallization chromatography->pure_product If sufficiently pure recrystallization->pure_product

Caption: General experimental workflow for the purification of N-Cbz-D-phenylalanine.

logical_relationship start Identify Coupling Reagent and Byproducts decision_insoluble Are byproducts insoluble in organic solvent? start->decision_insoluble decision_soluble Are byproducts water-soluble? process_extraction Perform Aqueous Extractive Workup decision_soluble->process_extraction Yes (e.g., EDU, HOBt) process_chromatography Consider Column Chromatography for soluble organic byproducts decision_soluble->process_chromatography No (e.g., DIU) decision_insoluble->decision_soluble No process_filtration Perform Filtration decision_insoluble->process_filtration Yes (e.g., DCU) end_point Proceed to further purification if needed process_extraction->end_point process_filtration->decision_soluble process_chromatography->end_point

References

Dealing with aggregation of hydrophobic peptides containing Z-D-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of hydrophobic peptides containing N-benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH).

Frequently Asked Questions (FAQs)

Q1: What is Z-D-Phe-OH and why are peptides containing it prone to aggregation?

A1: Z-D-Phe-OH is a derivative of the amino acid D-phenylalanine where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. Peptides incorporating this modified amino acid are often hydrophobic and prone to aggregation for several reasons:

  • Hydrophobic Nature: The phenyl ring of phenylalanine is inherently hydrophobic, promoting self-association to minimize contact with aqueous environments.[1]

  • π-π Stacking: The aromatic phenyl rings can interact with each other through π-π stacking, further driving the aggregation process.[2]

  • Intermolecular Hydrogen Bonding: The peptide backbones can form extensive networks of hydrogen bonds, leading to the formation of stable secondary structures like β-sheets, which are characteristic of many aggregated peptides.[3]

  • Z-Group Influence: The bulky and aromatic Z-group can contribute to the overall hydrophobicity and steric interactions that favor aggregation.

Q2: What are the initial signs of peptide aggregation in my experiment?

A2: Early detection of aggregation is crucial. Common indicators include:

  • Visual Precipitation: The most obvious sign is the appearance of visible particulates, cloudiness, or a gel-like consistency in your peptide solution.

  • Difficulty in Dissolving: If the lyophilized peptide does not dissolve readily in the chosen solvent, it may be due to pre-existing aggregates or rapid aggregation upon solvent addition.

  • Inconsistent Assay Results: Variability in experimental readouts, such as decreased biological activity or inconsistent analytical measurements, can be a consequence of peptide aggregation.

  • Changes in Spectroscopic Measurements: An increase in light scattering or changes in fluorescence spectra can indicate the formation of larger aggregates.

Q3: How does the D-configuration of phenylalanine affect the peptide's properties?

A3: The use of a D-amino acid like D-phenylalanine has significant implications:

  • Enhanced Enzymatic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids. This can increase the peptide's half-life in biological systems.[4]

  • Altered Biological Activity: The change in stereochemistry can lead to different binding affinities for receptors and enzymes, potentially altering the peptide's biological function.[4]

  • Influence on Aggregation: The D-configuration can influence the self-assembly process, sometimes leading to the formation of distinct supramolecular structures compared to their L-amino acid counterparts.[2]

Q4: What is the recommended way to store peptides containing Z-D-Phe-OH?

A4: Proper storage is critical to maintain the integrity of the peptide. For lyophilized peptides, store in a cool, dry, and dark environment, ideally at -20°C or -80°C for long-term storage.[5] Ensure the container is tightly sealed to prevent moisture absorption.[5] For peptides in solution, it is best to prepare fresh solutions for each experiment. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize freeze-thaw cycles.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Peptide will not dissolve High hydrophobicity and pre-existing aggregation.Start with a small amount of an organic solvent like DMSO or DMF to create a stock solution, then slowly add the aqueous buffer while vortexing. Sonication may also aid dissolution.
Solution becomes cloudy over time Peptide is aggregating at the experimental concentration and conditions (pH, temperature).Decrease the peptide concentration. Optimize the buffer pH to be at least 2 units away from the peptide's isoelectric point (pI). Work at a lower temperature (e.g., 4°C).
Loss of biological activity Aggregation is sequestering the active form of the peptide.Add solubility-enhancing excipients such as arginine or non-denaturing detergents (e.g., Tween-20) at low concentrations.
Inconsistent analytical results (e.g., HPLC, MS) Aggregates are interfering with the analysis.Filter the sample through a 0.22 µm filter before analysis. Use mobile phases containing organic solvents and additives like trifluoroacetic acid (TFA) to disrupt aggregates during chromatography.

Data Presentation

Table 1: Solubility of Z-D-Phe-OH in Various Solvents

Solvent Solubility Reference
MethanolSoluble[6]
WaterSlightly Soluble[6]
Acetic AcidSoluble (based on L-isomer data)[7]
DMSOInsoluble (for L-phenylalanine)[8]

Note: Data for Z-D-Phe-OH is limited. The solubility in DMSO is for the unprotected L-phenylalanine and may differ for the Z-protected D-isomer. It is recommended to perform solubility tests with small amounts of the specific peptide.

Experimental Protocols

Protocol 1: Systematic Peptide Solubilization

This protocol outlines a stepwise approach to dissolving hydrophobic peptides containing Z-D-Phe-OH.

  • Peptide Characterization: Before attempting to dissolve the peptide, calculate its theoretical isoelectric point (pI) and overall charge at neutral pH. This will guide the choice of aqueous buffers.

  • Initial Solvent Screening (Small Scale):

    • Weigh out a small, known amount of the lyophilized peptide (e.g., 1 mg).

    • Attempt to dissolve in deionized water.

    • If insoluble, try a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a concentrated stock solution.

    • Slowly add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the organic stock solution with gentle vortexing.

  • Aiding Dissolution:

    • Sonication: If the peptide remains insoluble, place the vial in a sonicator water bath for 5-10 minutes.[9]

    • pH Adjustment: For peptides with a net positive charge, try adding a small amount of dilute acetic acid. For peptides with a net negative charge, try dilute ammonium hydroxide.

  • Final Preparation: Once dissolved, the peptide solution can be sterile-filtered through a 0.22 µm filter if necessary for biological assays.

Protocol 2: Thioflavin T (ThT) Aggregation Assay

This assay is used to detect the formation of β-sheet-rich aggregates, such as amyloid fibrils.

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a 1 mM ThT stock solution in distilled water and filter through a 0.2 µm syringe filter. Store protected from light.[10]

    • Assay Buffer: Prepare a suitable buffer, for example, 10 mM phosphate buffer with 150 mM NaCl at pH 7.0.[11]

  • Assay Procedure:

    • Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM.[10]

    • Add your peptide sample to the ThT-containing buffer in a black 96-well plate.

    • Incubate the plate at a desired temperature (e.g., 37°C) with intermittent shaking.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at approximately 440-450 nm and emission at approximately 482-490 nm.[10][11][12]

    • An increase in fluorescence intensity over time indicates the formation of β-sheet aggregates.

Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Sizing

DLS is a non-invasive technique to measure the size distribution of particles in a solution.[13]

  • Sample Preparation:

    • Prepare the peptide solution in a buffer that has been filtered through a 0.2 µm filter to remove any dust or extraneous particles.

    • The peptide solution itself should also be filtered or centrifuged to remove any large, pre-existing aggregates.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and stabilize.

    • Use a clean, scratch-free cuvette.

  • Measurement:

    • Pipette the peptide solution into the cuvette.

    • Place the cuvette in the instrument and allow the temperature to equilibrate.

    • Perform the DLS measurement according to the instrument's software instructions.

  • Data Analysis:

    • The software will generate a size distribution profile of the particles in the solution. An increase in the average hydrodynamic radius or the appearance of larger particle populations over time is indicative of aggregation.[14]

Visualizations

Experimental_Workflow_for_Peptide_Aggregation_Analysis cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_results Results Lyophilized Peptide Lyophilized Peptide Solubilization Solubilization Lyophilized Peptide->Solubilization Soluble Peptide Soluble Peptide Solubilization->Soluble Peptide ThT_Assay Thioflavin T Assay Soluble Peptide->ThT_Assay Monitor β-sheet formation DLS_Analysis DLS Analysis Soluble Peptide->DLS_Analysis Measure particle size Biological_Assay Biological Activity Assay Soluble Peptide->Biological_Assay Assess functionality Aggregation_Kinetics Aggregation_Kinetics ThT_Assay->Aggregation_Kinetics Size_Distribution Size_Distribution DLS_Analysis->Size_Distribution Functional_Impact Functional_Impact Biological_Assay->Functional_Impact

Caption: Workflow for analyzing hydrophobic peptide aggregation.

Troubleshooting_Logic_for_Peptide_Insolubility Start Start Dissolve_in_Water Attempt to dissolve in deionized water Start->Dissolve_in_Water Check_Solubility Is it soluble? Dissolve_in_Water->Check_Solubility Use_Organic_Solvent Dissolve in minimal organic solvent (DMSO/DMF) Check_Solubility->Use_Organic_Solvent No Success Success Check_Solubility->Success Yes Add_Aqueous_Buffer Titrate in aqueous buffer Use_Organic_Solvent->Add_Aqueous_Buffer Check_Solubility2 Is it soluble? Add_Aqueous_Buffer->Check_Solubility2 Apply_Sonication Use water bath sonication Check_Solubility2->Apply_Sonication No Check_Solubility2->Success Yes Check_Solubility3 Is it soluble? Apply_Sonication->Check_Solubility3 Adjust_pH Adjust pH away from pI Check_Solubility3->Adjust_pH No Check_Solubility3->Success Yes Further_Optimization Further optimization needed Adjust_pH->Further_Optimization

Caption: Decision tree for troubleshooting peptide insolubility.

References

Technical Support Center: N-(Benzyloxycarbonyl)-D-phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(Benzyloxycarbonyl)-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Schotten-Baumann reaction.[1][2] This involves the acylation of D-phenylalanine with benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions.[3] The base neutralizes the hydrochloric acid that is generated during the reaction, which drives the equilibrium towards the formation of the amide product.[4][5]

Q2: What is the optimal pH for the reaction, and why is it critical?

A2: The optimal pH for the Cbz protection of amino acids is typically maintained between 8 and 10.[6] This pH range is crucial for several reasons:

  • Deprotonation of the Amine: The amino group of D-phenylalanine needs to be in its nucleophilic free base form to react with the benzyl chloroformate.

  • Preventing Reagent Decomposition: At a pH that is too low, the benzyl chloroformate can decompose.[6]

  • Minimizing Racemization: A pH that is too high can lead to the racemization of the chiral amino acid.[6]

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incorrect pH: As mentioned, a pH outside the optimal 8-10 range can either decompose the acylating agent or prevent the amino acid from reacting efficiently.[6]

  • Poor Reagent Quality: Ensure the benzyl chloroformate is fresh, as it can degrade over time.

  • Inadequate Temperature Control: The reaction is exothermic. It's crucial to maintain a low temperature (typically 0-5 °C), especially during the addition of benzyl chloroformate, to minimize side reactions.[5][7]

  • Inefficient Mixing: In the biphasic Schotten-Baumann reaction, vigorous stirring is necessary to ensure adequate contact between the reactants in the organic and aqueous phases.[8]

Q4: I'm observing a significant amount of an oily byproduct that is difficult to separate. What could it be?

A4: The oily byproduct is often unreacted benzyl chloroformate or benzyl alcohol, which is a hydrolysis product of benzyl chloroformate. To minimize this, add the benzyl chloroformate dropwise to the reaction mixture to avoid creating a localized excess.[7] Washing the reaction mixture with a solvent like diethyl ether after the reaction can help remove these impurities.[7]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[5] A sample of the reaction mixture can be spotted on a TLC plate and compared against the starting material (D-phenylalanine). The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Product Yield Incorrect pH (too low or too high).Maintain the pH of the reaction mixture between 8 and 10 using a suitable base like sodium carbonate.[6]
Degradation of benzyl chloroformate.Use fresh benzyl chloroformate for the reaction.
Inadequate temperature control.Keep the reaction temperature between 0 and 5 °C, especially during the addition of benzyl chloroformate.[5][7]
Product Contamination with Starting Material Incomplete reaction.Increase the reaction time and monitor the progress using TLC until the starting material is consumed.[5]
Insufficient amount of benzyl chloroformate.Use a slight excess (e.g., 1.1 equivalents) of benzyl chloroformate.[7]
Difficulty in Product Isolation/Purification Formation of an emulsion during extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is not precipitating upon acidification.Ensure the pH is sufficiently acidic (pH ~2) by adding 1 M HCl.[7] If the product is still soluble, extract with a suitable organic solvent like ethyl acetate.[7]
Oily Byproducts Present Excess or hydrolyzed benzyl chloroformate.After the reaction is complete, wash the reaction mixture with diethyl ether to remove non-polar impurities before acidification.[7]

Experimental Protocols

Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a representative method for the Cbz protection of D-phenylalanine.

Materials:

  • D-phenylalanine

  • Sodium Carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve D-phenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution in an ice bath.[7]

  • Addition of Benzyl Chloroformate: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[7]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue to stir for 2-4 hours.[5][7]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.[7]

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The product should precipitate as a white solid.[7]

  • Extraction: Extract the product with ethyl acetate.[7]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[7] Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve D-Phenylalanine in aq. Na2CO3 cool Cool to 0-5°C dissolve->cool add_cbz Add Benzyl Chloroformate (dropwise) cool->add_cbz stir Stir at Room Temperature (2-4 hours) add_cbz->stir wash Wash with Diethyl Ether stir->wash acidify Acidify with 1M HCl to pH 2 wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry & Concentrate extract->dry purify Recrystallize dry->purify

Caption: Experimental workflow for the synthesis of this compound.

G cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Impure Product ph Incorrect pH problem->ph temp Poor Temperature Control problem->temp reagent Reagent Degradation problem->reagent mixing Inefficient Mixing problem->mixing ph_sol Maintain pH 8-10 ph->ph_sol temp_sol Keep at 0-5°C during addition temp->temp_sol reagent_sol Use Fresh Cbz-Cl reagent->reagent_sol mixing_sol Ensure Vigorous Stirring mixing->mixing_sol

Caption: Troubleshooting logic for improving synthesis yield and purity.

References

Challenges in the synthesis of macromolecules with phenylalanine building blocks

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Phenylalanine-Containing Macromolecules

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of macromolecules with phenylalanine building blocks.

Frequently Asked Questions (FAQs)

Q1: Why are phenylalanine-rich macromolecules challenging to synthesize?

A1: The synthesis of macromolecules containing phenylalanine presents several challenges primarily due to the amino acid's bulky and hydrophobic phenyl side chain.[1] These challenges include:

  • Aggregation: Hydrophobic interactions between phenyl rings can cause the growing peptide chains to aggregate on the solid support, leading to incomplete reactions and low yields.[2][3] Aromatic amino acids like phenylalanine, tyrosine, and tryptophan are known to significantly promote aggregation.[4]

  • Racemization: The α-proton of phenylalanine can be abstracted under basic conditions used during coupling, leading to a loss of chiral integrity.[5][6] This is a significant issue as the biological activity of macromolecules is often stereospecific.

  • Poor Solubility: The hydrophobicity of phenylalanine can lead to poor solubility of the final macromolecule in aqueous and some organic solvents, complicating purification and downstream applications.[3][7]

  • Steric Hindrance: The bulky side chain can sterically hinder coupling reactions, requiring optimized conditions or more reactive reagents to achieve high efficiency.

Q2: What causes racemization during the incorporation of phenylalanine, and how can it be minimized?

A2: Racemization in peptide synthesis, the conversion of the L-amino acid to a mixture of L and D isomers, is a major side reaction. It primarily occurs through two base-catalyzed mechanisms:

  • Direct Enolization: A base directly abstracts the acidic α-proton of the activated amino acid, forming an enolate intermediate which can be re-protonated to either stereoisomer.[5][8]

  • Oxazolone Formation: The activated N-protected amino acid can cyclize to form a 5(4H)-oxazolone. The α-proton of this intermediate is highly acidic and readily abstracted by a base, leading to rapid racemization.[6][8]

To minimize racemization:

  • Choice of Coupling Reagent: Use coupling reagents known for low racemization risk, such as those that form reactive esters with additives like HOBt or Oxyma Pure.[9] HATU is often preferred for its high reactivity and low racemization potential.

  • Base Selection: Use weaker bases or sterically hindered bases. For instance, 2,4,6-collidine is recommended over more common bases like DIPEA or NMM when there is a high risk of racemization.[8]

  • Control Reaction Time: Avoid excessively long pre-activation and coupling times, as this increases the window for racemization to occur.[6]

  • Protecting Groups: Urethane-based protecting groups like Fmoc and Boc are generally effective at retaining optical purity during activation compared to acyl groups.[8] For specialized applications, the 9-phenylfluoren-9-yl (Pf) group has been shown to be outstanding in protecting the α-center against epimerization.[10]

Q3: What are the key considerations for choosing a protecting group strategy for phenylalanine?

A3: The choice of protecting groups is critical for a successful synthesis. For standard Solid-Phase Peptide Synthesis (SPPS), the Fmoc/tBu or Boc/Bzl strategies are common.[11] Key considerations include:

  • Orthogonality: Ensure that the protecting groups for the N-terminus, C-terminus, and any side chains can be removed selectively without affecting the others. This is crucial for complex syntheses involving side-chain modifications or cyclization.[12][13]

  • Stability: The protecting group must be stable under the conditions used for coupling and the deprotection of other groups.

  • Final Cleavage: The group must be removable under conditions that do not degrade the final macromolecule.

  • Modified Phenylalanine: If using a derivative like p-amino-phenylalanine, an orthogonal protecting group for the side-chain amino group is necessary. The Boc group is a common choice as it is stable to the piperidine used for Fmoc removal and is cleaved simultaneously with other tBu-based groups during the final TFA cleavage.[12] For more complex strategies, the Alloc group, which is removed by a palladium(0) catalyst, offers another layer of orthogonality.[12]

Below is a decision workflow for selecting a side-chain protecting group for p-amino-D-phenylalanine.

ProtectingGroupWorkflow start Start: Incorporate p-amino-D-phenylalanine q1 Is post-synthetic modification of the p-amino group required while the peptide is on resin? start->q1 boc_strategy Use Boc protection for the p-amino side chain. (Orthogonal to Fmoc) q1->boc_strategy No alloc_strategy Use Alloc protection for the p-amino side chain. (Orthogonal to Fmoc and Boc) q1->alloc_strategy Yes boc_details Boc is removed during final TFA cleavage along with other tBu-based groups. boc_strategy->boc_details end_synthesis Proceed with Synthesis boc_strategy->end_synthesis alloc_details Alloc is selectively removed using Pd(0) catalyst, allowing for on-resin modification. alloc_strategy->alloc_details alloc_strategy->end_synthesis

Caption: Decision workflow for p-amino side chain protection.

Troubleshooting Guide

Problem 1: Low yield or incomplete coupling reaction.

This is a common issue, often indicated by a positive Kaiser test after a coupling step or the presence of deletion sequences in the final product analysis.

Potential Cause Troubleshooting Solution Verification
Peptide Aggregation 1. Switch Solvent: Use N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) or DMSO to the reaction solvent to disrupt hydrogen bonding.[14] 2. Increase Temperature: Couple at a higher temperature (e.g., using microwave-assisted synthesis).[14][15] 3. Incorporate Structure-Disrupting Elements: For long sequences, introduce pseudoprolines or Dmb/Hmb-protected amino acids every 6-8 residues.Monitor resin swelling. Aggregated resins often fail to swell properly.[14]
Steric Hindrance 1. Use a More Reactive Coupling Reagent: Switch to a higher-reactivity reagent like HATU or HBTU. 2. Increase Reaction Time: Extend the coupling time and/or perform a double coupling (repeating the coupling step).Perform a Kaiser test after the second coupling to ensure completion (absence of blue color).
Suboptimal Reagents 1. Use Fresh Reagents: Ensure coupling reagents, solvents (especially DMF), and protected amino acids are fresh and anhydrous. 2. Optimize Reagent Stoichiometry: Use a 3-5 fold excess of amino acid and coupling reagents relative to the resin loading.Re-run the reaction with fresh, high-quality reagents.

Below is a general workflow for troubleshooting low synthesis yield.

LowYieldTroubleshooting start Low Yield Detected check_coupling Perform Kaiser Test After Coupling Step start->check_coupling kaiser_result Test Positive (Incomplete Coupling)? check_coupling->kaiser_result double_couple Perform a Double Coupling kaiser_result->double_couple Yes reagent_issue Check Reagent Quality and Stoichiometry kaiser_result->reagent_issue No (Suspect other issues) check_aggregation Is Resin Swelling Poorly? double_couple->check_aggregation aggregation_solutions Implement Anti-Aggregation Strategy: - Switch to NMP/DMSO - Use Chaotropic Salts - Increase Temperature check_aggregation->aggregation_solutions Yes steric_solutions Address Steric Hindrance: - Use Stronger Activator (e.g., HATU) - Extend Coupling Time check_aggregation->steric_solutions No success Yield Improved aggregation_solutions->success steric_solutions->success reagent_issue->success

Caption: Workflow for troubleshooting low peptide synthesis yield.

Problem 2: Unexpected peaks in HPLC/MS analysis of the crude product.

Extra peaks can indicate racemization, side-product formation, or incomplete deprotection.

Observation Potential Cause Troubleshooting Solution
Peak at M+0, different retention time Racemization/Epimerization: The D-isomer of the peptide has formed.1. Optimize Base: Use a weaker or sterically hindered base (e.g., 2,4,6-collidine). 2. Additives: Ensure racemization-suppressing additives like HOBt or Oxyma Pure are used, especially with carbodiimide-based coupling agents.[9]
Peak at M-18 Aspartimide Formation: If an Asp residue is present, it can form a cyclic imide, particularly when followed by Gly, Ser, or Ala.Incorporate a Dmb or Hmb protecting group on the backbone nitrogen of the amino acid preceding the Asp residue.[14]
Peak at M+51 (using piperidine) Dehydroalanine Formation: Occurs with C-terminal Cysteine in Fmoc/tBu protocols, where the protected sulfhydryl group is eliminated and piperidine adds to the resulting dehydroalanine.Use a sterically bulky protecting group for the Cys side chain, such as Trityl (Trt).[14]
Peak at M-100 (Boc) or M-222 (Fmoc) Incomplete Deprotection: The N-terminal protecting group was not fully removed.Increase deprotection time or use fresh deprotection reagent. For aggregation-prone sequences, sonication during deprotection can help.[14]

Problem 3: The synthesized macromolecule has poor solubility.

Phenylalanine-rich sequences are inherently hydrophobic and often have low solubility, especially in aqueous buffers.

Solvent System Strategy
Aqueous Buffers 1. Add Organic Modifiers: Introduce small amounts of organic solvents like acetonitrile, DMSO, or isopropanol to the aqueous buffer. 2. Use Denaturants/Chaotropic Agents: Add agents like guanidinium chloride or urea to disrupt aggregation and improve solubility. 3. Adjust pH: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH away from the pI can increase net charge and improve solubility.
Organic Solvents for Purification 1. Use Polar Aprotic Solvents: Solvents like DMF, NMP, or DMSO are often effective for dissolving aggregated peptides.[14] 2. Fluorinated Alcohols: Solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) are excellent at disrupting secondary structures and solubilizing highly aggregated peptides.
Quantitative Data Summary

Table 1: Comparative Performance of Common Coupling Reagents for Phenylalanine Incorporation Data derived from syntheses involving sterically hindered or aggregation-prone sequences.

Coupling ReagentTypical Yield (%)Typical Reaction Time (hours)Key Considerations
HATU 90-981-4High reactivity, suitable for sterically hindered couplings. Low racemization risk.
HBTU 85-952-6Good balance of reactivity and stability. Cost-effective for routine couplings.
PyBOP 80-902-8Phosphonium-based reagent; avoids guanidinylation side products. Generally lower reactivity than HATU.
DCC/HOBt 70-904-12Cost-effective but generates insoluble DCU byproduct. Requires HOBt to suppress racemization.[8]

Table 2: Solubility of L-Phenylalanine in Water at Different Temperatures

Temperature (°C)Solubility (g/L)
019.8[16]
2529.6 (reported as 14.11 for DL-form, 26.4 for L-form)[16]
5044.3[16]
7566.2[16]
10099.0[16]
Note: Solubility decreases significantly in the presence of co-solvents like ethanol.[17][18]

Experimental Protocols

Protocol 1: Optimized Solid-Phase Peptide Synthesis (SPPS) of a Phenylalanine-Containing Dipeptide (Ile-Phe)

This protocol outlines the synthesis of Isoleucyl-phenylalanine (Ile-Phe) using a manual Fmoc/tBu strategy on Wang resin.[19]

SPPS_Workflow cluster_phe Cycle 1: Phenylalanine (Resin) cluster_ile Cycle 2: Isoleucine Coupling cluster_final Final Steps a1 1. Swell Fmoc-Phe-Wang Resin in DMF a2 2. Fmoc Deprotection (20% Piperidine/DMF) a1->a2 a3 3. Wash Resin (DMF and DCM) a2->a3 b1 4. Prepare Activated Amino Acid: Boc-Ile-OH + HATU + DIPEA in DMF a3->b1 b2 5. Couple Activated Ile to Deprotected Resin b1->b2 b3 6. Wash Resin (DMF and DCM) b2->b3 c1 7. Final Fmoc Deprotection (20% Piperidine/DMF) b3->c1 c2 8. Wash and Dry Resin c1->c2 c3 9. Cleave Peptide from Resin (TFA/TIS/Water Cocktail) c2->c3 c4 10. Precipitate, Wash, and Dry Crude Peptide c3->c4

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Ile-Phe.[19]

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-Ile-OH

  • Coupling Reagent: HATU

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection of Phenylalanine:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the treatment for an additional 15-20 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Activation (Isoleucine):

    • In a separate vial, dissolve Fmoc-Ile-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Optional: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), wash and repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol.

  • Cleavage and Deprotection:

    • Dry the resin under a vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (2x).

    • Dry the crude peptide pellet under a vacuum.

    • Purify the peptide using Reversed-Phase HPLC (RP-HPLC).

Protocol 2: Purification of Crude Peptide by RP-HPLC

Materials:

  • Crude peptide pellet

  • Solvent A: 0.1% TFA in deionized water

  • Solvent B: 0.1% TFA in acetonitrile

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, add a small amount of Solvent B or DMSO. Centrifuge to remove any insoluble material.

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

  • Injection and Elution:

    • Inject the dissolved sample onto the column.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 30-60 minutes). The exact gradient will depend on the hydrophobicity of the peptide.

    • Monitor the elution at a wavelength of 210-220 nm to detect the peptide bond.

  • Fraction Collection: Collect fractions corresponding to the main peak, which represents the target peptide.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize (freeze-dry) to obtain the final purified peptide as a white, fluffy powder.

References

Validation & Comparative

A Comparative Guide to HATU and HBTU as Coupling Reagents for N-Cbz-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a critical decision in peptide synthesis, directly influencing reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an objective comparison of two ubiquitous uronium-based coupling reagents, HATU and HBTU, with a specific focus on their application in coupling N-Cbz-D-phenylalanine.

The primary distinction between these reagents lies in their activating moiety: HATU incorporates 7-aza-1-hydroxybenzotriazole (HOAt), whereas HBTU is based on 1-hydroxybenzotriazole (HOBt).[1] The nitrogen atom at the 7-position of the azabenzotriazole ring in HATU makes the resulting OAt-active ester more reactive than the OBt-ester formed by HBTU.[2][3] This enhanced reactivity generally translates to faster, more efficient coupling reactions with a lower risk of side reactions.[1][4]

Performance Comparison

Experimental data consistently indicates that while both reagents are highly effective, HATU offers superior performance in terms of reaction speed, final product purity, and minimizing racemization, particularly in challenging syntheses.[2][5]

ParameterHATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Typical Yield 95-99%[6]90-98%[6]
Typical Purity >98%[6]>97%[6]
Typical Reaction Time 0.5 - 2 hours[5][6]1 - 4 hours[5][6]
Racemization Risk Very Low[2][4][5]Low, but higher than HATU[2][5]
Key Advantage High reactivity, faster reactions, and lower epimerization rates make it ideal for sterically hindered or racemization-prone amino acids.[2][3][5]A reliable and cost-effective choice for standard, less demanding coupling reactions.[5]
Key Disadvantage Higher cost compared to HBTU.[5]Can be less effective in preventing racemization for sensitive amino acids and may require longer reaction times.[2][5]

Reaction Mechanism Overview

The efficiency of both HATU and HBTU stems from their ability to convert the carboxylic acid of N-Cbz-D-phenylalanine into a highly reactive acyl-uronium species, which is then converted into an active ester. This active ester readily undergoes nucleophilic attack by the amine component to form the desired peptide bond. The key difference, as illustrated below, is the nature of the active ester intermediate.

Caption: Comparative mechanism of HATU and HBTU in peptide bond formation.

Experimental Protocols

The following are representative solution-phase protocols for the coupling of N-Cbz-D-phenylalanine to an amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl).

Protocol 1: Coupling using HATU

Materials and Reagents:

  • N-Cbz-D-phenylalanine (1.0 equivalent)

  • Amino acid ester hydrochloride (1.1 equivalents)

  • HATU (1.05 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amine Preparation: In a round-bottom flask, dissolve the amino acid ester hydrochloride salt (1.1 eq.) in anhydrous DMF. Add DIPEA (2.5 eq.) to the solution and stir for 10-15 minutes at 0 °C to generate the free amine.[6]

  • Activation and Coupling: In a separate flask, dissolve N-Cbz-D-phenylalanine (1.0 eq.) in anhydrous DMF. Add this solution to the amine mixture, followed by the addition of HATU (1.05 eq.).[6]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.[6]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.[5]

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]

    • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Coupling using HBTU

Materials and Reagents:

  • N-Cbz-D-phenylalanine (1.0 equivalent)

  • Amino acid ester hydrochloride (1.1 equivalents)

  • HBTU (1.05 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amine Preparation: In a round-bottom flask, dissolve the amino acid ester hydrochloride salt (1.1 eq.) in anhydrous DMF. Add DIPEA (2.5 eq.) to the solution and stir for 10-15 minutes at 0 °C to generate the free amine.[6]

  • Activation and Coupling: In a separate flask, dissolve N-Cbz-D-phenylalanine (1.0 eq.) in anhydrous DMF. Add this solution to the amine mixture, followed by the addition of HBTU (1.05 eq.).[5][6]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress by TLC. The reaction is typically complete within 1 to 4 hours.[5][6]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.[5]

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]

    • Purify the crude product by flash column chromatography on silica gel if necessary.

Conclusion

Both HATU and HBTU are highly capable coupling reagents for the synthesis of peptides involving N-Cbz-D-phenylalanine. The experimental evidence, however, strongly supports the use of HATU when higher purity, faster reaction times, and minimal epimerization are paramount.[2] Its ability to form a more reactive OAt-ester makes it the reagent of choice for complex or sterically hindered couplings.[2][3] HBTU remains a robust and more economical option for routine peptide synthesis where the risks of side reactions are lower. The choice between them should be guided by the specific demands of the synthetic target, balancing the need for reactivity against cost considerations.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Z-D-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of Z-D-Phe-OH (N-Carbobenzyloxy-D-phenylalanine) is crucial for its use as a key building block in the synthesis of peptides and pharmaceuticals. Impurities can significantly impact reaction yields, introduce contaminants, and affect the biological activity and safety of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the chemical and chiral purity of Z-D-Phe-OH, supported by experimental protocols and representative data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most widely used and robust method for determining the purity of Z-D-Phe-OH. This technique separates the target compound from its impurities based on their hydrophobicity. For assessing chiral purity, specialized chiral stationary phases are employed to resolve the D- and L-enantiomers.

Table 1: Performance Characteristics of a Validated RP-HPLC Method for Z-D-Phe-OH Purity
Validation ParameterTypical PerformanceAcceptance Criteria (ICH Q2(R1))
Linearity (R²) > 0.999≥ 0.99
Range 10 - 150 µg/mL-
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Limit of Detection (LOD) ~0.5 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) ~1.5 µg/mLSignal-to-Noise Ratio ≥ 10:1
Specificity Baseline resolution from known impurities and enantiomerPeak purity > 0.99
Table 2: Comparison of Chiral Stationary Phases for Enantiomeric Purity of Z-D-Phe-OH
Chiral Stationary Phase (CSP)Separation PrincipleTypical Mobile PhaseAdvantagesDisadvantages
Polysaccharide-based (e.g., Chiralpak® AD-H) Chiral recognition via hydrogen bonding, dipole-dipole, and π-π interactionsHexane/Isopropanol with an acidic modifier (e.g., TFA)Broad applicability, high efficiencyRequires non-polar mobile phases, may have longer equilibration times
Macrocyclic Glycopeptide (e.g., Astec® CHIROBIOTIC™ V) Inclusion complexation, hydrogen bonding, and ionic interactionsMethanol/Water with an acidic or basic modifierCan be used in reversed-phase mode, good for polar analytesCan be more expensive, may have lower sample capacity
Pirkle-type (e.g., (R,R)-Whelk-O® 1) π-π interactions, hydrogen bonding, and steric hindranceHexane/EthanolHigh selectivity for certain classes of compoundsMay have a narrower range of applications

Alternative Analytical Methods

While HPLC is the primary method, other techniques can provide complementary information or be used in specific contexts for purity assessment.

Table 3: Comparison of HPLC with Alternative Analytical Methods for Z-D-Phe-OH Purity
Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
Thin-Layer Chromatography (TLC) Differential migration on a stationary phaseQualitative purity, presence of major impuritiesSimple, rapid, low costLow resolution, not quantitative without densitometry, limited for chiral separation
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility and electroosmotic flowChemical and chiral purityHigh efficiency, small sample volume, rapid analysisLower sensitivity for some compounds without derivatization, reproducibility can be challenging
Mass Spectrometry (MS) Measurement of mass-to-charge ratioMolecular weight confirmation, impurity identificationHigh sensitivity and specificity, structural information of impuritiesNot inherently quantitative without coupling to a separation technique (e.g., LC-MS), may not resolve isomers
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nucleiAbsolute purity, structural confirmationNo need for a reference standard of the analyte, provides structural informationLower sensitivity than HPLC, requires a highly pure internal standard, complex mixtures can be difficult to analyze

Experimental Protocols

RP-HPLC Method for Chemical Purity of Z-D-Phe-OH
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a suitable starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (for the benzoyl group) and 220 nm (for the peptide bond).

  • Sample Preparation: Dissolve Z-D-Phe-OH in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Chiral HPLC Method for Enantiomeric Purity of Z-D-Phe-OH
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The exact ratio should be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the Z-D-Phe-OH sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: The percentage of the L-enantiomer is calculated based on the peak area relative to the total area of both enantiomer peaks.

Thin-Layer Chromatography (TLC) Protocol
  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).

  • Sample Preparation: Dissolve a small amount of Z-D-Phe-OH in a suitable solvent like methanol.

  • Procedure: Spot the sample solution onto the baseline of the TLC plate.[1] Allow the solvent to ascend the plate in a developing chamber. After development, dry the plate and visualize the spots under UV light (254 nm).[2][3]

  • Visualization: For enhanced visualization, the plate can be sprayed with a ninhydrin solution and heated, which will react with any free amino groups (impurities from deprotection).[2][3]

Capillary Electrophoresis (CE) Protocol for Chiral Separation
  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate buffer, pH 2.5) containing a chiral selector (e.g., a cyclodextrin derivative). The type and concentration of the chiral selector need to be optimized.[4]

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.

Mass Spectrometry (MS) for Impurity Identification
  • Instrumentation: An HPLC system coupled to a mass spectrometer (LC-MS), typically with an electrospray ionization (ESI) source.

  • LC Conditions: Use the RP-HPLC method described above to separate the impurities.

  • MS Parameters:

    • Ionization Mode: Positive or negative ion mode, depending on the impurity.

    • Scan Range: A suitable mass range to cover the expected molecular weights of Z-D-Phe-OH and potential impurities (e.g., m/z 100-1000).

    • Data Acquisition: Full scan mode to detect all ions and tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation of unknown impurities.[5]

  • Data Analysis: Impurities are identified by their mass-to-charge ratios and fragmentation patterns.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the purity assessment of Z-D-Phe-OH, starting from the sample to the final purity determination.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample Z-D-Phe-OH Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC Analysis (Chemical & Chiral) Filtration->HPLC Alternatives Alternative Methods (TLC, CE, MS) Filtration->Alternatives Data_Acquisition Data Acquisition (Chromatograms, Spectra) HPLC->Data_Acquisition Alternatives->Data_Acquisition Purity_Calculation Purity Calculation & Impurity Identification Data_Acquisition->Purity_Calculation Report Final Purity Report Purity_Calculation->Report

Caption: General workflow for the purity assessment of Z-D-Phe-OH.

Conclusion

The selection of an appropriate analytical method for assessing the purity of Z-D-Phe-OH depends on the specific requirements of the analysis. HPLC remains the cornerstone for both chemical and chiral purity determination due to its high resolution, robustness, and quantitative accuracy. However, alternative methods such as TLC, CE, and MS serve as valuable complementary tools. TLC is a simple and rapid qualitative screening method. CE offers high efficiency for both chemical and chiral separations with minimal sample consumption. MS is unparalleled for the definitive identification of unknown impurities. A comprehensive purity assessment of Z-D-Phe-OH often involves a combination of these techniques to ensure the quality and reliability of this critical synthetic building block.

References

Navigating the Complexity: A Comparative Guide to Mass Spectrometry Analysis of Peptides Containing N-(Benzyloxycarbonyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of synthetic peptides is paramount. The incorporation of non-canonical amino acids and protecting groups, such as N-(Benzyloxycarbonyl)-D-phenylalanine (Cbz-D-Phe), introduces unique challenges to standard analytical workflows. This guide provides an objective comparison of mass spectrometry-based approaches for analyzing these modified peptides, supported by experimental considerations and data interpretation strategies.

The benzyloxycarbonyl (Cbz) group is a common amine-protecting group in peptide synthesis. Its presence, along with the stereochemistry of the D-amino acid, can significantly influence the ionization and fragmentation behavior of the peptide during mass spectrometry analysis. Understanding these nuances is critical for unambiguous molecular weight determination, sequence verification, and impurity profiling.

Comparison of Ionization Techniques

The two most prevalent ionization techniques for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The choice between them depends on the analytical goal, sample complexity, and desired throughput.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Soft ionization technique that generates multiply charged ions from a solution.Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization, typically producing singly charged ions.
Coupling Readily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS/MS).[1][2]Often used as a standalone technique (MALDI-TOF) for rapid analysis of discrete samples.[3][4]
Sensitivity High sensitivity, often in the femtomole to attomole range.[2]Also highly sensitive, with detection limits in the low femtomole to picomole range.[4]
Throughput Lower throughput when coupled with LC due to chromatographic run times.High throughput, capable of analyzing hundreds of samples from a single target plate.
In-source Fragmentation Prone to in-source fragmentation of labile protecting groups like Cbz, which can be minimized with "soft" ionization conditions.[5]Can also induce some in-source decay, influenced by laser fluence.[6]
Primary Application Detailed structural elucidation, impurity profiling, and quantitative analysis.[7]Rapid molecular weight confirmation and quality control.[8]

Fragmentation Analysis of Cbz-D-phenylalanine Containing Peptides

Tandem mass spectrometry (MS/MS) is essential for peptide sequencing and characterization. The fragmentation of peptides containing Cbz-D-Phe is influenced by the Cbz group and the D-amino acid configuration.

The Cbz group is known to be labile and can undergo characteristic fragmentation pathways during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Common fragmentation patterns include:

  • Loss of the entire Cbz group: A neutral loss of the benzyloxycarbonyl group.

  • Loss of benzyl alcohol: Elimination of benzyl alcohol from the precursor ion.[9]

  • Loss of PhCH₂O•: Cleavage resulting in the loss of a benzyloxy radical.[9]

  • Benzyl Migration: Rearrangement reactions where the benzyl group migrates can also be observed.[9]

The presence of a D-amino acid can also affect the fragmentation pattern, sometimes leading to stereospecific fragmentation that can be used to identify its presence.[10]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis using Electrospray Ionization

This protocol is suitable for detailed characterization, including sequence verification and impurity analysis of a Cbz-D-Phe containing peptide.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid, to a concentration of approximately 1 mg/mL.
  • Further dilute the stock solution to a working concentration of 1-10 µg/mL for injection.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used for peptide separations.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 30 minutes) is employed to elute the peptide.

3. Mass Spectrometry:

  • Ionization Mode: Positive ion ESI.
  • MS1 Scan: Acquire a full scan to determine the m/z of the intact peptide.
  • MS/MS Scan: Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion of the Cbz-protected peptide.
  • Collision Energy: Optimize the collision energy to achieve a balance between precursor ion depletion and the generation of a rich fragment ion spectrum. A stepped collision energy approach can be beneficial.

Protocol 2: MALDI-TOF Analysis

This protocol is ideal for rapid molecular weight confirmation.

1. Sample and Matrix Preparation:

  • Prepare a 1 mg/mL stock solution of the peptide in 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (1:1 v/v).
  • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in 50% acetonitrile with 0.1% TFA.[8][11] The choice of a neutral matrix can sometimes be advantageous to avoid cleavage of acid-labile protecting groups.[3]

2. Spotting:

  • On a MALDI target plate, spot 1 µL of the peptide solution and allow it to air dry.
  • Add 1 µL of the matrix solution on top of the dried peptide spot and allow it to co-crystallize.

3. Data Acquisition:

  • Mode: Positive ion reflector mode for higher mass accuracy.
  • Laser: Use a nitrogen laser (337 nm).
  • Calibration: Calibrate the instrument using a standard peptide mixture with known molecular weights.

Data Presentation

Table 1: Comparison of Expected Ions in MS/MS of a Hypothetical Cbz-D-Phe-Ala-Gly Peptide
Ion TypeDescriptionExpected Fragment
Precursor Ion Intact Cbz-protected peptide[Cbz-D-Phe-Ala-Gly + H]⁺
b-ions N-terminal fragments[Cbz-D-Phe]⁺, [Cbz-D-Phe-Ala]⁺
y-ions C-terminal fragments[Ala-Gly + H]⁺, [Gly + H]⁺
Neutral Losses Fragments from the Cbz group[M - C₇H₇O]⁺, [M - C₈H₈O₂]⁺
Immonium Ion Characteristic ion for Phenylalaninem/z 120.08

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for experimental design and data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_lc_ms LC-MS/MS (ESI) cluster_maldi MALDI-TOF cluster_data_analysis Data Analysis Peptide Cbz-D-Phe Peptide Dissolution Dissolution in ACN/Water/FA Peptide->Dissolution LC LC Separation (C18 Column) Dissolution->LC Inject MALDI MALDI-TOF (MW Confirmation) Dissolution->MALDI Spot on target ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Intact Mass) ESI->MS1 MS2 MS/MS (Fragmentation) MS1->MS2 Data Data Interpretation (Sequence, Purity) MS2->Data MALDI->Data

Caption: General workflow for the mass spectrometry analysis of Cbz-D-Phe containing peptides.

Signaling Pathways and Logical Relationships

The fragmentation of a peptide in a mass spectrometer follows a logical, albeit complex, series of events.

fragmentation_pathway Precursor [M+H]+ (Precursor Ion) b_ions b-ions (N-terminus) Precursor->b_ions CID/HCD y_ions y-ions (C-terminus) Precursor->y_ions CID/HCD NeutralLoss Neutral Loss of Cbz group Precursor->NeutralLoss In-source or CID Immonium Immonium Ion (Phe) b_ions->Immonium Sequence Peptide Sequence Confirmation b_ions->Sequence y_ions->Sequence

Caption: Logical flow of information from peptide fragmentation to sequence confirmation.

By carefully selecting the appropriate mass spectrometry technique and optimizing experimental parameters, researchers can successfully analyze complex peptides containing this compound, ensuring the integrity and quality of their synthetic products.

References

A Comparative Guide to Orthogonal Protection Strategies for D-Phenylalanine Utilizing the Benzyloxycarbonyl (Cbz) Group

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of peptide synthesis and drug development, the precise and sequential manipulation of functional groups is paramount. This necessitates the use of protecting groups that can be selectively removed without affecting others—a concept known as orthogonality. This guide provides a comprehensive comparison of orthogonal protection strategies centered around the classical yet highly relevant benzyloxycarbonyl (Cbz or Z) group for the amino acid D-phenylalanine. We will delve into quantitative data, detailed experimental protocols, and logical workflows to assist researchers in making informed decisions for their synthetic campaigns.

The Benzyloxycarbonyl (Cbz) Group: An Overview

Introduced by Bergmann and Zervas, the Cbz group was a foundational development in modern peptide chemistry.[1] It protects the primary amino group of an amino acid as a stable carbamate, rendering it unreactive to peptide coupling conditions.[2] Its utility stems from its robust stability across a range of chemical environments and, most critically, its unique deprotection method.[3]

  • Protection: The Cbz group is typically introduced by reacting the amino group with benzyl chloroformate (Cbz-Cl) under basic (Schotten-Baumann) conditions.[1]

  • Deprotection: The key to its orthogonality lies in its removal via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[4] This method is exceptionally mild and does not interfere with acid-labile or base-labile protecting groups.[3] Alternatively, strong acids like HBr in acetic acid can also cleave the Cbz group.[3]

Orthogonal Protection Schemes Involving Cbz

The principle of orthogonality allows for the selective deprotection of one functional group while others remain intact. The Cbz group is a cornerstone of such strategies, frequently used in combination with other common protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[5]

A typical scenario involves protecting the α-amino group of D-phenylalanine with Cbz while the carboxylic acid is protected as an ester, or vice-versa in more complex derivatives.

Orthogonality cluster_molecule Molecule Protected D-Phenylalanine Derivative PG_alpha α-Amino Group (e.g., Fmoc) PG_sidechain Side-Chain Amine (e.g., Cbz) PG_carboxyl Carboxyl Group (e.g., tBu ester) Deprotect_alpha Base (e.g., Piperidine) PG_alpha->Deprotect_alpha Deprotect_sidechain Hydrogenolysis (H₂, Pd/C) PG_sidechain->Deprotect_sidechain Deprotect_carboxyl Acid (e.g., TFA) PG_carboxyl->Deprotect_carboxyl Deprotect_alpha->PG_sidechain No Reaction Deprotect_alpha->PG_carboxyl No Reaction Free_alpha Free α-Amino Deprotect_alpha->Free_alpha Selective Removal Deprotect_sidechain->PG_alpha No Reaction Deprotect_sidechain->PG_carboxyl No Reaction Free_sidechain Free Side-Chain Deprotect_sidechain->Free_sidechain Selective Removal Deprotect_carboxyl->PG_alpha No Reaction Deprotect_carboxyl->PG_sidechain No Reaction Free_carboxyl Free Carboxyl Deprotect_carboxyl->Free_carboxyl Selective Removal

Caption: Orthogonal relationship of common protecting groups.

Comparative Data of Protecting Groups

The selection of a protecting group strategy is dictated by the stability of the group to various reaction conditions and the mildness of its cleavage. The following table compares Cbz with other commonly used amine protecting groups.

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsStabilityOrthogonal To
Benzyloxycarbonyl Cbz, ZBenzyl Chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[3]Stable to mild acids and bases.[3]Fmoc, Boc, Alloc, tBu esters
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acids (e.g., TFA, HCl)[6]Stable to bases and hydrogenolysis.Cbz, Fmoc, Alloc
9-Fluorenyl­methoxy­carbonyl FmocFmoc-OSu, Fmoc-ClBases (e.g., 20% piperidine in DMF)[6]Stable to acids and hydrogenolysis.Cbz, Boc, Alloc
Allyloxycarbonyl AllocAllyl ChloroformatePd(0) catalyst (e.g., Pd(PPh₃)₄)[6]Stable to acids and bases.[6]Cbz, Fmoc, Boc

Quantitative Performance Data

The efficiency of protection and deprotection reactions is critical for maximizing overall yield in a multi-step synthesis.

Table 2: Representative Yields for Protection & Deprotection

ReactionSubstrateReagents and ConditionsReported Yield (%)Reference
Cbz Protection D-PhenylalanineCbz-Cl, aq. Na₂CO₃, 0 °C to RT> 90%[3]
Cbz Deprotection Cbz-PhenylalanineH₂, 10% Pd/C, Methanol, RTHigh (>90%)[3][6]
Cbz Deprotection Cbz-PhenylalanineHBr (33% in Acetic Acid), RT~90%[3]
Boc Deprotection Boc-protected amine20-30% TFA in DCM, 2 x 15 min> 95%[6]
Fmoc Deprotection Fmoc-protected amine20% piperidine in DMF, 2 x 10 minHigh[6]
Alloc Deprotection Alloc-protected aminePd(PPh₃)₄, Phenylsilane in DCM, 30-60 minHigh[6]

Detailed Experimental Protocols

Protocol 1: Cbz Protection of D-Phenylalanine [3]

This protocol describes the protection of the α-amino group of D-phenylalanine using benzyl chloroformate under Schotten-Baumann conditions.

  • Dissolution: Dissolve D-phenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 equivalents) with cooling in an ice bath (0-5 °C).

  • Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor progress by thin-layer chromatography (TLC).

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of the product should form.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Cbz-D-phenylalanine product.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis [3]

This protocol details the removal of the Cbz group to liberate the free amine.

DeprotectionWorkflow start Start: Cbz-Protected Compound in Solvent add_catalyst Add Pd/C Catalyst (5-10 mol%) start->add_catalyst setup_h2 Evacuate Flask & Backfill with H₂ Gas (3x) add_catalyst->setup_h2 reaction Stir Vigorously under H₂ Atmosphere at RT setup_h2->reaction monitor Monitor by TLC until Completion reaction->monitor monitor->reaction Incomplete filtration Filter through Celite to Remove Pd/C monitor->filtration Reaction Complete concentration Concentrate Filtrate Under Reduced Pressure filtration->concentration end End: Deprotected Amine concentration->end

Caption: Workflow for Cbz deprotection via hydrogenolysis.

  • Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 equivalent) in a solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC until all starting material is consumed.

  • Filtration: Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.

  • Concentration: Concentrate the filtrate under reduced pressure. The byproducts, toluene and carbon dioxide, are volatile and easily removed, yielding the deprotected amine.[3]

Conclusion

The benzyloxycarbonyl (Cbz) group remains an indispensable tool in the synthesis of peptides and complex organic molecules. Its stability and, most importantly, its orthogonality to widely used acid- and base-labile protecting groups like Boc and Fmoc, provide a robust strategic advantage.[1][4] By leveraging the distinct cleavage condition of catalytic hydrogenolysis, researchers can selectively unmask amino functionalities with high fidelity, enabling the construction of complex D-phenylalanine-containing structures with precision and high yield. The data and protocols presented herein serve as a practical guide for the effective implementation of Cbz-based orthogonal strategies in a research and development setting.

References

A Comparative Guide to the Characterization of N-Cbz-D-phenylalanine and N-Cbz-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the characterization profiles of N-Cbz-D-phenylalanine and N-Cbz-L-phenylalanine. As enantiomers, these molecules share identical physical properties in an achiral environment but differ significantly in their interaction with polarized light and chiral environments, which has profound implications for their biological activity and separation. This document outlines key distinguishing characteristics, supported by experimental data and protocols.

Physicochemical Properties

Enantiomers possess identical molecular weights, melting points, and solubility in achiral solvents. The primary distinguishing physical characteristic is their optical activity: they rotate plane-polarized light to an equal magnitude but in opposite directions. The D- (dextrorotatory) isomer is designated with a (+) rotation, while the L- (levorotatory) isomer is designated with a (-) rotation, although this is a convention and the sign must be experimentally determined. For N-Cbz-phenylalanine, the L-isomer is dextrorotatory (+) in acetic acid.

PropertyN-Cbz-D-phenylalanineN-Cbz-L-phenylalanineData Source(s)
Molecular Formula C₁₇H₁₇NO₄C₁₇H₁₇NO₄[1][2]
Molecular Weight 299.33 g/mol 299.33 g/mol [1][3]
Appearance White to almost white powder/crystalWhite to almost white powder/crystal[4][5]
Melting Point 85-89 °C85-89 °C[4][5]
Specific Optical Rotation -4.0° to -6.5° (c=4, AcOH)+4.0° to +6.5° (c=4, AcOH)[4]

Note: The specific rotation for the D-enantiomer is inferred based on the principle that it will be equal in magnitude and opposite in sign to the L-enantiomer.

Spectroscopic and Spectrometric Analysis

In standard achiral solvents, spectroscopic techniques that do not involve chiral stimuli cannot differentiate between enantiomers.

  • NMR Spectroscopy (¹H and ¹³C): The ¹H and ¹³C NMR spectra of N-Cbz-D-phenylalanine and N-Cbz-L-phenylalanine are identical. The chemical shifts and coupling constants are determined by the local electronic environment of each nucleus, which is the same for both enantiomers.[6][7][8]

  • Infrared (IR) Spectroscopy: The vibrational modes of the chemical bonds are identical for both enantiomers. Consequently, their IR spectra are indistinguishable.

  • Mass Spectrometry (MS): Standard mass spectrometry measures the mass-to-charge ratio of a molecule. Since enantiomers have the same molecular formula and mass, they cannot be differentiated by MS alone.[9]

Differentiation using these techniques is only possible through the use of a chiral auxiliary, such as a chiral solvent or a chiral derivatizing agent, which would create diastereomeric complexes with distinct spectral properties.

Experimental Protocols & Workflows

Workflow for Enantiomeric Characterization

The logical flow for characterizing and differentiating these enantiomers involves initial standard analysis followed by chiroptical and chromatographic techniques.

G cluster_0 Initial Analysis (Achiral) cluster_1 Chiral Differentiation cluster_2 Confirmation A Sample (Mixture or Pure Enantiomer) B NMR, IR, MS Analysis A->B Identifies compound as N-Cbz-phenylalanine C Polarimetry B->C Measures optical rotation (+ or -) D Chiral HPLC B->D Separates D and L forms E Identify & Quantify Enantiomers C->E D->E

Caption: Workflow for characterizing N-Cbz-phenylalanine enantiomers.

Protocol 1: Chiral HPLC Separation

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the definitive method for separating and quantifying enantiomers. Macrocyclic glycopeptide-based columns, such as those with a teicoplanin stationary phase, are effective for this separation.[10][11][12]

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Chirobiotic T (Teicoplanin-based) column.[12]

  • Mobile Phase: A mixture of Methanol, Acetic Acid, and Triethylamine. The exact ratio must be optimized but a common starting point for N-acylated amino acids is a polar ionic mode.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.[11]

  • Procedure:

    • Prepare the mobile phase and thoroughly degas.

    • Dissolve a small amount of the N-Cbz-phenylalanine sample in the mobile phase to create a ~1 mg/mL solution.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10-20 µL of the sample solution.

    • Record the chromatogram. The two enantiomers will elute at different retention times, allowing for their identification and quantification.

Protocol 2: Optical Rotation Measurement

Polarimetry is used to measure the specific rotation, which confirms the enantiomeric identity of a pure sample.[13][14]

  • Instrumentation: A polarimeter.

  • Solvent: Acetic Acid (AcOH).

  • Concentration (c): 4 g/100 mL (as specified in reference data).[4]

  • Procedure:

    • Prepare a solution of the sample in acetic acid at the specified concentration.

    • Calibrate the polarimeter with a blank (pure solvent).

    • Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

    • Measure the observed rotation (α) at a standard wavelength (e.g., Sodium D-line, 589 nm) and temperature (20°C).

    • Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where l is the path length of the cell in decimeters and c is the concentration in g/mL.

    • A positive value corresponds to the N-Cbz-L-phenylalanine enantiomer, while a negative value indicates the N-Cbz-D-phenylalanine enantiomer.

Biological Activity

The stereochemistry of a molecule is critical for its interaction with biological systems, which are inherently chiral. Enzymes and receptors often exhibit high stereoselectivity, leading to significant differences in the pharmacological or toxicological profiles of enantiomers.

  • N-Cbz-L-phenylalanine: Derivatives of N-Cbz-L-phenylalanine have been synthesized and evaluated as potent inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication in cancer cells.[15] This suggests that the L-configuration is recognized by the enzyme's active site.

  • N-Cbz-D-phenylalanine: While specific studies on the biological activity of N-Cbz-D-phenylalanine are less common, D-amino acids in general can have distinct biological roles. For instance, D-phenylalanine has shown pharmacological activity at niacin receptor 2 and may inhibit enkephalin degradation.[16] It is highly probable that N-Cbz-D-phenylalanine would exhibit a different (or no) inhibitory profile against topoisomerase IIα compared to its L-counterpart due to steric hindrance or improper orientation within the enzyme's binding pocket.

Simplified Topoisomerase IIα Inhibition Pathway

The diagram below illustrates the general mechanism of Topoisomerase IIα and how an inhibitor, such as a derivative of N-Cbz-L-phenylalanine, can disrupt the cell cycle.

G cluster_0 Normal DNA Replication cluster_1 Inhibition Pathway A DNA Supercoils B Topoisomerase IIα A->B C DNA Double-Strand Break (Transient) B->C F N-Cbz-L-Phe Derivative (Inhibitor) B->F D Strand Passage & Religation C->D G Stabilized DNA-Enzyme Cleavage Complex C->G E Relaxed DNA (Replication Proceeds) D->E F->G Binds to complex H Replication Fork Collapse & Apoptosis G->H

Caption: Mechanism of Topoisomerase IIα inhibition by N-Cbz-L-Phe derivatives.

References

Efficacy comparison of different N-terminal protecting groups for D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to N-Terminal Protecting Groups for D-Phenylalanine

For researchers and professionals in drug development and peptide synthesis, the selection of an appropriate N-terminal protecting group for amino acids like D-phenylalanine is a critical decision that dictates the synthetic strategy and overall efficiency. The choice of protecting group influences yield, purity, and the conditions required for subsequent coupling and deprotection steps. This guide provides an objective comparison of the most common N-terminal protecting groups—Boc, Cbz, and Fmoc—for D-phenylalanine, supported by experimental data and detailed protocols.

Comparative Data of N-Terminal Protecting Groups

The efficacy of a protecting group is determined by its stability under various reaction conditions and the ease and selectivity of its removal. The following table summarizes the key characteristics and performance of the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups.

Characteristic Boc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethoxycarbonyl)
Introduction Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)Fmoc-Cl, Fmoc-OSu
Protection Yield >90%[1]>90%[1]High
Deprotection Condition Acid-labile (e.g., TFA in DCM)[2]Catalytic hydrogenolysis (H₂, Pd/C)[1][2]Base-labile (e.g., 20% piperidine in DMF)[2][3]
Deprotection Time 30-60 minutes[4]Varies (1-16 hours)[3]2 x 10 minutes[3]
Deprotection Yield >95%[3]High[3]>95%[5]
Key Advantages Stable to bases and catalytic hydrogenolysis; widely used in orthogonal synthesis.[3]Stable under many synthetic conditions; orthogonal to Fmoc and Boc groups.[1][3]Mild, base-mediated deprotection; orthogonal to acid-labile Boc and tBu groups.[3]
Primary Application Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis[2]Solution-Phase Synthesis[2]Solid-Phase Peptide Synthesis (SPPS)[2]

Experimental Protocols

Detailed methodologies for the protection and deprotection of D-phenylalanine with Boc, Cbz, and Fmoc are provided below.

Boc Protection and Deprotection

Protocol for Boc Protection of D-Phenylalanine:

  • Dissolution: Dissolve D-phenylalanine (1.0 equivalent) in a mixture of dioxane and water.

  • Basification: Add a suitable base, such as sodium hydroxide, to adjust the pH to approximately 9-10.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution while stirring vigorously at room temperature.

  • Reaction: Continue stirring for 2-4 hours, maintaining the pH with the addition of base as necessary.

  • Work-up: Once the reaction is complete (monitored by TLC), acidify the solution to pH 2-3 with a suitable acid (e.g., HCl).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-phenylalanine.

Protocol for Boc Deprotection:

  • Dissolution: Dissolve the Boc-protected D-phenylalanine derivative in anhydrous dichloromethane (DCM).

  • Acidification: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[4]

  • Reaction: Stir the mixture at room temperature for 30-60 minutes.[4]

  • Solvent Removal: Remove the solvent and excess TFA in vacuo to obtain the deprotected D-phenylalanine derivative.[4]

Cbz Protection and Deprotection

Protocol for Cbz Protection of D-Phenylalanine:

  • Dissolution: Dissolve D-phenylalanine (1.0 equivalent) in an aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[1]

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise while maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up: Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry to obtain Cbz-D-phenylalanine.

Protocol for Cbz Deprotection (Catalytic Hydrogenolysis):

  • Dissolution: Dissolve the Cbz-protected D-phenylalanine derivative in a suitable solvent like methanol or ethanol.[1]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1]

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[1]

  • Filtration: Upon reaction completion (monitored by TLC), filter the mixture through Celite to remove the catalyst.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected D-phenylalanine derivative.[1]

Fmoc Protection and Deprotection

Protocol for Fmoc Protection of D-Phenylalanine:

  • Dissolution: Suspend D-phenylalanine (1.0 equivalent) in a mixture of acetone and water.

  • Basification: Add a base such as sodium bicarbonate to the suspension.

  • Reagent Addition: Add a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) (1.05 equivalents) in acetone dropwise.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Acidify the solution with HCl and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify by crystallization to obtain Fmoc-D-phenylalanine.

Protocol for Fmoc Deprotection:

  • Dissolution: Dissolve the Fmoc-protected D-phenylalanine derivative in N,N-dimethylformamide (DMF).

  • Base Addition: Add piperidine to a final concentration of 20% (v/v).[5]

  • Reaction: Stir the solution at room temperature. The reaction is typically complete within 30-60 minutes.[5]

  • Work-up: The deprotected amine is often used directly in the next step of peptide synthesis, or it can be isolated by precipitation with a non-polar solvent.

Experimental Workflow and Logical Relationships

The choice of protecting group is intrinsically linked to the overall synthetic strategy, particularly in solid-phase peptide synthesis (SPPS), where orthogonality is key. The following diagram illustrates the distinct deprotection pathways for Boc, Cbz, and Fmoc protected D-phenylalanine, highlighting their orthogonal nature.

G cluster_0 N-Terminal Protection of D-Phenylalanine cluster_1 Protected D-Phenylalanine Derivatives cluster_2 Deprotection Pathways D_Phe D-Phenylalanine Boc_Protect Boc Protection ((Boc)₂O, base) D_Phe->Boc_Protect Cbz_Protect Cbz Protection (Cbz-Cl, base) D_Phe->Cbz_Protect Fmoc_Protect Fmoc Protection (Fmoc-OSu, base) D_Phe->Fmoc_Protect Boc_D_Phe Boc-D-Phenylalanine Boc_Protect->Boc_D_Phe Cbz_D_Phe Cbz-D-Phenylalanine Cbz_Protect->Cbz_D_Phe Fmoc_D_Phe Fmoc-D-Phenylalanine Fmoc_Protect->Fmoc_D_Phe Boc_Deprotect Acidic Cleavage (TFA) Boc_D_Phe->Boc_Deprotect Cbz_Deprotect Hydrogenolysis (H₂, Pd/C) Cbz_D_Phe->Cbz_Deprotect Fmoc_Deprotect Basic Cleavage (Piperidine) Fmoc_D_Phe->Fmoc_Deprotect Deprotected_Phe1 Deprotected D-Phenylalanine Boc_Deprotect->Deprotected_Phe1 Deprotected_Phe2 Deprotected D-Phenylalanine Cbz_Deprotect->Deprotected_Phe2 Deprotected_Phe3 Deprotected D-Phenylalanine Fmoc_Deprotect->Deprotected_Phe3

Caption: Orthogonal protection and deprotection strategies for D-phenylalanine.

Conclusion

The selection of an N-terminal protecting group for D-phenylalanine is a strategic choice that depends on the overall synthetic plan.

  • Boc is a robust protecting group suitable for both solid-phase and solution-phase synthesis, offering stability to a wide range of conditions except for strong acids.

  • Cbz is a classic protecting group, primarily used in solution-phase synthesis, with the advantage of being removable under neutral conditions via hydrogenolysis, which is orthogonal to both acid- and base-labile groups.

  • Fmoc is the cornerstone of modern solid-phase peptide synthesis due to its facile removal under mild basic conditions, allowing for the use of acid-labile side-chain protecting groups.

By understanding the distinct advantages and limitations of each protecting group, researchers can devise more efficient and effective strategies for the synthesis of D-phenylalanine-containing peptides and other complex molecules.

References

Validating the Chiral Purity of N-Cbz-D-phenylalanine: A Comparative Guide to Polarimetry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-Cbz-D-phenylalanine is paramount for the synthesis of stereochemically defined pharmaceuticals. This guide provides a comprehensive comparison of polarimetry with alternative methods for the validation of chiral purity, supported by experimental data and detailed protocols.

The presence of an undesired enantiomer can significantly impact the pharmacological activity and safety profile of a drug substance. Therefore, robust analytical methods for determining enantiomeric excess are critical. Polarimetry, a long-established technique, offers a straightforward and non-destructive method for this purpose.

Comparison of Analytical Methods for Chiral Purity

While polarimetry is a valuable tool, other techniques are also employed for the determination of chiral purity. The following table provides a comparative overview of common methods.

FeaturePolarimetryChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the rotation of plane-polarized light by a chiral molecule in solution.Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Separation of volatile enantiomers on a chiral column.Use of chiral resolving or solvating agents to induce chemical shift differences between enantiomers.
Sample Requirement Relatively high concentration (mg/mL)Low concentration (µg/mL to ng/mL)Requires volatile or derivatized samplesModerate to high concentration
Sensitivity LowerHighHighModerate
Quantitative Accuracy Good, but can be affected by impurities and experimental conditions.ExcellentExcellentGood
Throughput HighModerateModerateLow to Moderate
Instrumentation Cost Low to ModerateHighHighVery High

Experimental Data: Specific Rotation of N-Cbz-phenylalanine Enantiomers

The specific rotation is a fundamental property of a chiral compound and is dependent on the concentration, solvent, temperature, and the wavelength of the light used.

CompoundExpected Specific Rotation ([α]²⁰/D)Measurement Conditions
N-Cbz-D-phenylalanine-4.0° to -6.5°c = 4 in acetic acid
N-Cbz-L-phenylalanine+4.0° to +6.5°[1]c = 4 in acetic acid

Note: The specific rotation for N-Cbz-D-phenylalanine is the expected value based on the principle that enantiomers have equal and opposite optical rotations. The value for N-Cbz-L-phenylalanine is based on supplier specifications.

Experimental Protocol: Validation of N-Cbz-D-phenylalanine Chiral Purity by Polarimetry

This protocol outlines the steps for determining the chiral purity of N-Cbz-D-phenylalanine using a polarimeter.

1. Materials and Equipment:

  • N-Cbz-D-phenylalanine sample

  • Glacial acetic acid (analytical grade)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Polarimeter with a sodium lamp (589 nm, D-line)

  • Polarimeter cell (e.g., 1 dm)

2. Procedure:

  • Solution Preparation:

    • Accurately weigh approximately 400 mg of the N-Cbz-D-phenylalanine sample.

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in glacial acetic acid and fill the flask to the mark.

    • Ensure the solution is homogeneous and free of air bubbles.

  • Instrument Calibration:

    • Calibrate the polarimeter according to the manufacturer's instructions.

    • Fill the polarimeter cell with the solvent (glacial acetic acid) and take a blank reading. This value should be subtracted from the sample reading.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution before filling it.

    • Fill the cell with the N-Cbz-D-phenylalanine solution, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and record the observed optical rotation (α).

    • Repeat the measurement at least three times and calculate the average reading.

3. Calculation of Specific Rotation:

The specific rotation ([α]) is calculated using the following formula:

[α] = α / (l × c)

Where:

  • α = observed rotation in degrees

  • l = path length of the polarimeter cell in decimeters (dm)

  • c = concentration of the sample in g/mL

4. Calculation of Enantiomeric Excess (% ee):

The enantiomeric excess can be calculated using the following formula:

% ee = ([α]_observed / [α]_pure) × 100

Where:

  • [α]_observed = specific rotation of the sample

  • [α]_pure = specific rotation of the pure enantiomer (use the expected value range for N-Cbz-D-phenylalanine)

Experimental Workflow

The following diagram illustrates the logical workflow for the validation of chiral purity using polarimetry.

Caption: Workflow for Chiral Purity Validation by Polarimetry.

Conclusion

Polarimetry provides a rapid, cost-effective, and non-destructive method for assessing the chiral purity of N-Cbz-D-phenylalanine. While techniques like chiral HPLC offer higher sensitivity and are invaluable for detecting trace enantiomeric impurities, polarimetry remains a highly practical tool for routine quality control and for confirming the bulk enantiomeric composition of a sample. For researchers in drug development, a combination of these methods often provides the most comprehensive and reliable characterization of chiral molecules.

References

A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis with Z-D-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of peptides is a cornerstone of their work. The choice between solution-phase and solid-phase peptide synthesis (SPPS) is a critical decision that influences efficiency, scalability, and the purity of the final product.[1] This guide provides an objective comparison of these two methodologies, with a specific focus on the incorporation of N-benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH), a commonly used protected amino acid.

Core Principles: A Tale of Two Phases

Solution-Phase Peptide Synthesis (LPPS) , also known as liquid-phase synthesis, is the classical approach where all reactions, including coupling and deprotection, are carried out in a homogeneous solution.[2][3] Intermediates at each step are isolated and purified, which allows for rigorous quality control throughout the process.[2][4] This method is often favored for the large-scale production of shorter peptides.[4][5][6]

Solid-Phase Peptide Synthesis (SPPS) , pioneered by R. Bruce Merrifield, revolutionized the field by anchoring the initial amino acid to an insoluble polymer resin.[1][6][7] The growing peptide chain remains attached to this solid support throughout the synthesis.[8] This key difference allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere washing and filtration steps to remove soluble byproducts and unreacted reagents.[6][9]

Data Presentation: A Quantitative Comparison

The selection of a synthesis strategy often depends on a quantitative assessment of various parameters. The table below summarizes the key performance indicators for both solution-phase and solid-phase synthesis.

ParameterSolution-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (SPPS)
Typical Purity (Crude) Variable, depends on purification at each step.[1]Generally high for short to medium peptides.[1]
Typical Yield Can be higher for very short peptides; losses occur at each purification step.[1][2]High for peptides up to ~50 amino acids; decreases with longer chains.[5][6]
Synthesis Time Slower and more labor-intensive due to intermediate purification steps.[2][6][10]Significantly faster due to simplified washing steps and potential for automation.[1][11]
Solvent Consumption Generally lower for reactions, but solvents are required for each purification step.[1]High, due to the extensive washing steps required after each deprotection and coupling cycle.[1]
Reagent Usage Stoichiometric amounts or slight excess are typically used.Large excess of reagents is used to ensure reaction completion.[9][12]
Scalability More economical and practical for large-scale (kilogram) synthesis of short peptides.[5][9]Excellent for lab-scale (milligram to gram) synthesis; large-scale can be costly.[11]
Purification Complex, often requiring chromatography or recrystallization after each step.[2][10]Simplified; final cleavage from resin is followed by a single purification of the crude product.[6][9]
Automation Potential Low; the process is highly manual.[6][10]High; well-suited for automated synthesizers.[9][11]
Ideal Peptide Length Short peptides and fragments.[2][5][6]Short to medium length peptides (up to 50+ amino acids).[6]

Mandatory Visualizations

The following diagrams illustrate the workflows and decision-making logic associated with peptide synthesis.

Synthesis_Workflows cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_lpps Solution-Phase Peptide Synthesis (LPPS) s_start Start: Resin s_swell Swell Resin s_start->s_swell s_deprotect Fmoc Deprotection s_swell->s_deprotect s_wash1 Wash s_deprotect->s_wash1 s_couple Couple Next Fmoc-AA-OH s_wash1->s_couple s_wash2 Wash s_couple->s_wash2 s_check Final Amino Acid? s_wash2->s_check s_check->s_deprotect No s_cleave Cleave & Deprotect s_check->s_cleave Yes s_purify Final Purification (HPLC) s_cleave->s_purify s_end Final Peptide s_purify->s_end l_start Start: Protected Amino Acids l_couple Couple A + B l_start->l_couple l_workup Work-up l_couple->l_workup l_purify Purify Intermediate l_workup->l_purify l_check Final Fragment? l_purify->l_check l_deprotect Deprotect l_check->l_deprotect No l_end Final Peptide l_check->l_end Yes l_couple2 Couple with C

Caption: Comparative workflow of Solid-Phase vs. Solution-Phase Peptide Synthesis.

Decision_Flowchart start Project Goal q_length Peptide Length? start->q_length q_scale Production Scale? q_length->q_scale > 50 AAs q_length->q_scale < 15 AAs q_automation Automation Needed? q_scale->q_automation Lab Scale (mg-g) lpps Choose LPPS q_scale->lpps Large Scale (kg) q_purity Intermediate QC Needed? q_automation->q_purity No spps Choose SPPS q_automation->spps Yes q_purity->spps No q_purity->lpps Yes

Caption: Decision flowchart for selecting a peptide synthesis methodology.

Experimental Protocols

The following protocols provide detailed methodologies for synthesizing a dipeptide using both solution-phase and solid-phase techniques with a D-phenylalanine residue.

Protocol 1: Solution-Phase Synthesis of Z-D-Phe-Gly-OMe

This protocol describes the coupling of Z-D-Phe-OH with glycine methyl ester hydrochloride in solution using a carbodiimide coupling agent.

Materials:

  • Z-D-Phe-OH

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard aqueous workup solutions (e.g., 1N HCl, saturated NaHCO₃, brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amine Salt Neutralization: In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.0 equivalent) in DCM. Add TEA (1.1 equivalents) and stir for 15-20 minutes at room temperature to liberate the free amine.

  • Carboxylic Acid Activation: In a separate flask, dissolve Z-D-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM. Cool the solution to 0°C in an ice bath.

  • Coupling Reaction: Add the DCC or EDC coupling agent (1.1 equivalents) to the Z-D-Phe-OH solution and stir for 10-15 minutes at 0°C. Then, add the neutralized glycine methyl ester solution to this mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin-Layer Chromatography (TLC).[13]

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used). Dilute the filtrate with additional DCM. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[3][13]

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. The resulting crude dipeptide can be purified further by recrystallization or column chromatography to yield the pure Z-D-Phe-Gly-OMe.

Protocol 2: Solid-Phase Synthesis of a Tripeptide (e.g., H-Ala-D-Phe-Gly-NH₂) using Fmoc Chemistry

This protocol outlines the manual solid-phase synthesis of a tripeptide amide using a Rink Amide resin and Fmoc-protected amino acids, including Fmoc-D-Phe-OH.

Materials:

  • Rink Amide resin

  • Fmoc-Gly-OH, Fmoc-D-Phe-OH, Fmoc-Ala-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection agent: 20% piperidine in DMF

  • Washing solvent: Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Preparation: Place the Rink Amide resin in a reaction vessel and swell it in DMF for at least 30 minutes.[14]

  • First Amino Acid Coupling (Fmoc-Gly-OH):

    • Drain the DMF. Perform Fmoc deprotection on the resin using 20% piperidine in DMF (5 min, then 15 min).[13] Wash the resin thoroughly with DMF.

    • In a separate vial, pre-activate Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 minutes.[15]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[15] Wash the resin with DMF.

  • Second Amino Acid Coupling (Fmoc-D-Phe-OH):

    • Perform Fmoc deprotection as described above to expose the free amine of the resin-bound glycine.

    • Pre-activate and couple Fmoc-D-Phe-OH using the same method as for Fmoc-Gly-OH. Wash thoroughly.

  • Third Amino Acid Coupling (Fmoc-Ala-OH):

    • Repeat the deprotection and coupling cycle for Fmoc-Ala-OH.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group from alanine with 20% piperidine in DMF.

  • Cleavage and Global Deprotection: Wash the peptide-resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours at room temperature.[14] This step cleaves the peptide from the resin and removes side-chain protecting groups.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.[14] Centrifuge to pellet the peptide, wash the pellet with more cold ether, and dry under vacuum.

  • Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity using mass spectrometry.[14]

References

A Comparative Guide to Fluorescent Biphenyl Phenylalanine Derivatives for Advanced Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of protein science, the ability to observe and understand protein structure, function, and interactions in real-time is paramount. The site-specific incorporation of fluorescent non-natural amino acids (f-nAAs) has emerged as a powerful tool, offering a minimally perturbative method to introduce fluorescent probes into proteins. This guide provides a comprehensive comparison of a promising class of f-nAAs, the fluorescent biphenyl derivatives of phenylalanine, with other established alternatives. This analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced tools for their specific research applications.

Performance Characteristics: A Quantitative Comparison

The selection of an appropriate f-nAA is critically dependent on its photophysical properties. The following table summarizes key parameters for four positional isomers of biphenyl-phenylalanine (Bip-Phe) and compares them with other commonly used fluorescent amino acids.

Fluorescent Amino AcidExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Key Features & Applications
Biphenyl-phenylalanine A 2833480.18Rotational flexibility allows incorporation into folded regions with minimal perturbation. Useful for FRET studies.
Biphenyl-phenylalanine B 2823490.21Similar to isomer A with slightly higher quantum yield.
Biphenyl-phenylalanine C 2493520.31Higher quantum yield compared to A and B.
Biphenyl-phenylalanine D 2513510.25Good quantum yield and distinct excitation from Trp and Tyr.
p-Cyanophenylalanine (pCNF) ~280~295~0.11 (in water)Sensitive to local environment and hydrogen bonding. Can be a FRET donor to Tryptophan.
Acridonylalanine (Acd) ~385~420-450~0.95-0.98 (in water)High quantum yield and photostability. Excellent for fluorescence lifetime imaging (FLIM).
3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap) ~360~450~0.3Environment-sensitive fluorophore with a large Stokes shift.

Experimental Protocols

Synthesis of Biphenyl-phenylalanine Derivatives

The synthesis of the four positional isomers of biphenyl-phenylalanine (A-D) generally involves a Suzuki-Miyaura cross-coupling reaction. Below is a generalized protocol based on the synthesis of biphenyl-phenylalanine B.

Materials:

  • N-Boc-3-iodophenylalanine methyl ester

  • 4-Biphenylboronic acid

  • Pd(PPh₃)₄ (Palladium catalyst)

  • Solvents (e.g., DMF)

  • Reagents for deprotection and purification

Procedure:

  • Coupling Reaction: Dissolve N-Boc-3-iodophenylalanine methyl ester and 4-biphenylboronic acid in an appropriate solvent.

  • Add the Pd(PPh₃)₄ catalyst to the solution.

  • Heat the reaction mixture under an inert atmosphere and monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup to extract the product.

  • Purify the resulting N-Boc protected biphenyl-phenylalanine methyl ester using column chromatography.

  • Deprotection: Remove the Boc and methyl protecting groups using standard deprotection procedures (e.g., acid and base hydrolysis).

  • Purify the final biphenyl-phenylalanine derivative using techniques such as recrystallization or HPLC.

Site-Specific Incorporation of Biphenyl-phenylalanine into Proteins

The incorporation of biphenyl-phenylalanine into a target protein at a specific site is achieved using an orthogonal tRNA/aminoacyl-tRNA synthetase pair. This protocol outlines the general steps for in vitro protein synthesis.

Materials:

  • Plasmid DNA encoding the target protein with an amber stop codon (TAG) at the desired incorporation site.

  • Plasmid DNA encoding the orthogonal aminoacyl-tRNA synthetase specific for the biphenyl-phenylalanine derivative.

  • In vitro transcription and translation system (e.g., E. coli S30 extract).

  • The desired biphenyl-phenylalanine derivative.

  • Suppressor tRNA transcript.

  • Other necessary components for in vitro protein synthesis (amino acids, NTPs, energy source).

Procedure:

  • Activation of the Amino Acid: The biphenyl-phenylalanine derivative is first activated by being chemically ligated to a dinucleotide (pdCpA), forming the aminoacyl-pdCpA ester.

  • Ligation to tRNA: The activated amino acid is then ligated to a suppressor tRNA transcript that recognizes the amber stop codon.

  • In Vitro Protein Synthesis: Set up the in vitro transcription and translation reaction by combining the S30 extract, the plasmid encoding the target protein, the plasmid for the orthogonal synthetase, the aminoacylated suppressor tRNA, and the other necessary components.

  • Incubate the reaction mixture at the optimal temperature (e.g., 37°C) to allow for protein expression.

  • Purification of the Modified Protein: After the reaction is complete, purify the target protein containing the biphenyl-phenylalanine derivative using appropriate chromatography techniques (e.g., affinity chromatography).

  • Verification: Confirm the successful incorporation of the fluorescent amino acid using methods such as mass spectrometry and fluorescence spectroscopy.

Visualizing the Workflow

The following diagram illustrates the overall experimental workflow for the synthesis and incorporation of fluorescent biphenyl phenylalanine derivatives into proteins for subsequent analysis.

experimental_workflow cluster_synthesis Amino Acid Synthesis cluster_incorporation Protein Incorporation cluster_analysis Downstream Analysis start Starting Materials (Protected Phenylalanine & Boronic Acid) suzuki Suzuki-Miyaura Cross-Coupling start->suzuki deprotection Deprotection suzuki->deprotection purification_aa Purification (e.g., HPLC) deprotection->purification_aa final_aa Fluorescent Biphenyl-Phenylalanine purification_aa->final_aa activation Amino Acid Activation (Aminoacyl-pdCpA synthesis) final_aa->activation ligation tRNA Ligation activation->ligation ivps In Vitro Protein Synthesis ligation->ivps purification_protein Protein Purification (e.g., Affinity Chromatography) ivps->purification_protein final_protein Fluorescently Labeled Protein purification_protein->final_protein analysis Spectroscopic Analysis (Fluorescence, FRET) Functional Assays Structural Studies final_protein->analysis

Caption: Experimental workflow for protein modification.

Conclusion

The fluorescent biphenyl derivatives of phenylalanine represent a valuable addition to the toolkit of fluorescent non-natural amino acids for protein science. Their unique photophysical properties, coupled with their structural similarity to a natural amino acid, allow for their effective incorporation into proteins with minimal structural and functional perturbation. This guide provides a foundational comparison and detailed methodologies to aid researchers in the selection and application of these powerful probes for investigating the intricate world of proteins. The choice of the specific isomer or alternative fluorescent amino acid will ultimately depend on the specific experimental requirements, such as the desired photophysical properties and the structural context of the protein of interest.

A Comparative Guide to the Separation of Phenylalanine Enantiomers: Two-Dimensional HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereospecific separation of chiral molecules like phenylalanine is a critical analytical challenge. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and efficient separation techniques. This guide provides a comprehensive comparison of two-dimensional high-performance liquid chromatography (2D-HPLC) with other established methods—supercritical fluid chromatography (SFC), capillary electrophoresis (CE), and gas chromatography (GC)—for the enantioseparation of phenylalanine. The performance of each technique is evaluated based on key experimental data, and detailed protocols are provided to facilitate method development and implementation.

Introduction to Chiral Separation of Phenylalanine

Phenylalanine, an essential amino acid, exists as two enantiomers: L-phenylalanine and D-phenylalanine. While L-phenylalanine is a fundamental building block of proteins, D-phenylalanine exhibits distinct physiological effects, including analgesic properties. Consequently, the ability to accurately separate and quantify these enantiomers is paramount in pharmaceutical research, clinical diagnostics, and food science. Two-dimensional HPLC has emerged as a powerful tool for resolving complex mixtures, and its application to chiral separations offers significant advantages in terms of selectivity and peak capacity. This guide will delve into the nuances of 2D-HPLC for phenylalanine enantiomer separation and provide a comparative analysis with alternative techniques.

Two-Dimensional High-Performance Liquid Chromatography (2D-HPLC)

Heart-cutting 2D-HPLC is a sophisticated technique that enhances separation power by subjecting a specific fraction from the first dimension (¹D) separation to a second, orthogonal separation in the second dimension (²D). For chiral separations, this typically involves an achiral separation in the first dimension followed by a chiral separation of the target analyte fraction in the second dimension.

Performance Data
MethodFirst Dimension (¹D) ColumnSecond Dimension (²D) Chiral Stationary Phase (CSP)Mobile Phase (¹D / ²D)Resolution (Rs)Analysis Time
Achiral-Chiral 2D-HPLC[1]C18TeicoplaninMethanol/2 mM Sodium 1-octanesulfonate (10:90) / Methanol/2 mM Sodium 1-octanesulfonate (75:25)> 1.5Not Specified
Achiral-Chiral 2D-HPLC[1]HILICTeicoplaninAcetonitrile/50 mM Ammonium acetate (90:10) / Acetonitrile/50 mM Ammonium acetate (80:20)> 0.9Not Specified
Experimental Protocol: Achiral-Chiral 2D-HPLC

Instrumentation: A 2D-HPLC system equipped with two pumps, a column switching valve, two detectors (or a single detector with post-column switching), and a data acquisition system.

Columns:

  • First Dimension (¹D): C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Second Dimension (²D): Teicoplanin-based chiral stationary phase (e.g., Chirobiotic T, 250 mm x 4.6 mm, 5 µm).

Mobile Phases:

  • For C18-Teicoplanin System:

    • ¹D: Methanol/2 mM Sodium 1-octanesulfonate (10:90, v/v)

    • ²D: Methanol/2 mM Sodium 1-octanesulfonate (75:25, v/v)

  • For HILIC-Teicoplanin System:

    • ¹D: Acetonitrile/50 mM Ammonium acetate (90:10, v/v)

    • ²D: Acetonitrile/50 mM Ammonium acetate (80:20, v/v)

Procedure:

  • Equilibrate both the ¹D and ²D columns with their respective mobile phases.

  • Inject the sample containing phenylalanine enantiomers onto the ¹D column.

  • Monitor the elution from the ¹D column.

  • At the retention time of the phenylalanine peak, actuate the switching valve to divert the effluent containing phenylalanine to the ²D column (heart-cutting).

  • Perform the enantioseparation on the ²D column.

  • Detect the separated enantiomers using a UV detector, typically at 210 nm.

Visualizing the 2D-HPLC Workflow

2D_HPLC_Workflow cluster_1D First Dimension (Achiral) cluster_2D Second Dimension (Chiral) Pump1 Pump 1 Injector Injector Pump1->Injector Column1 C18 or HILIC Column Injector->Column1 Valve Switching Valve Column1->Valve Detector1 Detector 1 Pump2 Pump 2 Column2 Chiral Column (e.g., Teicoplanin) Pump2->Column2 Detector2 Detector 2 Column2->Detector2 Valve->Detector1 To Waste / Detector 1 Valve->Column2 Heart-cut to 2D Analytical_Techniques_Comparison cluster_LC Liquid Chromatography Based cluster_Other Other Techniques cluster_Key_Features Key Features HPLC_2D 2D-HPLC SFC SFC HPLC_2D->SFC Faster Greener CE CE HPLC_2D->CE Higher Efficiency Lower Sample Volume GC GC HPLC_2D->GC Requires Derivatization High Sensitivity (MS) HPLC_2D_Feat High Peak Capacity Excellent for Complex Matrices HPLC_2D->HPLC_2D_Feat SFC->CE Different Selectivity Orthogonal SFC->GC Faster Less Sample Prep SFC_Feat Fast Separations Reduced Organic Solvent Usage SFC->SFC_Feat CE->GC Aqueous Samples No Derivatization CE_Feat High Efficiency Minimal Sample Consumption CE->CE_Feat GC_Feat High Resolution for Volatiles Requires Derivatization GC->GC_Feat

References

Safety Operating Guide

Proper Disposal of N-(Benzyloxycarbonyl)-D-phenylalanine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of N-(Benzyloxycarbonyl)-D-phenylalanine, ensuring compliance and safety in research and development environments.

I. Understanding the Compound: Safety and Handling

This compound is a white, odorless powder commonly used in peptide synthesis and other laboratory applications.[1][2] While not classified as a highly hazardous substance, proper handling and disposal are crucial to maintain a safe laboratory environment and prevent environmental contamination.[1]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[1][3]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust.[3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[1][3]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[1][2]

II. Quantitative Data and Physical Properties

The following table summarizes the key physical and chemical properties of this compound relevant to its safe handling and disposal.

PropertyValueSource
Molecular FormulaC17H17NO4[3]
Molecular Weight299.32 g/mol PubChem
AppearanceWhite Powder/Solid[1][2]
OdorOdorless[1][2]
Melting Point85 - 88 °C / 185 - 190.4 °F[1][2]
SolubilityNo data available-
pHNo information available[1][2]

III. Step-by-Step Disposal Protocol

The disposal of this compound should be carried out in accordance with local, regional, and national regulations.[4] The following protocol provides a general workflow for its proper disposal.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure, unused chemical, contaminated labware (e.g., weighing boats, spatulas), and solutions.

  • Segregate the waste into appropriate, clearly labeled waste containers. Do not mix with incompatible waste materials.

2. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.[3]

  • Wearing appropriate PPE, sweep up the solid material.[3]

  • Avoid generating dust.[3]

  • Place the swept-up material into a suitable, sealed container for disposal.[3][5]

  • Do not allow the substance to enter drains or the environment.[5][6]

3. Containerization and Labeling:

  • Use chemically resistant, sealed containers for waste collection.

  • Label the waste container clearly with the full chemical name: "Waste this compound".

  • Indicate any other components mixed with the waste.

4. Final Disposal:

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste.

  • Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[5]

  • Dispose of contaminated packaging as you would the unused product.[5]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: Disposal of This compound identify 1. Identify Waste (Pure chemical, contaminated items) start->identify spill Is it a spill? identify->spill spill_procedure 2a. Follow Spill Management Protocol - Wear PPE - Sweep up solid - Avoid dust - Place in sealed container spill->spill_procedure Yes routine_disposal 2b. Place in designated, labeled waste container spill->routine_disposal No consult_regs 3. Consult Local, Regional, and National Waste Regulations spill_procedure->consult_regs routine_disposal->consult_regs contact_ehs 4. Contact Institutional EHS or Licensed Disposal Company consult_regs->contact_ehs dispose 5. Arrange for Final Disposal contact_ehs->dispose

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for N-(Benzyloxycarbonyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety protocols and logistical plans for the handling and disposal of N-(Benzyloxycarbonyl)-D-phenylalanine, a common reagent in peptide synthesis and pharmaceutical research. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure to this compound, a white to off-white powder. While not classified as a hazardous substance, proper PPE is mandatory to prevent inhalation of dust particles and direct contact with skin and eyes.[1]

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust have side shields to protect against airborne particles.
GogglesRecommended when there is a significant risk of dust generation.
Hand Protection GlovesNitrile gloves are suitable for incidental contact. For prolonged handling or in the event of a spill, consider thicker, chemical-resistant gloves. Always inspect gloves for integrity before use.
Body Protection Lab CoatA standard, long-sleeved lab coat is required to protect skin and clothing.
Respiratory Protection Dust MaskRecommended when weighing or transferring large quantities of the powder to minimize inhalation.

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and the safety of the laboratory environment.

Handling:

  • Work in a well-ventilated area. A chemical fume hood is recommended when handling large quantities or when the powder may become airborne.

  • Avoid generating dust. Use spatulas and other appropriate tools to handle the solid material.

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from strong oxidizing agents.

  • Ensure the storage area is clearly labeled.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and ensure the safety of laboratory personnel.

Step-by-Step Spill Cleanup Procedure:
  • Evacuate and Secure the Area: Alert others in the vicinity of the spill. Restrict access to the affected area.

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing safety goggles, a lab coat, and appropriate gloves. A dust mask is also recommended.

  • Contain the Spill: If the spill is large, create a dike around the spill using an inert absorbent material to prevent it from spreading.

  • Clean the Spill:

    • For small spills, gently cover the powder with a damp paper towel to avoid creating dust. Carefully wipe up the material.

    • For larger spills, use a scoop or dustpan and brush to carefully collect the powder. Avoid sweeping vigorously to minimize dust. Place the collected material into a sealed plastic bag.[2][3]

  • Decontaminate the Area:

    • Wipe the spill area with a damp cloth or paper towel.[4]

    • For a more thorough decontamination, use a mild soap and water solution.[4][5]

    • Wipe the area again with a clean, damp cloth to remove any soap residue.

  • Dispose of Waste: Place all contaminated materials, including paper towels, gloves, and the sealed bag of spilled powder, into a designated waste container for non-hazardous solid chemical waste.[6]

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Disposal Plan

This compound is not classified as a hazardous waste, which simplifies its disposal. However, proper procedures must be followed to ensure compliance with institutional and local regulations.[7]

Waste Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves) in a designated, clearly labeled, and sealed container for non-hazardous solid chemical waste.

Disposal Procedure:

  • Ensure the waste container is securely sealed.

  • Follow your institution's specific guidelines for the disposal of non-hazardous solid laboratory waste. This may involve placing the sealed container in a designated area for pickup by environmental health and safety personnel or disposing of it in the regular laboratory trash if permitted.[7]

Empty Container Disposal:

  • Thoroughly empty the original container.

  • Rinse the empty container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as chemical waste.

  • Deface or remove the label on the empty container before disposal in the appropriate recycling or trash receptacle.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling this compound safely and effectively.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE (Goggles, Lab Coat, Gloves) C Carefully Weigh or Transfer Powder A->C B Ensure Well-Ventilated Area (Fume Hood if Necessary) B->C D Avoid Dust Generation C->D E Securely Seal Container D->E F Clean Work Area E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Figure 1: A logical workflow for the safe handling of this compound.

SpillCleanupWorkflow A Spill Occurs B Secure Area & Alert Others A->B C Don PPE (Goggles, Gloves, Lab Coat) B->C D Cover with Damp Towel or Gently Scoop C->D E Place Powder in Sealed Bag D->E F Decontaminate Area with Soap & Water E->F G Dispose of all Contaminated Materials F->G H Wash Hands G->H DisposalWorkflow A Collect Waste Powder & Contaminated Materials B Place in a Labeled, Sealed Container for Non-Hazardous Solid Waste A->B C Store in Designated Waste Accumulation Area B->C D Follow Institutional Protocol for Final Disposal C->D

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Benzyloxycarbonyl)-D-phenylalanine
Reactant of Route 2
Reactant of Route 2
N-(Benzyloxycarbonyl)-D-phenylalanine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。